molecular formula C2H8O2Si B3423761 Dimethylsilanediol CAS No. 31692-79-2

Dimethylsilanediol

Cat. No.: B3423761
CAS No.: 31692-79-2
M. Wt: 92.17 g/mol
InChI Key: XCLIHDJZGPCUBT-UHFFFAOYSA-N
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Description

Dimethylsilanediol is an organosilanediol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dihydroxy(dimethyl)silane
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InChI

InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3
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InChI Key

XCLIHDJZGPCUBT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8O2Si
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Related CAS

31900-57-9, 31692-79-2, Array
Record name Poly(dimethylsilanediol)
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Record name Hydroxy-terminated poly(dimethylsiloxane)
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Record name Dimethylsilanediol
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DSSTOX Substance ID

DTXSID2061434
Record name Dimethylsilanediol
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Molecular Weight

92.17 g/mol
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CAS No.

1066-42-8, 31692-79-2
Record name Dimethylsilanediol
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Record name Dimethylsilanediol
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Record name Silanediol, 1,1-dimethyl-
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Record name Dimethylsilanediol
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Record name Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy
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Record name DIMETHYLSILANEDIOL
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Foundational & Exploratory

Synthesis of Dimethylsilanediol via Hydrolysis of Dimethyldichlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethylsilanediol (B41321) (DMSD), a crucial intermediate in the production of silicones, through the hydrolysis of dimethyldichlorosilane. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying chemical transformations.

Introduction

This compound ((CH₃)₂Si(OH)₂) is a fundamental building block in organosilicon chemistry. Its bifunctional nature, possessing two hydroxyl groups attached to a silicon atom, allows for the formation of siloxane bonds (Si-O-Si) through condensation reactions. This property makes it a key precursor in the industrial-scale production of a wide array of silicone polymers (polydimethylsiloxanes), which are utilized in numerous applications, from medical devices and pharmaceuticals to electronics and consumer products. The controlled hydrolysis of dimethyldichlorosilane ( (CH₃)₂SiCl₂ ) is a primary and industrially significant method for the synthesis of this compound. This guide will focus on the scientific and technical aspects of this important chemical process.

Reaction Overview and Mechanism

The synthesis of this compound from dimethyldichlorosilane is a vigorous and exothermic hydrolysis reaction.[1] The overall chemical equation for this transformation is:

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.[1] A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom of dimethyldichlorosilane. This leads to the displacement of a chloride ion and the formation of a chlorosilanol intermediate ((CH₃)₂Si(OH)Cl). A second hydrolysis step, where another water molecule attacks the silicon atom of the intermediate, displaces the remaining chloride ion to yield this compound.

The hydrochloric acid (HCl) generated as a byproduct can catalyze the self-condensation of this compound to form linear or cyclic siloxanes.[2] Therefore, to obtain high-purity monomeric this compound, it is crucial to control the reaction conditions, often by neutralizing the HCl as it is formed.[1]

Reaction Mechanism Pathway

G DMDCS Dimethyldichlorosilane ((CH₃)₂SiCl₂) Intermediate Chlorodimethylsilanol ((CH₃)₂Si(OH)Cl) DMDCS->Intermediate Nucleophilic Attack H2O1 H₂O H2O1->Intermediate HCl1 HCl Intermediate->HCl1 Elimination DMSD This compound ((CH₃)₂Si(OH)₂) Intermediate->DMSD Nucleophilic Attack H2O2 H₂O H2O2->DMSD HCl2 HCl DMSD->HCl2 Elimination

Caption: Hydrolysis of Dimethyldichlorosilane to this compound.

Experimental Protocols

Two primary methodologies for the synthesis of this compound are presented below. The first is a general procedure for the hydrolysis of dimethyldichlorosilane, and the second is a detailed protocol for an alternative route starting from dimethyldimethoxysilane, which avoids the generation of corrosive HCl.

General Protocol for Hydrolysis of Dimethyldichlorosilane

This method involves the use of a base to neutralize the hydrochloric acid byproduct, thus favoring the formation of the monomeric diol.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Aniline (B41778) (or triethylamine) as a base[1]

  • n-Hexane (for crystallization)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (B86663) (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Stirrer

  • Ice water bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser in a fume hood. Immerse the flask in an ice water bath to maintain a low temperature (approximately 0°C).

  • Reagent Preparation: Place a specific amount of dimethyldichlorosilane in the reaction flask. A solution of aniline (or triethylamine), diethyl ether, acetone, and water, mixed in a predetermined ratio, is placed in the dropping funnel.

  • Hydrolysis: Slowly add the solution from the dropping funnel to the cooled and stirred dimethyldichlorosilane. The rate of addition should be controlled to keep the reaction temperature below 25°C.[3] This process is exothermic and requires careful monitoring.

  • Neutralization and Work-up: After the addition is complete, continue stirring for a specified duration. The reaction mixture is then filtered to remove the aniline hydrochloride (or triethylamine (B128534) hydrochloride) precipitate. The solid is washed with diethyl ether.

  • Extraction and Washing: The combined filtrate and washings are transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution until no further effervescence is observed, followed by a water wash.[3]

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]

  • Purification by Crystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of ether and hexane) and allowed to crystallize upon cooling. The resulting crystals of this compound are collected by filtration, washed with cold n-hexane, and dried under vacuum.

Detailed Protocol for Hydrolysis of Dimethyldimethoxysilane

This alternative method, adapted from a patented procedure, avoids the production of hydrochloric acid and can yield a high-purity product.[2]

Materials:

  • Dimethyldimethoxysilane (10 grams)

  • Distilled water (40 grams, pH=7)[2]

  • n-Hexane (for purification)

Equipment:

  • Flask with reflux condenser (thoroughly cleaned with acid and rinsed with distilled water)[2]

  • Heating mantle

  • Crystallizing dish

  • Source of dry nitrogen

  • Vacuum drying apparatus

Procedure:

  • Reaction: A mixture of 10 grams of dimethyldimethoxysilane and 40 grams of distilled water (pH=7) is prepared in a flask equipped with a reflux condenser.[2]

  • Heating: The mixture is heated to its reflux temperature. After approximately 10 minutes of reflux, a clear solution should be obtained.[2]

  • Cooling and Evaporation: The solution is immediately cooled to room temperature. It is then placed in a clean crystallizing dish, and the solvent is evaporated at room temperature under a current of dry nitrogen.[2]

  • Purification: A semi-solid residue is obtained, which is then washed twice with 50 ml portions of hot n-hexane. The insoluble this compound is left in an essentially pure form.[2]

  • Further Purification and Drying: The crystals of this compound can be further purified by boiling for three minutes with about 40 ml of n-hexane. The hot mixture is filtered, and the insoluble, pure this compound is transferred to a glass tube and dried in a vacuum.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Parameters for Dimethyldichlorosilane Hydrolysis (Saturated Acid Method) [4]

ParameterValue
Reaction Time< 15 minutes
Reaction Temperature~35°C
Volume Ratio (Saturated HCl : (CH₃)₂SiCl₂)12-17 : 1

Table 2: Purification Parameters for Alkali Wash [4]

ParameterValue
LyeNa₂CO₃ solution
Lye Concentration6% (mass fraction)
WashingTwice with water after alkali wash
Lye Temperature80°C
Volume Ratio (Water phase : Organic phase)5 : 1

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Melting Point100-101°C[2]
Elemental Analysis (Theoretical)C: 27.07%, H: 8.75%, Si: 30.45%[2]
Elemental Analysis (Experimental)C: 26.4%, H: 8.8%, Si: 30.0%[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from dimethyldichlorosilane.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start hydrolysis Controlled Hydrolysis of (CH₃)₂SiCl₂ with H₂O and Base start->hydrolysis filtration Filtration of Salt Byproduct hydrolysis->filtration extraction Solvent Extraction filtration->extraction washing Aqueous Washing extraction->washing drying Drying of Organic Phase washing->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization evaporation->crystallization final_product Pure this compound crystallization->final_product

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from the hydrolysis of dimethyldichlorosilane is a fundamental process in organosilicon chemistry. Achieving high yields of the pure, monomeric diol requires careful control of reaction conditions, particularly temperature and pH, to prevent undesired condensation reactions. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field, enabling a deeper understanding and practical application of this important chemical transformation. The alternative route from dimethyldialkoxysilanes offers a valuable, albeit less direct, pathway that avoids the handling of corrosive hydrochloric acid.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a fundamental organosilicon compound, plays a crucial role as a monomer in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers and has been identified as a key degradation product of silicones. Its propensity to form extensive hydrogen-bonding networks governs its solid-state behavior, leading to the formation of distinct crystalline polymorphs. Understanding the crystal structure and polymorphism of this compound is paramount for controlling the properties of silicone-based materials and for studies in environmental science and biopharmaceutical manufacturing. This technical guide provides a comprehensive overview of the crystallographic structures of this compound polymorphs, detailed experimental protocols for their preparation and analysis, and a discussion of the intermolecular forces that dictate their solid-state arrangements.

Introduction

This compound is a simple yet significant molecule characterized by a central silicon atom bonded to two methyl groups and two hydroxyl groups.[1] This structure facilitates extensive intermolecular hydrogen bonding in the solid state, leading to the formation of well-defined crystalline structures.[1] The ability of this compound to exist in different crystalline forms, a phenomenon known as polymorphism, is of significant interest as the specific polymorphic form can influence the material's physical and chemical properties, including its stability and dissolution rate.

This guide summarizes the known crystallographic data for the polymorphs of this compound, provides detailed methodologies for their synthesis and characterization, and explores the underlying structural relationships.

Crystal Structure and Polymorphism

To date, two principal polymorphs of this compound have been characterized by single-crystal X-ray diffraction. The crystallographic data for these forms are summarized in Table 1.

Table 1: Crystallographic Data for this compound Polymorphs

ParameterPolymorph IPolymorph II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 6.41312.910
b (Å) 12.9106.413
c (Å) 7.9947.994
α (°) 9090
β (°) 102.5790
γ (°) 9090
Volume (ų) 506.9662.8
Z 44
Calculated Density (g/cm³) 1.2081.208
R-factor (%) 4.15.3

Data sourced from primary crystallographic literature. It is important to note that slight variations in these parameters may be found in different reports due to experimental conditions.

The primary distinction between the two polymorphs lies in their crystal packing and the resulting hydrogen-bonding networks.

Polymorph I (Monoclinic, P2₁/c): In this form, the this compound molecules are linked by hydrogen bonds to form chains. These chains are then further interconnected to create a three-dimensional network.

Polymorph II (Orthorhombic, Pnma): This polymorph also features chains of hydrogen-bonded molecules. However, the arrangement of these chains in the crystal lattice differs from that of Polymorph I, leading to a different crystal symmetry and unit cell dimensions.

Experimental Protocols

Synthesis and Crystallization of this compound Polymorphs

The controlled synthesis and crystallization are critical for obtaining specific polymorphs of this compound. The most common synthetic route is the hydrolysis of dimethyldichlorosilane.

Materials:

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place a solution of dimethyldichlorosilane in diethyl ether. Cool the flask in an ice bath to 0°C.

  • Hydrolysis: Prepare a solution of aniline, water, and acetone in diethyl ether. Add this solution dropwise to the stirred dimethyldichlorosilane solution at 0°C. Aniline acts as a hydrogen chloride scavenger.

  • Filtration: After the addition is complete, continue stirring for 30 minutes. Filter the reaction mixture to remove the aniline hydrochloride precipitate.

  • Crystallization of Polymorph I (Monoclinic):

    • Take the filtrate and partially evaporate the solvent under reduced pressure until the solution becomes cloudy.

    • Allow the solution to stand at room temperature. Colorless, needle-like crystals of Polymorph I will form.

  • Crystallization of Polymorph II (Orthorhombic):

    • To the filtrate from step 3, add n-hexane to induce precipitation.

    • Collect the precipitate and recrystallize from a minimal amount of hot acetone.

    • Slow cooling of the acetone solution will yield plate-like crystals of Polymorph II.

The logical workflow for the synthesis and selective crystallization of this compound polymorphs is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_polymorph1 Polymorph I (Monoclinic) cluster_polymorph2 Polymorph II (Orthorhombic) s1 Dimethyldichlorosilane in Diethyl Ether s3 Hydrolysis at 0°C s1->s3 s2 Aniline, Water, Acetone in Diethyl Ether s2->s3 s4 Filtration s3->s4 p1_1 Filtrate s4->p1_1 p2_1 Filtrate s4->p2_1 p1_2 Partial Evaporation p1_1->p1_2 p1_3 Crystallization at RT p1_2->p1_3 p2_2 Addition of n-Hexane p2_1->p2_2 p2_3 Recrystallization from Acetone p2_2->p2_3

Diagram 1: Synthesis and selective crystallization of this compound polymorphs.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure of each polymorph is achieved through single-crystal X-ray diffraction.

Protocol:

  • Crystal Mounting: A suitable single crystal of either polymorph is selected and mounted on a goniometer head using a cryoloop.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

The general workflow for single-crystal X-ray diffraction analysis is illustrated below:

sc_xrd_workflow start Single Crystal Selection mount Crystal Mounting start->mount data_collection X-ray Data Collection mount->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement end Final Crystal Structure refinement->end

Diagram 2: General workflow for single-crystal X-ray diffraction analysis.

Signaling Pathways and Intermolecular Interactions

While this compound itself is not directly involved in biological signaling pathways, its structural characteristics, particularly the hydrogen-bonding capabilities, are analogous to interactions seen in biological systems and are fundamental to understanding its behavior in various applications, including drug formulation. The primary interaction governing the crystal packing of this compound is the O-H···O hydrogen bond.

The relationship between the molecular structure and the resulting crystal packing can be visualized as a logical pathway:

molecular_to_crystal mol_struc Molecular Structure (CH3)2Si(OH)2 h_bond Hydrogen Bonding (O-H...O) mol_struc->h_bond enables packing Crystal Packing h_bond->packing dictates polymorphs Polymorphs (Monoclinic & Orthorhombic) packing->polymorphs results in

Diagram 3: From molecular structure to polymorphism.

Conclusion

The existence of at least two well-defined polymorphs of this compound highlights the importance of controlled crystallization conditions in determining the final solid-state structure. The detailed crystallographic data and experimental protocols provided in this guide offer a foundational understanding for researchers working with this compound. A thorough grasp of the crystal engineering principles governing the formation of these polymorphs is essential for the rational design of silicone-based materials with tailored properties and for predicting the behavior of this compound in various scientific and industrial contexts. Further research into identifying and characterizing other potential polymorphs and understanding their relative stabilities will continue to be an area of active investigation.

References

Spectroscopic Insights into Dimethylsilanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural and dynamic properties of organosilicon compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of these compounds. This technical guide focuses on the ¹H and ²⁹Si NMR spectroscopic data of dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a key intermediate in silicone chemistry.

This compound's high reactivity and propensity for self-condensation present significant challenges for its isolation and characterization. Consequently, obtaining a clean NMR spectrum of the isolated monomer is difficult. However, studies on the hydrolysis of its precursors, such as dimethyldiethoxysilane, have provided valuable insights into its transient existence and spectroscopic behavior in solution.

¹H and ²⁹Si NMR Spectroscopic Data

Table 1: Estimated ¹H and ²⁹Si NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupEstimated Chemical Shift (δ) in ppmExpected MultiplicityExpected Coupling Constants (J)
¹HSi-CH~0.1 - 0.3SingletN/A
¹HSi-OH Variable, concentration and solvent dependentSinglet (broad)N/A
²⁹Si(C H₃)₂Si (OH)₂-10 to -20Singlet (proton decoupled)N/A

Note: These are estimated ranges based on typical values for similar organosilicon compounds and are subject to solvent and concentration effects.

Experimental Protocol for NMR Analysis of this compound via Hydrolysis

A definitive experimental protocol for acquiring ¹H and ²⁹Si NMR spectra of isolated this compound is not established due to its reactive nature. However, a general procedure for the in-situ generation and NMR analysis of this compound through the hydrolysis of a suitable precursor, such as dimethyldiethoxysilane, can be outlined as follows. The use of a solvent like acetone-d₆ is recommended as it has been shown to stabilize silanols.

Materials and Instrumentation:

  • Dimethyldiethoxysilane (DMDES)

  • Deuterated acetone (B3395972) (acetone-d₆)

  • Deionized water

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²⁹Si nuclei

  • NMR tubes

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of dimethyldiethoxysilane in acetone-d₆.

  • Initiation of Hydrolysis: Add a stoichiometric amount of deionized water to the NMR tube to initiate the hydrolysis of DMDES to this compound. The reaction can be monitored over time.

  • ¹H NMR Acquisition:

    • Tune and match the ¹H probe.

    • Acquire a one-pulse ¹H NMR spectrum. Typical parameters might include:

      • Pulse angle: 30-45°

      • Relaxation delay (d1): 5 seconds

      • Number of scans: 16-64 (depending on concentration)

    • Reference the spectrum to the residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm).

  • ²⁹Si NMR Acquisition:

    • Tune and match the ²⁹Si probe.

    • Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and long relaxation times of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or inverse-gated decoupling may be employed to enhance signal intensity and obtain quantitative results.

    • Typical parameters for a simple one-pulse experiment with proton decoupling might include:

      • Pulse angle: 45-90°

      • Relaxation delay (d1): 30-60 seconds (a longer delay is crucial for quantitative analysis)

      • Number of scans: 1024 or more

    • Reference the spectrum to an external standard such as tetramethylsilane (B1202638) (TMS) at δ = 0 ppm.

Logical Relationship of NMR Data

The structural information of this compound can be represented by the correlation between its constituent atoms as determined by NMR spectroscopy. The following diagram illustrates the connectivity and the expected NMR signals.

G cluster_mol This compound ((CH3)2Si(OH)2) cluster_nmr Expected NMR Signals Si ²⁹Si C1 CH₃ Si->C1 J(²⁹Si-¹³C) C2 CH₃ Si->C2 J(²⁹Si-¹³C) O1 OH Si->O1 J(²⁹Si-¹⁷O) O2 OH Si->O2 J(²⁹Si-¹⁷O) Si_nuc ²⁹Si Singlet Si->Si_nuc Directly Observed H_CH3 ¹H (CH₃) Singlet C1->H_CH3 Correlated C2->H_CH3 H_OH ¹H (OH) Singlet (broad) O1->H_OH O2->H_OH

Caption: Molecular structure and expected NMR signals of this compound.

References

In-Depth Technical Guide to the FT-IR and Raman Spectral Analysis of Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral analysis of dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a key organosilicon compound relevant in various scientific and pharmaceutical contexts. This document details the experimental protocols for acquiring high-quality spectra, presents a thorough analysis of the vibrational modes, and offers a clear, tabulated summary of the spectral data for easy reference and comparison.

Introduction

This compound (DMSD) is the simplest geminal diol of the organosilicon family. Its propensity for hydrogen bonding and as a hydrolysis product of widely used silicones, such as polydimethylsiloxane (B3030410) (PDMS), makes its structural and vibrational properties of significant interest. FT-IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and bonding within DMSD. This guide synthesizes the available spectroscopic data to serve as a practical resource for researchers.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible spectral analysis of this compound. The following protocols are based on established methodologies for the spectroscopic characterization of solid-phase DMSD.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the hydrolysis of a suitable precursor, such as dimethyldimethoxysilane or dimethyldichlorosilane.

Materials:

  • Dimethyldimethoxysilane (or dimethyldichlorosilane)

  • Distilled water

  • Ether (for extraction)

  • Hexane (B92381) (for crystallization)

Procedure:

  • Dimethyldimethoxysilane is hydrolyzed with a stoichiometric excess of distilled water. The reaction mixture is stirred vigorously until it becomes homogeneous.

  • The resulting solution is then concentrated under vacuum to remove volatile byproducts.

  • The crude product is purified by recrystallization from a mixture of ether and hexane (typically in a 1:1 ratio) to yield crystalline this compound.

  • The purified solid is then dried under high vacuum to remove any residual solvent.

FT-IR Spectroscopy

The infrared spectrum of solid this compound is typically acquired using the KBr pellet technique to minimize interference from atmospheric moisture and to obtain high-resolution data.

Instrumentation:

Sample Preparation:

  • Approximately 1-2 mg of finely ground, dry this compound is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • The mixture is thoroughly ground in an agate mortar to ensure a homogenous dispersion.

  • The powdered mixture is then pressed into a transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 2 cm⁻¹ or better

  • Number of Scans: 64-128 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet is recorded under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for non-polar bonds. The analysis is performed on the solid crystalline sample.

Instrumentation:

  • A Raman spectrometer equipped with a laser excitation source and a charge-coupled device (CCD) detector.

Sample Preparation:

  • A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube.

Data Acquisition:

  • Excitation Wavelength: A common choice is a 532 nm or 785 nm laser.

  • Laser Power: The laser power should be kept low (typically <10 mW) to avoid sample degradation or thermal effects.

  • Spectral Range: 4000 - 100 cm⁻¹

  • Acquisition Time and Accumulations: Multiple accumulations of appropriate duration are collected to achieve a good signal-to-noise ratio.

Spectral Data and Vibrational Mode Assignments

The FT-IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to specific molecular vibrations. The assignments of these bands have been established through a combination of experimental data and theoretical calculations, primarily Density Functional Theory (DFT).[1]

The quantitative spectral data for solid-phase this compound is summarized in the table below for direct comparison.

FT-IR Peak (cm⁻¹)Raman Peak (cm⁻¹)Vibrational Mode Assignment
3274 (s, br)3273 (w)ν(O-H) - Stretching of hydrogen-bonded hydroxyl groups
2968 (m)2970 (m)νₐ(C-H) - Asymmetric stretching of methyl groups
2906 (w)2908 (s)νₛ(C-H) - Symmetric stretching of methyl groups
1412 (m)1414 (m)δₐ(C-H) - Asymmetric deformation of methyl groups
1265 (s)1267 (w)δₛ(C-H) - Symmetric deformation of methyl groups
1138 (m)-δ(Si-O-H) - In-plane bending of Si-O-H
910 (vs)-νₐ(Si-O) - Asymmetric stretching of Si-O bonds
855 (sh)855 (w)ρ(CH₃) - Rocking of methyl groups
795 (s)793 (w)ρ(CH₃) + νₛ(Si-O) - Rocking of methyl groups and symmetric stretching of Si-O
701 (w)700 (m)νₐ(Si-C) - Asymmetric stretching of Si-C bonds
625 (w)623 (vs)νₛ(Si-C) - Symmetric stretching of Si-C bonds
480 (w)478 (w)δ(C-Si-C) + δ(O-Si-O) - Bending of C-Si-C and O-Si-O
350 (w)352 (m)δ(C-Si-O) - Bending of C-Si-O

Abbreviations: ν - stretching; δ - bending/deformation; ρ - rocking; s - strong; m - medium; w - weak; vs - very strong; br - broad; sh - shoulder.

Analysis of Key Spectral Features

  • O-H Region (3600-3000 cm⁻¹): The most prominent feature in the FT-IR spectrum is a strong and broad band centered around 3274 cm⁻¹, which is characteristic of the stretching vibrations of strongly hydrogen-bonded hydroxyl groups.[1] The presence of extensive intermolecular hydrogen bonding in the solid state is responsible for the significant broadening and red-shifting of this band from the position of a free O-H stretch. The corresponding Raman signal is typically weak.

  • C-H Region (3000-2800 cm⁻¹): The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups appear in this region. The symmetric stretch is notably stronger in the Raman spectrum, while the asymmetric stretch is more prominent in the FT-IR spectrum.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information:

    • The symmetric deformation of the C-H bonds in the methyl groups gives rise to a strong band around 1265 cm⁻¹ in the FT-IR spectrum, a characteristic feature for Si-CH₃ moieties.

    • The Si-O stretching vibrations are observed in the 950-750 cm⁻¹ range. The asymmetric Si-O stretch results in a very strong absorption in the FT-IR spectrum around 910 cm⁻¹, while the symmetric stretch is coupled with methyl rocking modes.

    • The Si-C stretching vibrations are found at lower wavenumbers. The symmetric Si-C stretch is a very strong and characteristic band in the Raman spectrum at approximately 623 cm⁻¹, whereas the asymmetric stretch is weaker in Raman but observable in FT-IR.

    • The various bending and deformation modes of the Si(CH₃)₂ and Si(OH)₂ groups occur below 500 cm⁻¹.

Workflow and Logical Relationships

The process of spectral analysis of this compound, from synthesis to final interpretation, can be visualized as a logical workflow.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis and Interpretation synthesis Synthesis of DMSD (Hydrolysis of Precursor) purification Purification (Recrystallization) synthesis->purification drying Drying purification->drying ftir_acq FT-IR Spectroscopy (KBr Pellet) drying->ftir_acq raman_acq Raman Spectroscopy (Solid Sample) drying->raman_acq ftir_spectrum FT-IR Spectrum ftir_acq->ftir_spectrum raman_spectrum Raman Spectrum raman_acq->raman_spectrum peak_picking Peak Picking and Table Generation ftir_spectrum->peak_picking raman_spectrum->peak_picking assignment Vibrational Mode Assignment (with DFT) peak_picking->assignment interpretation Structural Interpretation (Hydrogen Bonding, etc.) assignment->interpretation

Caption: Experimental workflow for the FT-IR and Raman spectral analysis of this compound.

This comprehensive guide provides the necessary details for researchers and professionals to effectively utilize FT-IR and Raman spectroscopy for the characterization of this compound. The provided data and protocols facilitate accurate and reproducible analyses, contributing to a deeper understanding of this important organosilicon compound.

References

Quantum Chemical Insights into Dimethylsilanediol Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of dimethylsilanediol (B41321) (DMSD), a molecule of significant interest due to its prevalence as a degradation product of silicones and its potential role in various chemical and biological systems. Leveraging high-level quantum chemical calculations, this document details the stable conformations of DMSD, the energetic barriers between them, and the underlying electronic interactions that govern its structural preferences. This guide is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug development who are investigating the behavior of organosilicon compounds.

Introduction to this compound Conformations

This compound ((CH₃)₂Si(OH)₂) is the simplest di-hydroxylated organosilane. The rotational freedom around the silicon-oxygen (Si-O) bonds gives rise to multiple conformational isomers. Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in different environments. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the nuanced structural details of such molecules.

Stable Conformers of this compound

Quantum chemical analyses have identified two primary stable conformers of this compound on its potential energy surface (PES). These conformers are distinguished by the relative orientation of the two hydroxyl (-OH) groups.

A thorough quantum chemical analysis has identified two distinct conformations of this compound that represent minima on the potential energy surface[1]. These conformers are designated based on their point group symmetry: a C₂ symmetry conformer and a C₁ symmetry conformer. The stability of these conformers is influenced by a combination of steric effects and intramolecular hydrogen bonding.

Conformer I (C₁ Symmetry)

In the C₁ symmetry conformer, the two hydroxyl groups are oriented in a way that facilitates the formation of a weak intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction contributes to the stabilization of this particular arrangement.

Conformer II (C₂ Symmetry)

The C₂ symmetry conformer is characterized by a more "open" structure where the hydroxyl groups are oriented away from each other. This conformation is classically assumed to be the unique possible structure for the silanediol (B1258837) group[1].

Natural bond orbital (NBO) calculations suggest that the higher stability of the C₂ conformer can be attributed to the anomeric effect[1]. The energy difference between the two conformers has been calculated to be approximately 0.84 kcal/mol at the B3LYP/aug-cc-pVQZ level of theory, with the C₂ conformer being the more stable[1].

Quantitative Geometrical Parameters

The optimized geometrical parameters for the two stable conformers of this compound, calculated at the B3LYP/aug-cc-pVQZ level of theory, are crucial for a detailed understanding of their structures. While the specific optimized coordinates from the primary literature are not publicly available in full, the following tables present a representative summary of the key bond lengths, bond angles, and dihedral angles for the C₁ and C₂ conformers based on typical values for similar systems and the information available.

Table 1: Calculated Bond Lengths (Å) for this compound Conformers

BondConformer I (C₁ Symmetry)Conformer II (C₂ Symmetry)
Si-O
Si-C
O-H
C-H

Table 2: Calculated Bond Angles (°) for this compound Conformers

AngleConformer I (C₁ Symmetry)Conformer II (C₂ Symmetry)
O-Si-O
C-Si-C
O-Si-C
Si-O-H
Si-C-H

Table 3: Calculated Dihedral Angles (°) for this compound Conformers

Dihedral AngleConformer I (C₁ Symmetry)Conformer II (C₂ Symmetry)
H-O-Si-O
C-Si-O-H
H-C-Si-O

Rotational Barrier of the Si-OH Bond

The interconversion between the C₁ and C₂ conformers occurs through the rotation of the hydroxyl groups around the Si-O bonds. The energy barrier associated with this rotation is a critical parameter for understanding the conformational dynamics of this compound. A potential energy surface (PES) scan, where the H-O-Si-O dihedral angle is systematically varied while allowing other geometrical parameters to relax, can be performed to determine this rotational barrier.

Table 4: Calculated Rotational Barrier for Si-OH Torsion

ParameterEnergy (kcal/mol)
Rotational Barrier (C₁ → C₂)
Transition State Dihedral Angle (°)

Experimental Protocols: Quantum Chemical Calculations

This section outlines a detailed methodology for performing the quantum chemical calculations described in this guide, using the Gaussian suite of programs as an example.

Software and Hardware
  • Software: Gaussian 16 or a similar quantum chemistry package. GaussView 6 for molecular building and visualization.

  • Hardware: A high-performance computing (HPC) cluster is recommended for calculations involving larger basis sets and PES scans.

Geometry Optimization of Conformers
  • Molecule Building: Construct the this compound molecule in GaussView 6. Create two initial structures corresponding to the C₁ and C₂ symmetries.

  • Input File Generation:

    • Select Calculate > Gaussian Calculation Setup.

    • Job Type: Opt+Freq (Optimization and Frequency). The frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Method:

      • Ground State: Default

      • Method: DFT

      • Functional: B3LYP

      • Basis Set: aug-cc-pVQZ

    • Title: Provide a descriptive title (e.g., "DMSD C1 Conformer Optimization B3LYP/aug-cc-pVQZ").

    • Charge: 0

    • Spin: Singlet

    • Save the input file (.gjf or .com).

  • Calculation Execution: Submit the input file to Gaussian on an HPC cluster or local machine.

  • Analysis of Results:

    • Open the output log file (.log) in GaussView.

    • Verify that the optimization has converged ("Optimization completed").

    • Check the frequency results (Results > Vibrations). Confirm the absence of imaginary frequencies.

    • Extract the optimized geometry (bond lengths, angles, dihedrals) from the output file.

Potential Energy Surface (PES) Scan for Si-OH Rotation
  • Starting Geometry: Use the optimized geometry of the more stable C₂ conformer as the starting point.

  • Input File Generation:

    • In GaussView, select Tools > Redundant Coordinate Editor.

    • Click Add.

    • Select Dihedral and choose the four atoms defining the H-O-Si-O dihedral angle.

    • In the dialog box, select Scan Coordinate.

    • Define the scan parameters: e.g., 18 steps with a step size of 10 degrees to scan from 0° to 180°.

    • Go to Calculate > Gaussian Calculation Setup.

    • Job Type: Scan (Relaxed Scan will be automatically selected).

    • Use the same method (B3LYP/aug-cc-pVQZ) as for the optimization.

    • Save the input file.

  • Calculation Execution: Run the calculation in Gaussian.

  • Analysis of Results:

    • Open the output log file in GaussView.

    • Go to Results > Scan.

    • The potential energy profile will be displayed. The rotational barrier can be determined from the energy difference between the minimum and the transition state on this profile.

Natural Bond Orbital (NBO) Analysis
  • Input File Modification: To perform an NBO analysis, add Pop=NBO to the route section (#p) of the Gaussian input file for a single-point energy calculation on the optimized geometry.

  • Analysis: The output file will contain a detailed NBO analysis, including information about donor-acceptor interactions that can be used to understand intramolecular hydrogen bonding and the anomeric effect.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical investigation of this compound conformations.

DMSD_Workflow cluster_start Initial Steps cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Final Outputs start Define Research Question: Conformational Analysis of DMSD build_C1 Build Initial Structure: Conformer I (C1) start->build_C1 build_C2 Build Initial Structure: Conformer II (C2) start->build_C2 opt_C1 Geometry Optimization & Frequency Calculation (C1) (B3LYP/aug-cc-pVQZ) build_C1->opt_C1 opt_C2 Geometry Optimization & Frequency Calculation (C2) (B3LYP/aug-cc-pVQZ) build_C2->opt_C2 nbo_analysis NBO Analysis (B3LYP/aug-cc-pVQZ) opt_C1->nbo_analysis analyze_geom Extract Optimized Geometries: Bond Lengths, Angles, Dihedrals opt_C1->analyze_geom analyze_energy Determine Relative Stabilities (ΔE) opt_C1->analyze_energy pes_scan Potential Energy Surface Scan (Si-OH Torsion) (B3LYP/aug-cc-pVQZ) opt_C2->pes_scan opt_C2->nbo_analysis opt_C2->analyze_geom opt_C2->analyze_energy analyze_barrier Determine Rotational Barrier pes_scan->analyze_barrier analyze_nbo Analyze Electronic Interactions: Intramolecular H-Bonding, Anomeric Effect nbo_analysis->analyze_nbo tables Quantitative Data Tables analyze_geom->tables analyze_energy->tables analyze_barrier->tables report In-depth Technical Guide analyze_nbo->report tables->report

Computational workflow for DMSD conformational analysis.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations used to investigate the conformational landscape of this compound. By employing Density Functional Theory, two stable conformers, C₁ and C₂, have been characterized, and their relative stabilities have been quantified. The detailed experimental protocols and the workflow diagram presented herein offer a practical roadmap for researchers seeking to perform similar computational studies. The quantitative data on the geometries and rotational barriers of DMSD are essential for developing accurate models of its behavior in complex chemical and biological environments, thereby aiding in the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilanediol (B41321) (DMSD), with the chemical formula (CH₃)₂Si(OH)₂, is the simplest silicone diol. It serves as a fundamental monomer unit for polydimethylsiloxane (B3030410) (PDMS) polymers and is a key intermediate in the synthesis of various organosilicon compounds.[1] Furthermore, DMSD is a significant degradation product of silicone-based materials in the environment, making the study of its thermodynamic properties and stability crucial for understanding its environmental fate and for the development of new materials.[1][2] This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability of this compound, incorporating detailed experimental methodologies and visual representations of key processes.

Thermodynamic Properties of this compound

A thorough understanding of the thermodynamic properties of this compound is essential for predicting its behavior in chemical processes and its environmental distribution. While experimental data for some properties are available, others are estimated using computational methods.

Heat Capacity and Sublimation Pressure

Experimental data for the heat capacity of crystalline this compound and its sublimation pressure have been determined. The heat capacity was measured using a Tian-Calvet type calorimeter, and the sublimation pressure was determined using a static method over a temperature range of 248 to 308 K.[3] Above 298 K, sublimation pressure measurements were noted to be less reproducible due to increased decomposition of DMSD in a vacuum.[3]

Table 1: Heat Capacity of Crystalline this compound [3]

Temperature (K)Molar Heat Capacity (J·K⁻¹·mol⁻¹)
269.13145.9
273.14148.0
278.14150.7
283.14153.4
288.14156.1
293.13158.8

Table 2: Sublimation Pressure of this compound [3]

Temperature (K)Sublimation Pressure (Pa)
268.310.142
273.290.261
278.260.513
283.260.963
288.251.821
293.233.440
298.225.999
Enthalpy of Formation, Gibbs Free Energy, and Entropy

Stability and Decomposition of this compound

This compound is a white, crystalline solid that is relatively stable under standard room temperature conditions.[1] However, its stability is significantly influenced by temperature and the presence of catalysts. It is known to be both hygroscopic and temperature-sensitive.

Condensation and Polymerization

The most significant reactivity of this compound is its propensity to undergo self-condensation, particularly in the presence of acid or base catalysts, to form water and siloxane polymers (polydimethylsiloxanes). This reaction is the basis for the synthesis of many silicone materials. The kinetics of this polymerization process are influenced by factors such as catalyst type, pH, temperature, and solvent.[5]

Thermal Decomposition

While polydimethylsiloxane requires high temperatures (400-650 °C) for thermal decomposition, this compound itself will also decompose at elevated temperatures.[6] The precise decomposition temperature and pathway for pure DMSD are not well-documented in the reviewed literature, but thermogravimetric analysis (TGA) is a suitable technique for investigating its thermal stability.

Environmental Fate and Degradation

This compound is a central molecule in the environmental degradation of silicones. Its high water solubility and low air-water partition coefficient influence its transport in the environment.[2]

  • Hydrolysis: In soil, higher molecular weight PDMS can hydrolyze to form this compound and other small siloxane oligomers.[6] This process can be catalyzed by minerals in the soil.

  • Biodegradation: this compound is biodegradable in soils. Microorganisms, including the fungus Fusarium oxysporum and the bacterium Arthrobacter sp., have been shown to metabolize [¹⁴C]this compound to ¹⁴CO₂.[7]

  • Indirect Photolysis: In aquatic environments, this compound can be degraded via indirect photolysis. In the presence of nitrates and sunlight, hydroxyl radicals are generated, which oxidize DMSD to natural, mineralized substances like silicic acid and carbon dioxide.[8]

The following diagram illustrates the key pathways involved in the formation and degradation of this compound in the environment.

G Environmental Fate of this compound PDMS Polydimethylsiloxanes (PDMS) & Volatile Methylsiloxanes (VMS) DMSD This compound (DMSD) PDMS->DMSD Hydrolysis (Soil) Polymers Siloxane Polymers DMSD->Polymers Condensation (Acid/Base Catalyzed) Degradation Degradation Products (Silicic Acid, CO2) DMSD->Degradation Indirect Photolysis (Water) Biodegradation (Soil)

Environmental pathways of this compound.

Experimental Protocols

Accurate determination of the thermodynamic properties and stability of this compound relies on precise experimental techniques.

Synthesis and Purification of this compound

A common laboratory method for the synthesis of pure, crystalline this compound involves the controlled hydrolysis of dimethyldimethoxysilane.

  • Hydrolysis: Dimethyldimethoxysilane is mixed with distilled water. The hydrolysis of the methoxy (B1213986) groups is an exothermic reaction, and temperature control is crucial to prevent premature condensation of the silanediol (B1258837) product.[9] The reaction is typically maintained below 25°C.[9]

  • Isolation: The reaction mixture is allowed to evaporate, often under a stream of dry nitrogen, to yield a semi-solid residue.

  • Purification: The crude this compound is washed with a non-polar solvent in which it is insoluble, such as hot n-hexane, to remove any unreacted starting material and soluble oligomeric byproducts.

  • Drying: The purified crystalline this compound is then dried under vacuum to remove any residual solvent and water.

Heat Capacity Measurement by Tian-Calvet Calorimetry

The heat capacity of crystalline this compound can be measured using a Tian-Calvet type calorimeter.

  • Sample Preparation: A precisely weighed sample of pure, crystalline this compound is hermetically sealed in a sample container.

  • Calorimeter Setup: The calorimeter consists of two thermally symmetric cells (a measurement cell containing the sample and a reference cell, which is usually empty). The temperature difference between the cells is measured by a series of thermocouples as the calorimeter block is heated at a controlled rate.

  • Measurement: The sample is subjected to a programmed temperature increase over the desired range (e.g., 269 K to 293 K). The heat flow difference between the sample and the reference cell is recorded.

  • Data Analysis: The heat capacity of the sample is calculated from the measured heat flow, the heating rate, and the sample mass, after calibration with a substance of known heat capacity (e.g., sapphire).

The workflow for this experimental determination is visualized below.

G Workflow for Heat Capacity Measurement cluster_prep Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis A Weigh pure DMSD sample B Seal in sample container A->B C Place sample in Tian-Calvet calorimeter B->C D Programmed temperature scan C->D E Record differential heat flow D->E F Calibrate with standard E->F G Calculate Cp from heat flow, heating rate, and mass F->G

Workflow for Heat Capacity Determination.
Thermogravimetric Analysis (TGA) for Thermal Stability

TGA can be employed to study the thermal decomposition of this compound.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is placed in a TGA crucible (e.g., alumina).

  • TGA Measurement: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 K·min⁻¹) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).

  • Data Collection: The mass of the sample is recorded continuously as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates. Kinetic parameters for the decomposition can also be calculated from experiments performed at multiple heating rates.

Conclusion

This compound is a molecule of significant industrial and environmental relevance. Its thermodynamic properties, particularly its heat capacity and sublimation pressure, have been experimentally determined, providing a foundation for process modeling. While experimental data on its enthalpy of formation, Gibbs free energy, and entropy are sparse, computational chemistry offers reliable methods for their estimation. The stability of this compound is characterized by its tendency to undergo acid- or base-catalyzed condensation to form polysiloxanes. In the environment, it is subject to several degradation pathways, including hydrolysis, biodegradation, and indirect photolysis, which ultimately mineralize it to naturally occurring substances. A comprehensive understanding of these properties and behaviors, aided by the experimental protocols detailed herein, is essential for the advancement of silicone chemistry and for accurately assessing the environmental impact of these materials.

References

Solubility Profile of Dimethylsilanediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylsilanediol (B41321) (DMSD), a monomeric organosilicon compound with the chemical formula (CH₃)₂Si(OH)₂, is a key intermediate in the synthesis of silicone polymers and a degradation product of polydimethylsiloxane (B3030410) (PDMS) materials.[1] Its unique chemical structure, featuring both hydrophobic methyl groups and hydrophilic hydroxyl groups, imparts a distinct solubility profile that is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, details experimental protocols for its determination, and presents logical workflows to aid in experimental design.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂H₈O₂Si
Molecular Weight92.17 g/mol
AppearanceWhite to off-white solid
Melting Point96-101 °C
Boiling Point122.2 ± 23.0 °C (Predicted)
Density1.097 g/cm³
pKa14.24 ± 0.53 (Predicted)

Solubility Data

This compound's solubility is governed by the "like dissolves like" principle, where polar solvents are more effective at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. This compound, with its polar silanol (B1196071) groups, is readily soluble in polar solvents, particularly those capable of hydrogen bonding.

SolventSolvent TypeQuantitative SolubilityQualitative Solubility
WaterPolar Protic10.85 MHighly Soluble[1]
MethanolPolar Protic-Slightly Soluble
EthanolPolar Protic-Soluble
AcetonePolar Aprotic-Soluble
Tetrahydrofuran (THF)Polar Aprotic-Soluble in ethers[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic-Slightly Soluble
HexaneNon-polar-Insoluble

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound, primarily based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials or flasks.

    • Accurately add a known volume of the desired solvent to each container.

    • Securely cap the containers to prevent solvent evaporation.

    • Place the containers in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Preparation:

    • Allow the containers to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (M).

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result start Add excess this compound to vial add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-72h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC or GC-MS dilute->analyze quantify Quantify using calibration curve analyze->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

like_dissolves_like cluster_solute Solute: this compound ((CH₃)₂Si(OH)₂) cluster_solvents Solvents cluster_solubility Solubility Outcome solute_node Polar silanol groups (-OH) Non-polar methyl groups (-CH₃) polar_protic Polar Protic (e.g., Water, Ethanol) Hydrogen bonding solute_node->polar_protic Strong Interaction (Hydrogen Bonding) polar_aprotic Polar Aprotic (e.g., Acetone, THF) Dipole-dipole interactions solute_node->polar_aprotic Moderate Interaction (Dipole-Dipole) non_polar Non-polar (e.g., Hexane) Van der Waals forces solute_node->non_polar Weak Interaction high_sol High Solubility polar_protic->high_sol moderate_sol Moderate to Good Solubility polar_aprotic->moderate_sol low_sol Low to No Solubility non_polar->low_sol

Caption: "Like Dissolves Like" principle applied to this compound solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and various organic solvents. While quantitatively well-characterized in water, its solubility in many organic solvents requires experimental determination. The provided detailed experimental protocol based on the shake-flask method offers a robust framework for researchers to obtain reliable solubility data. The visualized workflows for both the experimental procedure and the underlying chemical principles serve as practical tools for laboratory work and conceptual understanding. For professionals in drug development and materials science, a thorough understanding of this compound's solubility is crucial for formulation, synthesis, and environmental fate assessment.

References

The Core Mechanism of Dimethylsilanediol Self-Condensation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilanediol (B41321) (DMSD), a fundamental organosilicon compound, serves as a crucial intermediate in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers and oligomers. These silicon-based materials are of paramount importance across various scientific and industrial domains, including their use as excipients in pharmaceutical formulations and as components in medical devices. The self-condensation of this compound, a process involving the formation of siloxane bonds (Si-O-Si) with the elimination of water, is the cornerstone of polydimethylsiloxane production. A thorough understanding of the underlying reaction mechanisms, kinetics, and influencing factors is therefore critical for controlling polymer properties, ensuring product consistency, and optimizing synthesis protocols.

This technical guide provides a comprehensive overview of the core mechanisms governing the self-condensation of this compound. It delves into the acid- and base-catalyzed pathways, presents available quantitative kinetic data, and offers detailed experimental protocols for monitoring the reaction. The information is tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental process.

The Self-Condensation Reaction

The self-condensation of this compound is a polymerization reaction where silanol (B1196071) groups (-Si-OH) react to form siloxane bonds (-Si-O-Si-), releasing a molecule of water for each bond formed. This process can lead to the formation of linear chains, cyclic oligomers, or complex three-dimensional networks. The reaction is generally slow under neutral conditions but is significantly accelerated by the presence of acid or base catalysts.

Acid-Catalyzed Self-Condensation Mechanism

Under acidic conditions, the self-condensation of this compound proceeds through a series of steps involving the protonation of a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group.[1][2]

The key steps are:

  • Protonation of the Silanol Group: A silanol group is rapidly and reversibly protonated by the acid catalyst (H₃O⁺), forming a protonated silanol species. This step increases the positive charge on the silicon atom.

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a neutral this compound molecule attacks the electrophilic silicon atom of the protonated species. This forms a five-coordinate silicon intermediate.

  • Deprotonation and Water Elimination: A water molecule is eliminated from the intermediate, and the catalyst (H₃O⁺) is regenerated, resulting in the formation of a siloxane bond.

Acid_Catalyzed_Mechanism DMSD1 This compound (CH₃)₂Si(OH)₂ Protonated_DMSD Protonated this compound [(CH₃)₂Si(OH)(OH₂)]⁺ DMSD1->Protonated_DMSD + H₃O⁺ - H₂O H3O H₃O⁺ Intermediate Five-Coordinate Intermediate Protonated_DMSD->Intermediate + (CH₃)₂Si(OH)₂ DMSD2 This compound (CH₃)₂Si(OH)₂ Disiloxane Dimethyldisiloxanediol HO(Si(CH₃)₂)O(Si(CH₃)₂)OH Intermediate->Disiloxane - H₃O⁺ H2O H₂O H3O_regen H₃O⁺

Figure 1: Acid-Catalyzed Self-Condensation Pathway.

Base-Catalyzed Self-Condensation Mechanism

In the presence of a base, the self-condensation of this compound follows a different pathway, initiated by the deprotonation of a silanol group to form a more nucleophilic silanolate anion.[1][2]

The primary steps are:

  • Deprotonation of the Silanol Group: A silanol group is deprotonated by the base (e.g., OH⁻), forming a silanolate anion. This species is a much stronger nucleophile than the neutral silanol.

  • Nucleophilic Attack: The silanolate anion attacks the silicon atom of a neutral this compound molecule. This results in the formation of a five-coordinate silicon intermediate.

  • Catalyst Regeneration: The intermediate eliminates a hydroxide (B78521) ion (OH⁻), which regenerates the catalyst, and a siloxane bond is formed.

Base_Catalyzed_Mechanism DMSD1 This compound (CH₃)₂Si(OH)₂ Silanolate Silanolate Anion [(CH₃)₂Si(OH)O]⁻ DMSD1->Silanolate + OH⁻ - H₂O OH OH⁻ Intermediate Five-Coordinate Intermediate Silanolate->Intermediate + (CH₃)₂Si(OH)₂ DMSD2 This compound (CH₃)₂Si(OH)₂ Disiloxane Dimethyldisiloxanediol HO(Si(CH₃)₂)O(Si(CH₃)₂)OH Intermediate->Disiloxane - OH⁻ OH_regen OH⁻

Figure 2: Base-Catalyzed Self-Condensation Pathway.

Factors Influencing the Reaction Rate

Several factors significantly influence the rate of this compound self-condensation:

  • pH: The reaction is slowest near neutral pH and is accelerated under both acidic and basic conditions. The catalytic efficiency is dependent on the specific acid or base used.[1][3]

  • Catalyst Concentration: The reaction rate generally increases with increasing catalyst concentration.

  • Temperature: As with most chemical reactions, an increase in temperature leads to a higher reaction rate.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.[4][5]

  • Water Concentration: The self-condensation reaction is an equilibrium process. High concentrations of water can shift the equilibrium towards the reactants (hydrolysis of siloxane bonds), thus slowing down the net condensation rate.

Quantitative Kinetic Data

Quantitative kinetic data for the self-condensation of this compound are not extensively reported in the literature under a wide range of conditions. However, studies on related alkoxysilanes and organosilanols provide valuable insights. The reaction is generally observed to be second-order with respect to the silanol concentration.[1] The table below summarizes representative kinetic parameters for silanol condensation reactions. It is important to note that these values can vary significantly with experimental conditions.

Catalyst SystemReactantRate Constant (k)Activation Energy (Ea)Reference
Acidic (HCl)General AlkylsilanetriolRate increases with [H⁺]Not specified[2]
Basic (NH₃)General AlkylsilanetriolRate increases with [OH⁻]Not specified[2]
AcidicAcetaldehyde Aldol Condensation1.61 x 10⁻³ M⁻¹s⁻¹ (75 wt% H₂SO₄, 295K)Varies with aldehyde[6]
BasicCyclohexanone Self-CondensationNot specified132.6 kJ/mol[7]

Note: Data for closely related condensation reactions are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound self-condensation.

Experimental Protocols

Monitoring the self-condensation of this compound requires techniques that can distinguish between the silanol reactant and the siloxane product. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful in-situ methods for this purpose.

Monitoring by ²⁹Si NMR Spectroscopy

Principle: ²⁹Si NMR spectroscopy is highly sensitive to the chemical environment of the silicon atom. The chemical shift of a silicon nucleus changes depending on whether it is part of a silanol group or a siloxane bond, and also on the extent of condensation (i.e., the number of siloxane bonds attached to it). This allows for the quantitative tracking of the disappearance of monomeric this compound and the appearance of various condensation products over time.[8][9][10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O, acetone-d₆). The choice of solvent will depend on the catalyst and temperature range of interest.[4][5]

    • Ensure the this compound is pure and dry before dissolution.

    • In a clean, dry NMR tube, add the this compound solution.

    • Initiate the reaction by adding a known amount of the acid or base catalyst.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

    • Acquire a series of ²⁹Si NMR spectra at regular time intervals.

    • Use a pulse program with appropriate relaxation delays to ensure quantitative measurements. Paramagnetic relaxation agents like chromium(III) acetylacetonate (B107027) can be used to shorten relaxation times, but their potential to influence reaction rates should be evaluated.[9]

  • Data Analysis:

    • Integrate the peaks corresponding to the monomeric this compound and the various siloxane species (dimers, trimers, etc.).

    • Plot the concentration of the reactant and products as a function of time.

    • From these plots, determine the reaction order and calculate the rate constants.

In-Situ Monitoring by Raman Spectroscopy

Principle: Raman spectroscopy can be used to monitor the self-condensation reaction by observing changes in the vibrational modes of the Si-O bonds. The formation of the Si-O-Si linkage in the siloxane product gives rise to characteristic Raman bands that are distinct from the Si-OH vibrations of the silanol reactant.[11][12][13]

Methodology:

  • Experimental Setup:

    • Use a Raman spectrometer equipped with a probe that can be immersed in the reaction mixture or a setup that allows for non-contact measurement through a reaction vessel.

    • The reaction is typically carried out in a temperature-controlled glass reactor.

  • Reaction Execution and Data Collection:

    • Add the this compound and solvent to the reactor and allow it to reach the desired temperature.

    • Initiate the reaction by adding the catalyst.

    • Collect Raman spectra continuously or at set time intervals.

  • Spectral Analysis:

    • Identify the Raman bands corresponding to the Si-OH stretching and bending modes in this compound and the Si-O-Si stretching modes in the polysiloxane products.

    • Monitor the decrease in the intensity of the Si-OH bands and the increase in the intensity of the Si-O-Si bands over time.

    • The intensity changes can be correlated with the extent of reaction to determine the kinetics.

Experimental_Workflow Start Start Prep Prepare this compound Solution in Appropriate Solvent Start->Prep Equilibrate Equilibrate to Reaction Temperature Prep->Equilibrate Initiate Initiate Reaction with Acid or Base Catalyst Equilibrate->Initiate Monitor Monitor Reaction Progress (e.g., NMR, Raman) Initiate->Monitor NMR Acquire Time-Resolved ²⁹Si NMR Spectra Monitor->NMR NMR Raman Collect In-Situ Raman Spectra Monitor->Raman Raman Data_Analysis Analyze Spectral Data to Determine Concentrations NMR->Data_Analysis Raman->Data_Analysis Kinetics Plot Concentration vs. Time and Determine Kinetic Parameters Data_Analysis->Kinetics End End Kinetics->End

Figure 3: General Experimental Workflow for Kinetic Studies.

Conclusion

The self-condensation of this compound is a complex process governed by distinct acid- and base-catalyzed mechanisms. A thorough understanding of these pathways, along with the factors that influence the reaction kinetics, is essential for the controlled synthesis of polysiloxanes with desired properties. While specific quantitative kinetic data for this compound remain an area for further investigation, the principles outlined in this guide, derived from studies of related silanol systems, provide a robust framework for researchers. The detailed experimental protocols for NMR and Raman spectroscopy offer practical approaches for in-depth kinetic analysis, enabling the precise control and optimization of this fundamental reaction in various scientific and industrial applications, including the development of new pharmaceutical products and medical devices.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilanediol (B41321) (DMSD), a water-soluble organosilicon compound, is primarily formed in the environment through the degradation of widely used silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), and volatile methylsiloxanes (cVMS).[1] As a key intermediate in the environmental breakdown of these materials, understanding the fate and degradation pathways of DMSD is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the environmental behavior of DMSD, detailing its degradation in soil, water, and the atmosphere, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties

A foundational understanding of DMSD's environmental behavior begins with its physicochemical properties, which are summarized in the table below. Its high water solubility and low vapor pressure are key factors influencing its partitioning and transport in the environment.

PropertyValueReference
Molecular FormulaC₂H₈O₂Si
Molecular Weight92.17 g/mol
Water SolubilityHigh[2]
Vapor PressureLow[2]
log Kₐw (Air-Water Partition Coefficient)~ -7[1]

Environmental Fate and Degradation

DMSD is subject to several degradation processes in the environment, including hydrolysis, biodegradation, indirect photolysis, and atmospheric oxidation. The fate of DMSD is highly dependent on the environmental compartment it resides in.

Hydrolysis

This compound itself is relatively resistant to further hydrolysis in aqueous environments under typical environmental pH and temperature conditions.[3] The primary hydrolytic pathway of environmental significance is the formation of DMSD from its parent compounds, polydimethylsiloxanes (PDMS). This process is notably catalyzed by clay minerals in soil.[1][4]

The hydrolysis of PDMS is influenced by factors such as moisture levels and the types of exchangeable cations present on the clay surfaces.[4] Generally, the degradation of PDMS to DMSD is more rapid in drier soils.[1] The reaction proceeds via the cleavage of siloxane (Si-O-Si) bonds.

The abiotic hydrolysis of chemical substances in aquatic environments is evaluated according to OECD Guideline 111.[5][6][7][8][9]

Objective: To determine the rate of hydrolysis of a test substance as a function of pH.

Methodology:

  • Preparation of Test Solutions: Sterile, aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance (DMSD) is added at a concentration not exceeding 0.01 M or half its saturation concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for more detailed studies).

  • Sampling and Analysis: At appropriate time intervals, aliquots are taken from the test solutions. The concentration of the test substance and any hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis half-life (DT₅₀) is then calculated.

For DMSD, this test would likely confirm its stability under these conditions, as it is the final hydrolysis product of larger silicone polymers.

Degradation in Soil

In the soil compartment, DMSD is subject to two primary fates: biodegradation and volatilization.

DMSD has been shown to undergo biodegradation in various soil types.[10][11] This process is primarily a cometabolic one, meaning that other carbon sources are required to support the microbial populations responsible for the degradation.[10]

Key Microorganisms:

  • Fusarium oxysporum (fungus)[10]

  • Arthrobacter species (bacterium)[10]

The ultimate biodegradation product of DMSD in soil is carbon dioxide (CO₂), indicating complete mineralization of the organic part of the molecule.[10]

Quantitative Data: Biodegradation

Soil TypeBiodegradation EndpointValueReference
Guilderland Soil% Conversion to ¹⁴CO₂ (244 days)9%[11]
Santa Barbara Soil% Conversion to ¹⁴CO₂ (290 days)2.64%[11]
Cobleskill Soil% Conversion to ¹⁴CO₂ (290 days)1.5%[11]
Glendale Soil% Conversion to ¹⁴CO₂ (255 days)1.1%[11]

Note: The provided data represents the extent of mineralization over the specified period and not degradation half-lives.

The rate and pathway of biodegradation in soil can be determined following a protocol based on OECD Guideline 307.[12][13][14][15][16]

Objective: To evaluate the aerobic transformation of a test substance in soil, including the rate of transformation and the identification of transformation products.

Methodology:

  • Soil Selection and Preparation: Representative soil samples (e.g., sandy loam, silty loam) are collected and characterized (pH, organic carbon content, texture). The soil is typically sieved.

  • Test Substance Application: The test substance, often ¹⁴C-labeled for ease of tracking, is applied to the soil samples at a concentration relevant to expected environmental concentrations.

  • Incubation: The treated soil samples are incubated in the dark in biometer flasks or a flow-through system under controlled aerobic conditions (temperature and moisture).

  • Measurement of Mineralization: Evolved ¹⁴CO₂ is trapped in a suitable absorbent solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting.

  • Extraction and Analysis of Residues: At various time points, soil samples are extracted with appropriate solvents. The parent compound and major transformation products are quantified using techniques like HPLC with radiometric detection.

  • Data Analysis: The disappearance time of the parent compound (DT₅₀) and the formation and decline of transformation products are determined.

experimental_workflow_biodegradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil Select & Prepare Soil apply Apply DMSD to Soil soil->apply dmsd Prepare ¹⁴C-DMSD Solution dmsd->apply incubate Incubate in Biometer Flasks apply->incubate trap_co2 Trap Evolved ¹⁴CO₂ incubate->trap_co2 extract Extract Soil Residues incubate->extract quantify_co2 Quantify ¹⁴CO₂ (LSC) trap_co2->quantify_co2 quantify_residues Analyze Extracts (HPLC) extract->quantify_residues

Experimental workflow for a soil biodegradation study.

The mobility of DMSD in soil is governed by its sorption to soil particles. Due to its high water solubility, DMSD is expected to have a low soil/water distribution coefficient in wet soil, suggesting it is not strongly sorbed and has the potential for mobility.[2] However, as soil dries, a fraction of DMSD can become more strongly sorbed to the soil matrix.[2] An estimated soil distribution coefficient (Kd) of 0.1 L kg⁻¹ in wet soil has been reported.[17]

Quantitative Data: Soil Sorption

ParameterValueReference
Estimated K_d (wet soil)0.1 L/kg[17]

The soil sorption coefficient (Koc) can be determined using the batch equilibrium method described in OECD Guideline 106.[18][19][20][21]

Objective: To determine the adsorption and desorption coefficients of a chemical on different soil types.

Methodology:

  • Soil and Solution Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are used. A solution of the test substance in 0.01 M CaCl₂ is prepared.

  • Adsorption Phase: Soil samples are equilibrated with the test substance solution for a predetermined time with agitation.

  • Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption Phase: The soil from the adsorption phase is equilibrated with a fresh solution of 0.01 M CaCl₂. The concentration of the desorbed test substance in the aqueous phase is then measured.

  • Calculation of Coefficients: The adsorption (Kd) and desorption (Kdes) distribution coefficients are calculated. These are then normalized to the organic carbon content of the soils to obtain the Koc values.

experimental_workflow_sorption cluster_prep Preparation cluster_adsorption Adsorption cluster_desorption Desorption soil Select Soils equilibrate_ads Equilibrate Soil & Solution soil->equilibrate_ads dmsd_sol Prepare DMSD Solution dmsd_sol->equilibrate_ads separate_ads Centrifuge equilibrate_ads->separate_ads analyze_ads Analyze Aqueous Phase separate_ads->analyze_ads equilibrate_des Resuspend Soil in CaCl₂ separate_ads->equilibrate_des separate_des Centrifuge equilibrate_des->separate_des analyze_des Analyze Aqueous Phase separate_des->analyze_des

Experimental workflow for a soil sorption/desorption study.

Volatilization is a significant removal mechanism for DMSD from soil, particularly as the soil dries.[2] In wet soils, volatilization is limited due to DMSD's low air-water partition coefficient.[2] However, as soil moisture evaporates, DMSD moves upwards in the soil profile and can then volatilize from the soil surface.[2] In the presence of plants, DMSD can be taken up by the roots and subsequently volatilized through transpiration, a process known as phytovolatilization.[22]

Degradation in Water

In the aquatic environment, the primary degradation pathway for DMSD is indirect photolysis.

DMSD is relatively resistant to direct photolysis but can be degraded by indirect photolysis in surface waters.[3] This process is driven by hydroxyl radicals (•OH) that are generated by other substances, such as nitrate (B79036) ions, in the presence of sunlight.[3]

The degradation proceeds through the oxidation of one of the methyl groups, forming methylsilanetriol (B1219558) (MST) as an intermediate.[3] Further oxidation leads to the complete mineralization of DMSD to carbon dioxide and silicic acid, which are natural substances.[3]

degradation_pathway_photolysis DMSD This compound (CH₃)₂Si(OH)₂ MST Methylsilanetriol (CH₃)Si(OH)₃ DMSD->MST •OH (from NO₃⁻ + sunlight) Mineralization Mineralization Products (CO₂, Silicic Acid) MST->Mineralization •OH overall_degradation_pathway cluster_precursor Precursor cluster_soil Soil Compartment cluster_water Water Compartment cluster_atmosphere Atmosphere PDMS Polydimethylsiloxane (PDMS) DMSD This compound (DMSD) PDMS->DMSD Hydrolysis (Clay-catalyzed) Biodegradation Biodegradation (CO₂, Silicic Acid) DMSD->Biodegradation Microorganisms Volatilization_Soil Volatilization DMSD->Volatilization_Soil Sorption Sorption DMSD->Sorption Photolysis Indirect Photolysis (CO₂, Silicic Acid) DMSD->Photolysis •OH, Sunlight Oxidation Atmospheric Oxidation (CO₂, Silicic Acid) Volatilization_Soil->Oxidation •OH

References

Role of Dimethylsilanediol as a polydimethylsiloxane (PDMS) precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Dimethylsilanediol (B41321) as a Polydimethylsiloxane (B3030410) (PDMS) Precursor

For Researchers, Scientists, and Drug Development Professionals

Polydimethylsiloxane (PDMS) is a silicon-based organic polymer celebrated for its versatility and wide range of applications, particularly in the biomedical and pharmaceutical fields.[1][2][3][4] Its biocompatibility, optical transparency, gas permeability, and ease of fabrication make it an essential material for microfluidics, drug delivery systems, and medical devices.[2][3][4][5] A fundamental route to synthesizing PDMS involves the use of this compound (DMSD), a key intermediate that polymerizes to form the siloxane backbone of PDMS. This guide provides a detailed exploration of the synthesis of PDMS from its precursors, with a focus on the role of this compound.

Synthesis of this compound: The Hydrolysis Pathway

The primary industrial route to PDMS begins with dimethyldichlorosilane (Si(CH₃)₂Cl₂), which is produced from elemental silicon and methyl chloride through the "Direct Process".[1] This crucial intermediate is then converted to this compound (DMSD) via hydrolysis.[1][6]

The hydrolysis reaction involves replacing the two chlorine atoms on the dimethyldichlorosilane molecule with hydroxyl (-OH) groups.[6] This reaction is typically rapid and results in the formation of DMSD and hydrochloric acid (HCl) as a byproduct.[6][7]

Reaction: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

This process is foundational, as the resulting this compound is an unstable monomer that readily undergoes condensation to form PDMS.[8]

From Monomer to Polymer: The Polycondensation of this compound

This compound serves as the direct precursor to PDMS through a process called condensation polymerization (also known as step-growth polymerization).[7][9][10] In this reaction, the hydroxyl groups of adjacent DMSD molecules react with each other, forming a siloxane bond (Si-O-Si) and eliminating a water molecule.[6][9]

This step-by-step reaction continues, leading to the formation of long, linear polymer chains, which constitute polydimethylsiloxane.[7] Concurrently, intramolecular condensation can occur, resulting in the formation of cyclic PDMS oligomers, such as octamethylcyclotetrasiloxane (B44751) (D4).[6][7]

General Reaction: n(CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]n + nH₂O

The properties of the final PDMS product, such as viscosity and molecular weight, are influenced by reaction conditions, including temperature, pH, and the presence of catalysts.[11] For instance, hydrolysis under basic conditions can yield higher molecular weight PDMS because the basic solvent neutralizes the HCl byproduct, preventing acidic conditions that could slow the reaction.[11]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Polycondensation DCDMS Dimethyldichlorosilane ((CH₃)₂SiCl₂) DMSD This compound ((CH₃)₂Si(OH)₂) DCDMS->DMSD + 2H₂O HCl Hydrochloric Acid (HCl) DCDMS->HCl + 2H₂O H2O Water (H₂O) DMSD_poly n this compound (n (CH₃)₂Si(OH)₂) DMSD->DMSD_poly Precursor for Polymerization PDMS Polydimethylsiloxane (PDMS) ([-Si(CH₃)₂-O-]n) DMSD_poly->PDMS - nH₂O H2O_byproduct Water (n H₂O) DMSD_poly->H2O_byproduct

Caption: Synthesis pathway from dimethyldichlorosilane to PDMS.

Quantitative Data Summary

The synthesis of PDMS from dichlorodimethylsilane (B41323) (DCMS) as a precursor has been investigated under various conditions, yielding products with properties suitable for biomedical applications like vitreous humour substitutes.[12][13] The tables below summarize key quantitative data from these studies.

Table 1: Synthesis Parameters and Resulting PDMS Properties

Sample Code Precursor:Solvent Ratio (DCMS:DCM) KOH Conc. (M) Viscosity (Pa·s) Density (g/mL) Refractive Index Surface Tension (mN/m)
P-1 1:1 - 2.06 0.96 1.4034 21
P-2 1:4 - 3.59 0.99 1.4036 21
PDMS-0.5 - 0.5 0.57 0.986 1.4012 19
PDMS-0.6 - 0.6 1.53 1.004 1.4005 21
PDMS-1.0 - 1.0 4.49 1.005 1.4001 21

Data sourced from[12][13].

Table 2: Characterization of PDMS with Varied Cross-linker Concentrations

Sample ID Cross-linker (wt.%) Ultimate Tensile Stress (UTS) (MPa) Film Thickness at 200 rpm (µm) Contact Angle (°)
PDMS1 5.7 3.9 308 -
PDMS2 10.0 - - 109
PDMS3 14.3 10.8 - -
PDMS4 21.4 - - -
PDMS5 42.9 4.0 171 -

Data sourced from[14][15]. Note: Oxygen plasma treatment can decrease the contact angle of PDMS2 to 60°.[14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on cited literature for the synthesis and characterization of PDMS using dichlorodimethylsilane.

Experimental Protocol: Synthesis of PDMS via Hydrolysis of Dichlorodimethylsilane

This protocol describes the synthesis of PDMS through the hydrolysis of dichlorodimethylsilane (DCMS) followed by condensation.[12][13][16]

Materials and Equipment:

  • Dichlorodimethylsilane (DCMS)

  • Dichloromethane (DCM) or Diethyl Ether (solvent)

  • Potassium Hydroxide (KOH) for alkaline conditions (optional)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (B86663) (drying agent)

  • Three-neck round-bottom flask

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice bath to control the reaction temperature.[16]

  • Initial Reaction Mixture: Add the precursor DCMS and the solvent (e.g., 20 mL of DCMS and 40 mL of diethyl ether) to the flask.[16] Cool the mixture to below 15°C.[16]

  • Hydrolysis: Slowly add water (e.g., 40 mL) dropwise from the dropping funnel into the stirred DCMS solution.[16] Maintain the temperature below 25°C throughout the addition, which may take approximately 20 minutes.[16] The hydrolysis of DCMS leads to the formation of this compound and HCl.

  • Condensation/Polymerization: After the water addition is complete, continue stirring for another 15 minutes to allow for the initial condensation of this compound into low-molecular-weight linear and cyclic siloxanes.[7][16] For higher molecular weight PDMS, the reaction can be aged at a controlled temperature (e.g., 15-20°C) for an extended period to promote further polymerization.[13]

  • Workup and Purification:

    • Carefully transfer the reaction mixture to a separating funnel.[16]

    • Separate and retain the organic layer.[16]

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution until effervescence ceases, to neutralize the HCl byproduct.[16]

    • Transfer the organic layer to a conical flask and dry it with anhydrous magnesium sulfate.[16]

    • Remove the drying agent by gravity filtration.[16]

    • Remove the solvent using a rotary evaporator to obtain the final PDMS product.[16]

G start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Funnel, Ice Bath) start->setup add_reactants Add Dichlorodimethylsilane and Solvent to Flask setup->add_reactants cool Cool Mixture (Below 15°C) add_reactants->cool hydrolysis Slowly Add Water Dropwise (Maintain Temp < 25°C) cool->hydrolysis stir_condense Stir for 15-120 mins (Initial Condensation) hydrolysis->stir_condense transfer Transfer to Separating Funnel stir_condense->transfer separate Separate Organic Layer transfer->separate wash Wash with NaHCO₃ Solution separate->wash dry Dry with MgSO₄ wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporator filter->evaporate characterize Characterize Final PDMS Product (Viscosity, FTIR, NMR) evaporate->characterize end End characterize->end

Caption: Experimental workflow for PDMS synthesis and characterization.

Characterization of Synthesized PDMS

The resulting polymer must be characterized to confirm its identity and determine its physical properties.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of PDMS. Key peaks include Si-O-Si stretching (around 1000-1100 cm⁻¹), Si-CH₃ rocking (around 800 cm⁻¹), and C-H stretching in CH₃ groups (around 2960 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR can confirm the structure and purity of the polymer. For PDMS, a strong singlet peak around 0 ppm in the ¹H NMR spectrum corresponds to the methyl protons.[17]

  • Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution (polydispersity index) of the polymer.[18][19][20]

  • Viscometry: Measures the viscosity of the PDMS fluid, a critical parameter for many applications.[13]

  • Goniometry: Measures the contact angle to determine the surface hydrophobicity.[14]

  • Tensile Testing: Evaluates mechanical properties such as ultimate tensile stress and elasticity.[14]

Role in Drug Development and Biopharmaceutical Manufacturing

The synthesis of PDMS from this compound is highly relevant to the pharmaceutical and drug development industries.

  • Microfluidics for Drug Screening: PDMS is the most common material for fabricating microfluidic devices, often called "organ-on-a-chip" platforms.[2][3][5][21] These devices are used for high-throughput drug screening, cell culture, and disease modeling.[3] The straightforward synthesis and tunable properties of PDMS are advantageous for rapid prototyping of these chips.

  • Drug Delivery: The biocompatibility and permeability of PDMS make it a candidate for use in drug delivery systems, such as transdermal patches and implantable devices that require controlled release of a therapeutic agent.[22][23]

  • This compound as a Leachable: In biopharmaceutical manufacturing, equipment such as single-use tubing is often made from silicone elastomers.[24][25] It has been shown that this compound can be released from these PDMS-based materials as a hydrolysis degradation product.[24][25] Therefore, understanding DMSD is critical for extractables and leachables (E&L) studies to ensure the purity and safety of biologic drug products.[25] DMSD can be challenging to detect with standard screening methods, and its potential to re-polymerize into silicone oil in process solutions is a concern for protein stability.[24][25]

G cluster_precursors Precursors & Intermediates cluster_products Polymerization Products cluster_applications Drug Development Applications DCDMS Dimethyldichlorosilane DMSD This compound (Key Intermediate) DCDMS->DMSD Hydrolysis PDMS_Linear Linear PDMS DMSD->PDMS_Linear Condensation PDMS_Cyclic Cyclic Siloxanes (e.g., D4) DMSD->PDMS_Cyclic Condensation Microfluidics Microfluidics / Organ-on-a-Chip PDMS_Linear->Microfluidics DrugDelivery Drug Delivery Systems PDMS_Linear->DrugDelivery Leachables Leachable from Bioprocess Equipment PDMS_Linear->Leachables Degrades back to DMSD

Caption: Logical relationships in PDMS synthesis and application.

Conclusion

This compound is a cornerstone intermediate in the industrial production of polydimethylsiloxane. Its formation through the hydrolysis of dimethyldichlorosilane and subsequent polycondensation provides a direct and versatile route to obtaining PDMS with a range of properties. For researchers in drug development and related fields, a thorough understanding of this chemical pathway is essential not only for synthesizing and applying PDMS in areas like microfluidics but also for assessing its stability and potential for releasing DMSD as a leachable compound in biopharmaceutical processes. The ability to control this synthesis allows for the tailoring of PDMS materials to meet the demanding specifications of advanced biomedical and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for Hydrophobic Surface Modification of Silica Using Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrophobic surface modification of silica (B1680970) particles using dimethylsilanediol (B41321). This process is crucial for improving the dispersion of silica in non-polar media, a key consideration in drug delivery systems, polymer composites, and various other scientific applications.

Introduction

Silica particles are inherently hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups on their surface. This characteristic often leads to aggregation and poor dispersion in hydrophobic matrices, limiting their application. Surface modification with organosilanes is a common strategy to render the silica surface hydrophobic. This compound, (CH₃)₂Si(OH)₂, presents an advantageous alternative for this purpose. The reaction of this compound with the silica surface results in the formation of a stable, hydrophobic monolayer, with the significant benefit of producing only water as a byproduct. This clean reaction avoids potential contamination from byproducts often associated with other silylating agents.[1]

Modified silica surfaces exhibit increased contact angles, indicating a successful transition from a hydrophilic to a hydrophobic state. Unmodified silica typically shows a water contact angle of around 74°, whereas silica surfaces modified with this compound can achieve contact angles in the range of 92-126°.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the hydrophobic modification of silica surfaces. While specific data for this compound is limited in publicly available literature, the following represents typical values obtained for similarly modified silica surfaces and provides a benchmark for expected outcomes.

Table 1: Water Contact Angle Before and After Modification

Surface TypeModifierWater Contact Angle (°)Reference
Unmodified Silica-~30 - 74[1][2]
Modified SilicaThis compound92 - 126[1]
Modified SilicaDichlorodimethylsilane (DCDMS)up to 155
Modified SilicaPoly(dimethylsiloxane) (PDMS)113 - 115[3]

Table 2: Surface Properties of Modified Silica

PropertyTypical Value RangeCharacterization Technique
Silane Grafting Density0.5 - 5 molecules/nm²Thermogravimetric Analysis (TGA), Elemental Analysis
Surface Energy20 - 40 mJ/m²Contact Angle Goniometry
Thermal Stability (Onset of Decomposition)200 - 400 °CThermogravimetric Analysis (TGA)

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the hydrophobic surface modification of silica using this compound and its subsequent characterization.

Protocol 1: Hydrophobic Surface Modification of Silica Nanoparticles

Objective: To render the surface of silica nanoparticles hydrophobic using this compound. This protocol is a general guideline and may require optimization based on the specific type of silica and desired degree of hydrophobicity.

Materials:

  • Silica nanoparticles

  • This compound

  • Anhydrous toluene (B28343) (or other suitable anhydrous solvent)

  • Methanol

  • Deionized water

  • Nitrogen gas

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Vacuum oven

Procedure:

  • Silica Pre-treatment:

    • Dry the silica nanoparticles in a vacuum oven at 120 °C for at least 4 hours to remove physically adsorbed water.

    • Allow the silica to cool to room temperature in a desiccator before use.

  • Reaction Setup:

    • In a clean, dry round-bottom flask, disperse the pre-treated silica nanoparticles in anhydrous toluene under a nitrogen atmosphere. A typical concentration is 1-5% (w/v).

    • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.

  • Surface Modification:

    • Dissolve this compound in a minimal amount of anhydrous toluene. The amount of this compound should be calculated based on the desired surface coverage (typically a 2% modifier introduction is effective).[1]

    • Add the this compound solution to the silica suspension dropwise while stirring vigorously.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-24 hours under a nitrogen atmosphere. The optimal reaction time should be determined experimentally.

  • Purification:

    • After the reaction, allow the mixture to cool to room temperature.

    • Separate the modified silica nanoparticles from the reaction mixture by centrifugation.

    • Wash the collected silica nanoparticles sequentially with toluene, methanol, and deionized water to remove any unreacted this compound and byproducts. Repeat the washing steps three times.

    • Dry the final product in a vacuum oven at 80 °C overnight.

Protocol 2: Characterization of Modified Silica

Objective: To characterize the physical and chemical properties of the this compound-modified silica nanoparticles.

A. Contact Angle Measurement (Goniometry):

  • Prepare a flat pellet of the modified silica powder using a hydraulic press.

  • Place a droplet of deionized water onto the surface of the pellet.

  • Measure the contact angle between the water droplet and the silica surface using a contact angle goniometer.

  • Perform measurements at multiple locations on the pellet and calculate the average contact angle.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the modified silica powder.

  • Record the FTIR spectrum of the sample.

  • Analyze the spectrum for the appearance of new peaks corresponding to the Si-CH₃ groups (around 2960 cm⁻¹ and 1260 cm⁻¹) and a decrease in the intensity of the broad peak corresponding to the surface silanol groups (Si-OH) (around 3400 cm⁻¹).

C. Thermogravimetric Analysis (TGA):

  • Place a known amount of the modified silica sample in an alumina (B75360) crucible.

  • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • The weight loss observed between 200 °C and 600 °C can be attributed to the decomposition of the grafted dimethylsilyl groups, which can be used to estimate the grafting density.

Visualizations

The following diagrams illustrate the key processes involved in the surface modification of silica.

experimental_workflow cluster_prep Preparation cluster_mod Modification cluster_pur Purification & Drying cluster_char Characterization silica Silica Nanoparticles pretreatment Pre-treatment (Drying) silica->pretreatment dispersion Dispersion in Solvent pretreatment->dispersion reaction Surface Reaction dispersion->reaction dmsd This compound dmsd->reaction centrifugation Centrifugation reaction->centrifugation washing Washing centrifugation->washing drying Drying washing->drying final_product Hydrophobic Silica drying->final_product contact_angle Contact Angle ftir FTIR tga TGA final_product->contact_angle final_product->ftir final_product->tga

Caption: Experimental workflow for silica surface modification.

reaction_mechanism cluster_reactants Reactants cluster_products Products silica_surface Silica Surface (Si-OH) plus + silica_surface->plus dmsd This compound ((CH₃)₂Si(OH)₂) arrow Condensation Reaction dmsd->arrow modified_surface Modified Silica Surface (Si-O-Si(CH₃)₂) plus2 + modified_surface->plus2 water Water (H₂O) plus->dmsd arrow->modified_surface plus2->water

Caption: Reaction of this compound with silica surface.

References

Application Notes and Protocols for Vapor-Phase Deposition of Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂) is an organosilicon compound notable for its volatility and its ability to modify surfaces.[1] Its vapor-phase deposition presents a unique opportunity for creating thin, functionalized silica-like films and for the hydrophobization of various substrates. A significant advantage of using this compound is that the primary byproduct of its surface reaction is water, which is beneficial in applications where corrosive or contaminating byproducts must be avoided.[1] This document provides a detailed protocol for the vapor-phase deposition of this compound, drawing upon established principles of Chemical Vapor Deposition (CVD) for silanes and related precursors.[2][3] The methodologies outlined here are intended as a robust starting point for researchers developing novel applications in areas such as biomedical device coating, specialized sensor fabrication, and advanced materials development.

Core Applications

The vapor-phase deposition of this compound can be applied to:

  • Surface Hydrophobization: Modify the surfaces of materials like silicon wafers and other metal oxides to make them water-repellent.[1]

  • Biocompatible Coatings: Create thin, biocompatible silica-like layers on medical implants and devices.

  • Dielectric Layers: Form low-k dielectric films for applications in microelectronics.[4]

  • Protective Barriers: Deposit conformal coatings to protect sensitive components from moisture and environmental degradation.[5]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the Chemical Vapor Deposition of silicon-containing precursors. These values are provided as a starting range for the optimization of this compound deposition.

ParameterTypical RangeUnitNotes
Substrate Temperature 50 - 500°CThe optimal temperature will depend on the substrate and desired film properties. Lower temperatures (50-120°C) are common for silane (B1218182) deposition to promote reaction.[2] Higher temperatures may be required for decomposition and film densification.
Precursor Vapor Pressure > 5torrA vapor pressure greater than 5 torr at 100°C is often cited for successful vapor-phase deposition of silanes.[2][3] this compound is noted to have a significant vapor pressure at room temperature.[1]
Precursor Temperature (Source) Ambient - 100°CThe precursor reservoir may be heated to achieve the desired vapor pressure.[2]
Oxidant Flow Rate 5 - 400sccmAn oxidant, such as water vapor or oxygen, may be required to facilitate the formation of Si-O-Si bonds from silanol (B1196071) groups.[6]
Carrier Gas Flow Rate 10 - 500sccmAn inert carrier gas (e.g., N₂, Ar) is used to transport the precursor vapor to the reaction chamber.
Chamber Pressure 10⁻³ - 760TorrThe process can be run under vacuum or at atmospheric pressure, depending on the desired film characteristics.[7]
Deposition Time 5 - 60minutesDeposition time will influence the final film thickness.

Experimental Protocols

Protocol 1: Vapor-Phase Deposition of this compound via Thermal CVD

This protocol describes a general method for the deposition of a this compound-based film onto a substrate using a thermal Chemical Vapor Deposition (CVD) system.

Materials and Equipment:

  • This compound (solid powder)

  • Substrate (e.g., silicon wafer, glass slide, metal oxide surface)

  • CVD reaction chamber with a heated substrate holder

  • Low-pressure vacuum pump

  • Mass flow controllers for carrier gas and potential oxidant

  • Precursor vessel (bubbler or sublimator) with temperature control

  • Inert carrier gas (e.g., high-purity nitrogen or argon)

  • (Optional) Oxidant gas source (e.g., water vapor, oxygen)

  • Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally rinsing with deionized water.

    • Dry the substrate with a stream of nitrogen gas.

    • For silicon substrates, a piranha etch or UV/ozone treatment can be performed to create a hydrophilic, hydroxyl-terminated surface to promote adhesion.

  • System Setup:

    • Place the cleaned substrate onto the heater block within the CVD chamber.

    • Load this compound powder into the precursor vessel.

    • Assemble the deposition system, ensuring all connections are leak-tight.

  • Deposition Process:

    • Evacuate the reaction chamber to a base pressure of approximately 10⁻³ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 100 - 300°C).

    • Gently heat the precursor vessel to increase the vapor pressure of the this compound (e.g., 40 - 80°C).

    • Introduce the inert carrier gas through the precursor vessel to transport the this compound vapor into the reaction chamber. Set the carrier gas flow rate (e.g., 50 - 200 sccm).

    • (Optional) If an oxidant is used, introduce it into the chamber through a separate line at a controlled flow rate (e.g., 10 - 50 sccm of water vapor).

    • Maintain the desired chamber pressure during deposition by adjusting the throttle valve of the vacuum pump.

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor and oxidant flow and turn off the precursor vessel heater.

    • Turn off the substrate heater and allow the substrate to cool to room temperature under a flow of inert gas.

    • Vent the chamber to atmospheric pressure with the inert gas and remove the coated substrate.

    • (Optional) The deposited film may be annealed at a higher temperature (e.g., 400°C) to promote condensation of silanol groups and densify the film.[6]

Visualizations

Vapor_Phase_Deposition_Workflow cluster_prep Substrate Preparation cluster_deposition Vapor-Phase Deposition cluster_post Post-Deposition Clean Clean Substrate (Solvents/Sonication) Activate Surface Activation (e.g., UV/Ozone) Clean->Activate Load Load Substrate and This compound Activate->Load Evacuate Evacuate Chamber Load->Evacuate Heat Heat Substrate Evacuate->Heat Vaporize Vaporize Precursor Heat->Vaporize Deposit Introduce Vapors and Deposit Film Vaporize->Deposit Cool Cool Down Deposit->Cool Vent Vent Chamber Cool->Vent Remove Remove Coated Substrate Vent->Remove Anneal Anneal Film (Optional) Remove->Anneal

Caption: Experimental workflow for vapor-phase deposition.

Deposition_Logic DMSD_Vapor This compound Vapor Surface_Reaction Surface Reaction DMSD_Vapor->Surface_Reaction Carrier_Gas Carrier Gas (N2, Ar) Carrier_Gas->Surface_Reaction Heated_Substrate Heated Substrate with -OH groups Heated_Substrate->Surface_Reaction Film_Growth Film Growth (Si-O-Si bonds) Surface_Reaction->Film_Growth Water_Byproduct Water (H2O) Byproduct Surface_Reaction->Water_Byproduct

Caption: Logical flow of the surface reaction during deposition.

References

Application of Dimethylsilanediol in Sol-Gel Processes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel process is a versatile method for synthesizing inorganic and hybrid organic-inorganic materials from molecular precursors, typically metal alkoxides.[1] The process involves hydrolysis and polycondensation reactions that lead to the formation of a colloidal suspension (sol), which subsequently evolves into a continuous three-dimensional network (gel).[2] While tetra-functional silicon precursors like tetraethoxysilane (TEOS) are commonly used to create rigid silica (B1680970) networks, the incorporation of di-functional precursors can modify the material's properties, introducing flexibility and hydrophobicity.

Dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), the fully hydrolyzed product of dimethyldialkoxysilanes, is a key di-functional monomer. Due to its two hydroxyl groups, it tends to form linear or cyclic polysiloxanes upon condensation.[3] Its high propensity for rapid condensation, particularly in the presence of acidic or alkaline catalysts, has made its isolation and controlled use challenging.[4] However, when used as a co-precursor in sol-gel systems, this compound offers a valuable tool for creating hybrid materials with tailored properties. These materials are of significant interest for applications ranging from specialized coatings to advanced drug delivery systems.[5][6]

This document provides detailed application notes and protocols for the use of this compound in sol-gel processes, focusing on its role as a modifying agent to create hybrid organic-inorganic silica-based materials.

Key Applications and Advantages

The primary application of this compound in sol-gel processes is as a co-precursor with tetra-functional silanes (e.g., TEOS) to synthesize organically modified silicates (ORMOSILs).[7] The incorporation of dimethylsiloxane units into the silica network imparts several desirable properties:

  • Increased Hydrophobicity: The methyl groups introduce organic character to the inorganic silica network, increasing the water contact angle and creating more hydrophobic surfaces.

  • Enhanced Flexibility: The linear nature of the Si-O-Si bonds from this compound condensation introduces flexibility into the otherwise rigid silica structure.

  • Improved Thermal Stability: The resulting hybrid materials can exhibit enhanced thermal stability compared to purely organic polymers.[8]

  • Tunable Porosity and Surface Area: The introduction of a co-precursor can influence the final porous structure of the xerogel, allowing for the tuning of surface area and pore size.[9]

These properties are particularly advantageous in the development of:

  • Protective Coatings: Hydrophobic and flexible coatings for various substrates.

  • Drug Delivery Matrices: The modified pore structure and surface chemistry can be optimized for controlled drug loading and release.[10]

  • Biocompatible Materials: Sol-gel derived hybrids are often explored for biomedical applications due to their tunable properties and low-temperature synthesis.[2]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of hybrid silica materials using a di-functional silane (B1218182) precursor, which can be adapted for the use of this compound as a co-precursor with TEOS.

Protocol 1: Synthesis of a Hybrid Methyl-Modified Silica Xerogel

This protocol describes the preparation of a hybrid xerogel through the co-condensation of TEOS and a di-functional methylsilane precursor.

Materials:

  • Tetraethoxysilane (TEOS)

  • Dimethyldiethoxysilane (DMDES) or this compound ((CH₃)₂Si(OH)₂)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl) (catalyst)

  • Sodium Fluoride (B91410) (NaF) (gelation agent)

Procedure:

  • Precursor Solution Preparation:

    • In a clean beaker, prepare a solution of TEOS, DMDES (or this compound), ethanol, and water. A typical molar ratio might be 1 (TEOS + DMDES) : 8 (EtOH) : 6 (H₂O).[10]

    • The molar percentage of DMDES can be varied (e.g., from 5% to 80%) to control the degree of organic modification.[10]

    • Add HCl as a catalyst to achieve a pH of approximately 2.0 to 4.5.[10]

    • Stir the solution vigorously for at least 1 hour at room temperature to ensure complete hydrolysis of the precursors.

  • Gelation:

    • Induce gelation by adding a catalytic amount of sodium fluoride (NaF). A precursor mixture to NaF molar ratio of 50:1 is often effective.[10]

    • Continue stirring until the solution becomes visibly more viscous.

    • Pour the sol into a suitable mold and seal it to prevent rapid evaporation of the solvent.

  • Aging:

    • Allow the gel to age at room temperature for 24-48 hours. During this time, syneresis may occur, where the gel network contracts and expels the pore liquid.

  • Drying:

    • Unseal the mold and dry the gel in a temperature-controlled oven. A staged drying process is recommended to prevent cracking:

      • 40°C for 10 hours

      • 60°C for 10 hours

      • 105°C for 10 hours[10]

    • The resulting dried gel is a xerogel.

Characterization

The synthesized hybrid materials can be characterized using a variety of techniques to determine their chemical structure, porosity, and thermal properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Si bonds, Si-CH₃ bonds, and residual Si-OH groups.

  • ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the degree of condensation and identify the different silicon environments (e.g., T-sites from the di-functional precursor and Q-sites from TEOS).[10][11]

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): To determine the specific surface area, pore volume, and pore size distribution of the xerogel.[9][12]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid material.[8]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the xerogel.

Data Presentation

The following tables summarize typical quantitative data for silica-based materials synthesized via the sol-gel method. These values provide a reference for the expected properties of materials prepared using protocols similar to the one described above.

Table 1: Textural Properties of Mesoporous Silica Particles

Precursor Concentration (Molar)Average Particle Size (nm)Average Pore Radius (nm)Surface Area (m²/g)Reference
Varied TMOS35 - 5501.62 - 4.5350 - 1204[9]
Varied TEOS25 - 1002.0 - 7.0600 - 1200[13]
TEOS with CTAB55 - 732.5 - 4.5> 680[12]

TMOS: Tetramethoxysilane, TEOS: Tetraethoxysilane, CTAB: Cetyltrimethylammonium bromide

Table 2: Thermal and Mechanical Properties of PDMS-SiO₂ Composites

SiO₂ Concentration (wt%)Crosslinker Ratio (TEOS)Glass Transition Temp. (°C)Onset Degradation Temp. (°C)Reference
05:1-61.77327[8]
15 (acidic catalyst)15:1-358[8]
15 (alkaline catalyst)5:1-52.54>358[8]

PDMS: Polydimethylsiloxane

Visualizations

Hydrolysis and Condensation of this compound

The following diagram illustrates the fundamental chemical reactions involving this compound in a sol-gel process.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation DMDES Dimethyldiethoxysilane (CH₃)₂Si(OC₂H₅)₂ DMSD This compound (CH₃)₂Si(OH)₂ DMDES->DMSD + 2H₂O - 2C₂H₅OH DMSD2 This compound (CH₃)₂Si(OH)₂ Linear Linear Polydimethylsiloxane ...-O-Si(CH₃)₂-O-Si(CH₃)₂-O-... DMSD2->Linear - H₂O DMSD3 This compound (CH₃)₂Si(OH)₂ Cyclic Cyclic Polydimethylsiloxane [-(CH₃)₂SiO-]n DMSD3->Cyclic - H₂O

Caption: Hydrolysis of a precursor to this compound and its subsequent condensation.

Co-condensation with TEOS

This diagram shows how this compound co-condenses with hydrolyzed TEOS to form a hybrid network.

G DMSD This compound (CH₃)₂Si(OH)₂ HybridNetwork Hybrid Si-O-Si Network with Dimethylsiloxane units DMSD->HybridNetwork Co-condensation - H₂O SilicicAcid Silicic Acid Si(OH)₄ SilicicAcid->HybridNetwork

Caption: Co-condensation of this compound and silicic acid in a sol-gel process.

Experimental Workflow for Hybrid Xerogel Synthesis

This diagram outlines the key steps in the experimental protocol described above.

G start Mix Precursors (TEOS, DMDES, EtOH, H₂O, HCl) hydrolysis Hydrolysis (1 hr stirring) start->hydrolysis gelation Add Gelation Agent (NaF) & Pour into Mold hydrolysis->gelation aging Aging (24-48 hrs) gelation->aging drying Staged Drying (40-105°C) aging->drying xerogel Hybrid Xerogel Product drying->xerogel

Caption: Workflow for the synthesis of a hybrid methyl-modified silica xerogel.

References

Application Notes and Protocols: Synthesis of Silica Nanoparticles using Dimethylsilanediol as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) are versatile nanomaterials with significant potential in various biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2] Their utility stems from a unique combination of properties such as high surface area, tunable pore size, excellent biocompatibility, and the ability to be surface-functionalized.[2][3] The synthesis of SNPs is most commonly achieved through the sol-gel process, with the Stöber method, which utilizes tetraethylorthosilicate (TEOS) as a precursor, being a well-established technique.[4][5]

This document provides a detailed protocol for the synthesis of silica nanoparticles using dimethylsilanediol (B41321) as a precursor. While TEOS is the most common precursor, the use of organosilanes like this compound offers the potential to create silica nanoparticles with modified surface properties, such as increased hydrophobicity, which can be advantageous for specific drug delivery applications. Due to the limited availability of established protocols specifically for this compound as a sole precursor for nanoparticle synthesis, this document presents a proposed protocol adapted from the principles of the Stöber method.

Quantitative Data Summary

The following table summarizes typical quantitative data for silica nanoparticles synthesized via sol-gel methods. It is important to note that this data is primarily from studies using TEOS as a precursor and serves as a reference for the expected characteristics of nanoparticles synthesized using a similar methodology with this compound.

ParameterTypical Value RangeCharacterization MethodReference
Particle Size (Diameter) 50 nm - 1 µmDynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[3]
Surface Area 111 - 538 m²/gBrunauer-Emmett-Teller (BET) Analysis[6]
Zeta Potential -20 to -50 mV (in neutral pH)Electrophoretic Light Scattering (ELS)[7]
Drug Loading Capacity 5% - 20% (w/w)UV-Vis Spectroscopy, HPLC

Experimental Protocols

Protocol 1: Proposed Synthesis of Silica Nanoparticles using this compound

This protocol is an adaptation of the Stöber method for the synthesis of silica nanoparticles using this compound as the precursor. The reaction proceeds via the hydrolysis and condensation of the silane (B1218182) in an alcoholic solvent, catalyzed by ammonia.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions at elevated temperatures)

  • Syringes or dropping funnel for reagent addition

  • Centrifuge and centrifuge tubes

  • Oven for drying

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 100 mL of absolute ethanol and 5.0 mL of deionized water.

  • Catalyst Addition: Add 7.0 mL of ammonium hydroxide solution to the ethanol-water mixture. Stir the solution at room temperature for 15 minutes to ensure homogeneity.

  • Precursor Solution Preparation: In a separate beaker, prepare a solution of this compound in absolute ethanol. For example, dissolve 2.0 g of this compound in 20 mL of ethanol. Gentle warming may be required to aid dissolution.

  • Initiation of Reaction: Add the this compound solution dropwise to the stirred ammonia-ethanol-water mixture over a period of 15-30 minutes.

  • Reaction Progression: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The formation of a white, turbid suspension indicates the nucleation and growth of silica nanoparticles.

  • Nanoparticle Collection: After the reaction is complete, collect the silica nanoparticles by centrifugation at 8,000-10,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of absolute ethanol by sonication or vortexing. Centrifuge again and discard the supernatant. Repeat this washing step two more times to remove unreacted reagents and byproducts.

  • Drying: After the final wash, dry the nanoparticle pellet in an oven at 60-80°C overnight to obtain a fine white powder.

Protocol 2: Characterization of Synthesized Silica Nanoparticles

1. Morphological Analysis (SEM/TEM):

  • Sample Preparation: Disperse a small amount of the dried silica nanoparticle powder in ethanol and sonicate for 10 minutes. Place a drop of the dispersion onto a carbon-coated copper grid (for TEM) or an aluminum stub (for SEM) and allow the solvent to evaporate completely.

  • Imaging: Image the nanoparticles using a scanning electron microscope (SEM) or transmission electron microscope (TEM) to observe their size, shape, and morphology.

2. Particle Size and Size Distribution (DLS):

  • Sample Preparation: Prepare a dilute suspension of the silica nanoparticles in deionized water or ethanol. The concentration should be low enough to avoid multiple scattering effects.

  • Measurement: Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

3. Surface Functional Groups (FTIR):

  • Sample Preparation: Mix a small amount of the dried silica nanoparticle powder with potassium bromide (KBr) and press into a pellet.

  • Analysis: Record the Fourier-transform infrared (FTIR) spectrum of the sample to identify the characteristic vibrational bands of Si-O-Si, Si-OH, and C-H bonds.

Protocol 3: Drug Loading into Silica Nanoparticles

This protocol describes a general method for loading a model drug, such as doxorubicin (B1662922), into the synthesized silica nanoparticles.

Materials:

  • Synthesized silica nanoparticles

  • Doxorubicin hydrochloride (or other model drug)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Equipment:

  • Vials or small flasks

  • Magnetic stirrer or shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Nanoparticle Suspension: Disperse 10 mg of silica nanoparticles in 10 mL of deionized water and sonicate for 15 minutes to ensure a uniform suspension.

  • Drug Solution: Prepare a 1 mg/mL stock solution of doxorubicin in deionized water.

  • Loading: Add 1 mL of the doxorubicin stock solution to the silica nanoparticle suspension.

  • Incubation: Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto and into the nanoparticles.

  • Separation: Centrifuge the suspension at 12,000 rpm for 30 minutes to separate the drug-loaded nanoparticles from the solution.

  • Quantification of Loading: Carefully collect the supernatant. Measure the concentration of free doxorubicin in the supernatant using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., ~480 nm for doxorubicin).

  • Calculation: Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Visualizations

G cluster_prep Reagent Preparation cluster_synthesis Synthesis cluster_purification Purification & Collection cluster_product Final Product reagent1 Ethanol + Water mix Mixing and Stirring reagent1->mix reagent2 Ammonium Hydroxide reagent2->mix precursor This compound in Ethanol precursor->mix Dropwise Addition reaction Hydrolysis & Condensation (12-24h) mix->reaction centrifuge1 Centrifugation reaction->centrifuge1 wash Washing with Ethanol (3x) centrifuge1->wash dry Drying (60-80°C) wash->dry product Silica Nanoparticle Powder dry->product

Caption: Experimental workflow for the synthesis of silica nanoparticles.

G cluster_vehicle Drug Delivery Vehicle cluster_delivery Delivery Process cluster_outcome Therapeutic Outcome snp Silica Nanoparticle loaded_snp Drug-Loaded SNP snp->loaded_snp drug Drug Molecule drug->snp Loading target Target Cell/Tissue loaded_snp->target Targeting release Controlled Release target->release effect Therapeutic Effect release->effect

Caption: Role of silica nanoparticles in drug delivery.

References

Application Note: Dimethylsilanediol as a Calibration Standard for Silanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silanols (R-Si-OH), the silicon analogues of alcohols, are critical functional groups in silicone chemistry and are often intermediates in the synthesis of polysiloxanes. They can also be present as impurities or degradation products in silicone-based materials used in pharmaceuticals, medical devices, and various industrial applications. The quantification of silanol (B1196071) groups is crucial for quality control, stability studies, and understanding the chemical behavior of silicon-containing compounds. Dimethylsilanediol (B41321) (DMSD), the simplest di-functional silanol, serves as an excellent calibration standard for the quantification of other small, water-soluble silanols due to its well-defined structure and properties. This application note provides detailed protocols for the use of DMSD as a calibration standard for silanol quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Overview of Analytical Challenges

The quantification of low molecular weight silanols like DMSD presents several analytical challenges. Their high polarity and water solubility can make extraction from aqueous matrices difficult.[1][2] Furthermore, silanols have a tendency to undergo self-condensation, especially at elevated temperatures or in concentrated solutions, which can lead to inaccurate quantification.[2] Therefore, analytical methods must be carefully developed to ensure the stability of the analyte and the accuracy of the results. Direct analysis without derivatization is possible and often preferred to avoid complex sample preparation steps.[1]

Experimental Protocols

This section details the protocols for preparing DMSD calibration standards and quantifying silanols using GC-MS and HPLC.

Preparation of this compound (DMSD) Calibration Standards

Accurate quantification relies on the purity of the calibration standard. While DMSD can be purchased commercially, its synthesis in the laboratory is also feasible and allows for characterization to confirm purity.

Protocol 1: Preparation of DMSD Stock Solution

  • Synthesis (if required): DMSD can be synthesized by the hydrolysis of dichlorodimethylsilane. This process should be performed with caution due to the reactivity of the precursor.

  • Purity Assessment: The purity of the synthesized or commercial DMSD should be confirmed using techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ²⁹Si NMR) spectroscopy and melting point analysis.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of pure DMSD.

    • Dissolve the DMSD in a suitable solvent. For GC-MS analysis, a dry organic solvent is recommended to avoid moisture, which can be detrimental to the analysis.[2] For HPLC analysis, the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can be used as the diluent.

    • Calculate the exact concentration of the stock solution in mg/mL or µg/mL.

  • Working Standards Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations.

    • The concentration range of the working standards should encompass the expected concentration of the silanol in the unknown samples.

    • It is recommended to prepare fresh working standards daily to minimize the effects of potential self-condensation.

Quantification of Silanols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Direct analysis of DMSD without derivatization has been successfully demonstrated.[1]

Protocol 2: GC-MS Analysis of Silanols

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole mass spectrometer).

  • Sample Preparation:

    • For aqueous samples, a solid-phase extraction (SPE) step may be necessary to extract DMSD and other silanols.[2] The choice of SPE sorbent is critical, with carbon-based sorbents showing good recovery for trace analysis.[2]

    • Ensure the final extract is in a dry organic solvent. Any residual moisture should be removed, for instance, by passing the extract through a sodium sulfate (B86663) column.[2]

  • GC-MS Parameters: The following parameters are a starting point and may require optimization for specific instruments and applications.

ParameterRecommended Setting
GC Column Low-polarity column (e.g., HP-5MS, DB-5ms)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity
SIM Ions for DMSD m/z 77 (M-CH₃)⁺, m/z 92 (M)⁺
  • Calibration Curve Construction:

    • Inject the prepared DMSD working standards into the GC-MS system.

    • Generate a calibration curve by plotting the peak area of the target ion against the concentration of each standard.

    • The linearity of the calibration curve should be evaluated (R² > 0.99).

  • Sample Analysis and Quantification:

    • Inject the prepared unknown samples.

    • Identify the DMSD peak based on its retention time and the presence of characteristic ions.

    • Quantify the amount of DMSD in the sample by comparing its peak area to the calibration curve.

Quantification of Silanols by High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds. For silanols, reversed-phase chromatography is a common approach.

Protocol 3: HPLC Analysis of Silanols

  • Instrumentation: An HPLC system equipped with a suitable detector. An Inductively Coupled Plasma (ICP) detector offers high sensitivity and selectivity for silicon-containing compounds.[1] A Refractive Index Detector (RID) can also be used, especially for higher concentrations.[3]

  • Sample Preparation:

    • Aqueous samples can often be directly injected after filtration through a 0.45 µm filter.

    • If the sample matrix is complex, a sample cleanup step like solid-phase extraction may be required.

  • HPLC Parameters: The following parameters are a general guideline and should be optimized.

ParameterRecommended Setting (Reversed-Phase)
HPLC Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Inductively Coupled Plasma (ICP) or Refractive Index (RI)
  • Calibration and Quantification:

    • Construct a calibration curve using the DMSD working standards as described for the GC-MS method.

    • Analyze the unknown samples and quantify the silanol content based on the calibration curve.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and concise manner.

Table 1: GC-MS Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,000
578,000
10155,000
25380,000
50760,000
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Table 2: HPLC-ICP-MS Calibration Data for this compound

Standard Concentration (ng/mL)Signal Intensity (cps)
105,000
5026,000
10052,000
250130,000
500255,000
Linearity (R²) 0.9998
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 6 ng/mL

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Workflow start Obtain/Synthesize This compound purity Assess Purity (NMR, m.p.) start->purity stock Prepare Stock Solution purity->stock working Prepare Working Standards (Serial Dilution) stock->working calibration Construct Calibration Curve working->calibration sample Prepare Unknown Sample (e.g., SPE) analysis Instrumental Analysis (GC-MS or HPLC) sample->analysis quant Quantify Silanol in Sample analysis->quant calibration->quant

Caption: General workflow for silanol quantification using a DMSD standard.

gcms_workflow start Sample Injection gc Gas Chromatograph (Separation on Column) start->gc ms Mass Spectrometer (Ionization and Detection) gc->ms data Data Acquisition (Chromatogram) ms->data quant Quantification (Peak Area vs. Calibration Curve) data->quant

Caption: Logical flow of the GC-MS analysis for silanol quantification.

Conclusion

This compound is a suitable and effective calibration standard for the quantification of silanol groups in various matrices. The protocols outlined in this application note for GC-MS and HPLC provide robust and reliable methods for researchers, scientists, and drug development professionals. Careful sample preparation to address the unique chemical properties of silanols, particularly their water solubility and tendency to condense, is critical for accurate and reproducible results. The choice of analytical technique will depend on the specific application, required sensitivity, and the nature of the sample matrix.

References

Application Notes and Protocols: Dimethylsilanediol for Anti-Fouling Surfaces on Biomedical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on surfaces, is a critical challenge in the field of biomedical devices.[1] It can lead to device failure, inflammatory responses, and infections.[1] Surface modification is a key strategy to combat biofouling, and the use of organosilanes to create hydrophobic surfaces is a well-established approach.[2] Dimethylsilanediol (B41321), a simple and volatile organosilane, presents a promising option for creating anti-fouling coatings.[2] A significant advantage of using this compound is that the only byproduct of its surface modification reaction is water, which is particularly beneficial when substrate corrosion or competitive adsorption of byproducts is a concern.[2]

These application notes provide detailed protocols for the surface modification of biomedical devices using this compound and for evaluating the anti-fouling efficacy of the resulting coatings.

Principle of Action: Surface Hydrophobization

This compound reacts with hydroxyl groups present on the surface of many biomedical materials (e.g., glass, silicon, and metal oxides) to form a stable, covalently bonded hydrophobic monolayer. This process, known as silanization, alters the surface energy, making it less favorable for the adhesion of proteins and microorganisms, thereby imparting anti-fouling properties. The reaction is advantageous as water is the sole byproduct.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces treated with short-chain alkyl silanes, which are expected to be comparable to surfaces modified with this compound.

Table 1: Water Contact Angle Measurements on Various Substrates

Substrate MaterialTreatmentWater Contact Angle (°)Reference
GlassUncoated< 20[3]
This compound (Vapor Phase)65 - 75[3]
SiliconUncoated< 20[3]
This compound (Vapor Phase)70 - 80[3]
TitaniumUncoated~50N/A
This compound (Vapor Phase)80 - 90N/A

Table 2: Protein Adsorption on Modified Surfaces

SurfaceProteinAdsorbed Amount (ng/cm²)Reference
Unmodified GlassAlbumin150 ± 20[4]
Fibrinogen400 ± 30[4]
Hydrophobic Silane Coated GlassAlbumin250 ± 25[4]
Fibrinogen100 ± 15[4]

Table 3: Bacterial Adhesion on Modified Surfaces

SurfaceBacterial StrainAdherent Cells/mm²Reduction in Adhesion (%)Reference
Unmodified PolystyreneS. aureus1.5 x 10⁵N/A[5]
E. coli2.0 x 10⁵N/A[5]
Hydrophobic Silane Coated PolystyreneS. aureus3.0 x 10⁴80%[5]
E. coli4.0 x 10⁴80%[5]

Experimental Protocols

Protocol 1: Surface Modification of Biomedical Devices with this compound via Vapor Phase Deposition

This protocol describes the modification of a biomedical device surface using vapor phase deposition of this compound. This method is suitable for creating a uniform monolayer coating.[6]

Materials:

  • Biomedical device or substrate (e.g., glass slides, silicon wafers, titanium implants)

  • This compound (solid)

  • Vacuum desiccator

  • Vacuum pump

  • Small, open glass container for this compound

  • Nitrogen gas (optional)

  • Acetone, isopropanol (B130326), and deionized water for cleaning[6]

  • Plasma cleaner or piranha solution (use with extreme caution)

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.[6]

    • Dry the substrate with a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl groups. This can be achieved by treatment with an oxygen plasma cleaner for 5 minutes or by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the activated substrate extensively with deionized water and dry with nitrogen gas.

  • Vapor Phase Deposition:

    • Place a small amount (e.g., 100 mg) of solid this compound into a small, open glass container.

    • Place the cleaned and activated substrate and the container with this compound inside a vacuum desiccator.

    • Evacuate the desiccator using a vacuum pump for 1-2 hours at room temperature. The volatile nature of this compound allows it to sublime and deposit on the substrate surface.[2]

    • After the deposition period, vent the desiccator, preferably with dry nitrogen gas, and remove the coated substrate.

  • Post-Deposition Treatment:

    • To remove any loosely bound silane, rinse the coated substrate with isopropanol and then deionized water.

    • Dry the substrate with a stream of nitrogen gas.

    • Cure the coating by baking in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane bond with the surface.

Diagram: Vapor Phase Silanization Workflow

G cluster_prep Substrate Preparation cluster_dep Vapor Phase Deposition cluster_post Post-Treatment Clean Cleaning (Sonication in Solvents) Activate Activation (Oxygen Plasma or Piranha) Clean->Activate Place Place Substrate and This compound in Desiccator Activate->Place Evacuate Evacuate Desiccator (1-2 hours) Place->Evacuate Rinse Rinse (Isopropanol, DI Water) Evacuate->Rinse Cure Cure (100-120°C for 1 hour) Rinse->Cure Modified Substrate Modified Substrate Cure->Modified Substrate G cluster_hydrophobic Hydrophobic Surface cluster_hydrophilic Hydrophilic Surface Droplet_H Surface_H Contact Angle > 90° Droplet_L Surface_L Contact Angle < 90° G Protein_Solution Protein Solution (e.g., Albumin, Fibrinogen) Surface Device Surface (Coated vs. Uncoated) Protein_Solution->Surface Adsorption Protein Adsorption Surface->Adsorption QCM Quantification (e.g., QCM) Adsorption->QCM Result Anti-fouling Efficacy QCM->Result

References

Application Notes and Protocols for Biomolecule Immobilization on Dimethylsilanediol-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of biomolecules onto solid substrates is a cornerstone of numerous biotechnological applications, including biosensors, microarrays, and drug delivery systems. The choice of surface chemistry is critical for maintaining the biological activity and stability of the immobilized molecules. While aminosilanes are commonly employed for surface functionalization, dimethylsilanediol (B41321) offers an alternative route for modifying oxide surfaces such as glass and silicon. This document provides detailed protocols for the multi-step process of immobilizing biomolecules on surfaces modified with this compound.

This compound reacts with hydroxyl groups on oxide surfaces to form a hydrophobic layer of polydimethylsiloxane (B3030410) (PDMS).[1] While inherently bio-inert, this surface can be further functionalized to introduce reactive groups suitable for covalent biomolecule attachment. This method provides a versatile platform for creating robust and stable bioactive surfaces.

Key Applications

  • Biosensors: Covalent attachment of antibodies, enzymes, or nucleic acids for specific analyte detection.

  • Microarrays: Spatially controlled immobilization of proteins or DNA for high-throughput screening.

  • Cell Culture: Modification of surfaces to control cell adhesion and proliferation.

  • Drug Delivery: Functionalization of nanoparticles for targeted drug release.

Experimental Data Summary

The following tables summarize typical quantitative data obtained during the surface modification and biomolecule immobilization process. The data is representative of silanized surfaces and provides expected values for process validation.

Table 1: Surface Characterization at Each Stage of Modification

StageWater Contact Angle (Advancing)Layer Thickness (Ellipsometry)Elemental Composition (XPS - Atomic %)
Cleaned Substrate (e.g., Silicon Wafer)< 25°[2]Native Oxide: ~2.0 nm[2]Si, O
This compound Modified~95° - 110°[3]1.0 - 5.0 nm[4]Si, O, C
Amine Functionalized50° - 70°1.5 - 6.0 nmSi, O, C, N[4]
Biomolecule Immobilized60° - 80°3.0 - 10.0 nmSi, O, C, N

Table 2: Quantitative Analysis of Immobilized Biomolecules

BiomoleculeSurface Density (molecules/nm²)Immobilization Efficiency (%)Reference System
Antibody (IgG)1.3 - 1.5[5]~60-80Aminosilane-modified surface[5]
Enzyme (e.g., Lysozyme)Varies by protein size~50-70Functionalized PDMS[6]
Oligonucleotide~2-4[5]~70-90Aminosilane-modified surface[5]

Experimental Protocols

A multi-step approach is required to immobilize biomolecules on a this compound-modified surface. The overall workflow involves initial surface preparation, modification with this compound, activation of the surface to introduce functional groups, and finally, the covalent attachment of the biomolecule.

G cluster_0 Surface Preparation cluster_1 Surface Modification cluster_2 Surface Functionalization cluster_3 Biomolecule Immobilization A Substrate Cleaning B This compound Deposition A->B Hydrophobic Surface Formation C Surface Activation (e.g., Plasma Treatment) B->C Introduce Reactive Sites D Aminosilanization C->D Amine Group Introduction E Crosslinker Attachment (e.g., Glutaraldehyde) D->E Activate Amine Groups F Biomolecule Incubation E->F Covalent Bond Formation G Washing and Blocking F->G Remove Unbound Molecules

Caption: Overall workflow for biomolecule immobilization.

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is suitable for silicon or glass substrates.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Nitrogen gas stream

  • Beakers and wafer holders

Procedure:

  • Place the substrate in a clean beaker.

  • Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

  • Immerse the substrate in the piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.

  • Remove the substrate and rinse thoroughly with copious amounts of DI water.

  • Dry the substrate under a stream of nitrogen gas.

  • The substrate is now ready for this compound modification.

Protocol 2: Surface Modification with this compound (Vapor Phase Deposition)

Vapor phase deposition is preferred for creating a uniform monolayer.[7]

Materials:

  • Cleaned, hydroxylated substrate

  • This compound powder

  • Vacuum desiccator or vacuum oven

  • Small dish for the silane

Procedure:

  • Place the cleaned substrate inside the vacuum desiccator or oven.

  • Place a small amount of this compound powder in a separate dish inside the chamber.

  • Evacuate the chamber to a low pressure.

  • Heat the chamber to a temperature that allows for the sublimation of this compound (its vapor pressure is significant at room temperature, but gentle heating can increase the deposition rate).[1] A temperature of 50-70°C is a good starting point.

  • Allow the deposition to proceed for 1-4 hours.

  • Vent the chamber and remove the modified substrate.

  • Optionally, rinse the substrate with an organic solvent like toluene (B28343) to remove any loosely bound silane.

  • Dry the substrate under a nitrogen stream.

G cluster_0 Substrate cluster_1 Reagent cluster_2 Modified Surface Substrate Hydroxylated Surface (-OH groups) ModifiedSurface Hydrophobic PDMS-like Layer Substrate->ModifiedSurface Formation of Si-O-Si bonds DMSD This compound (HO-Si(CH3)2-OH) DMSD->Substrate Reaction

Caption: this compound reaction with a hydroxylated surface.

Protocol 3: Amine Functionalization of the this compound-Modified Surface

This protocol creates reactive amine groups on the hydrophobic surface.

Materials:

  • This compound-modified substrate

  • Plasma cleaner (oxygen plasma)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • Nitrogen-purged glove box or reaction vessel

Procedure:

  • Treat the this compound-modified substrate with a brief oxygen plasma (e.g., 30-60 seconds) to activate the surface by creating reactive hydroxyl groups.

  • Immediately transfer the activated substrate to a nitrogen-purged environment.

  • Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the activated substrate in the APTES solution for 1-2 hours at room temperature.

  • Remove the substrate and rinse thoroughly with anhydrous toluene to remove excess APTES.

  • Cure the aminosilane (B1250345) layer by baking at 110°C for 30-60 minutes.

  • The surface is now amine-functionalized and ready for biomolecule conjugation.

Protocol 4: Biomolecule Immobilization via Glutaraldehyde (B144438) Crosslinking

This is a common method for attaching amine-containing biomolecules to an aminated surface.

Materials:

  • Amine-functionalized substrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutaraldehyde solution (2.5% in PBS)

  • Biomolecule solution (e.g., protein in PBS)

  • Blocking solution (e.g., 1 M ethanolamine (B43304) or 1% BSA in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Immerse the amine-functionalized substrate in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature. This activates the surface by attaching one end of the glutaraldehyde to the surface amines, leaving a reactive aldehyde group.

  • Rinse the substrate thoroughly with PBS to remove excess glutaraldehyde.

  • Incubate the activated substrate with the biomolecule solution for 1-2 hours at room temperature or overnight at 4°C. The primary amines on the biomolecule will react with the surface aldehyde groups to form a covalent bond.

  • Rinse the substrate with the washing buffer to remove non-covalently bound biomolecules.

  • Immerse the substrate in the blocking solution for 30 minutes to quench any remaining reactive aldehyde groups.

  • Rinse the final surface with PBS and store appropriately (e.g., at 4°C in a humidified chamber).

G cluster_0 Surface cluster_1 Crosslinker cluster_2 Biomolecule cluster_3 Immobilized Biomolecule AmineSurface Amine-Functionalized Surface (-NH2) Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) AmineSurface->Glutaraldehyde Step 1: Activation Biomolecule Biomolecule (with -NH2 groups) Glutaraldehyde->Biomolecule Step 2: Coupling Immobilized Covalently Attached Biomolecule Biomolecule->Immobilized Stable Bond

Caption: Glutaraldehyde crosslinking reaction scheme.

Conclusion

The protocols outlined provide a comprehensive framework for the successful immobilization of biomolecules on this compound-modified surfaces. While this compound initially creates a hydrophobic surface, subsequent functionalization steps enable the creation of a reactive interface for stable, covalent biomolecule attachment. Careful execution of each step and appropriate characterization are essential for achieving reproducible and active biosurfaces for a wide range of research and development applications.

References

Troubleshooting & Optimization

High-purity synthesis and purification of Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-purity synthesis and purification of dimethylsilanediol (B41321) (DMSD).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of DMSD 1. Incomplete Hydrolysis: Insufficient water or reaction time.1a. Ensure a molar excess of water is used for the hydrolysis. 1b. Increase the reaction time, monitoring the reaction progress by TLC or GC.
2. Loss of Product During Workup: DMSD is highly soluble in water, leading to losses during aqueous extractions.[1]2a. Minimize the volume of water used during the reaction and workup. 2b. Consider using solid-phase extraction (SPE) for aqueous solutions to better retain DMSD.[1][2] 2c. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.
3. Premature Condensation: Presence of acid or base catalysts promoting polymerization.[3]3a. Ensure all glassware is thoroughly cleaned and rinsed with distilled water to remove any acidic or basic residues. Using quartz equipment is preferable.[3] 3b. Maintain a neutral pH (around 7.0) during hydrolysis, especially when starting from dialkoxysilanes.[3] 3c. Perform the workup under strictly anhydrous conditions after the initial hydrolysis to prevent polymerization.[4]
Product is an Oil or Gummy Solid, Not a Crystalline Solid 1. Presence of Polysiloxane Impurities: Self-condensation of DMSD has occurred.[4][5]1a. This is the most common issue. The primary cause is the presence of acid or base, which catalyzes condensation.[3] Review the "Low Yield" solutions regarding pH control and anhydrous workup. 1b. The reaction temperature may have been too high, promoting condensation. Maintain low temperatures, especially during the hydrolysis of dimethyldichlorosilane.[4]
2. Residual Solvent: Incomplete removal of the reaction or extraction solvent.2a. After filtration, dry the crystalline product under vacuum to ensure complete removal of volatile solvents.[3][]
Difficulty in Crystallization/ Recrystallization 1. Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent.1a. For recrystallization, a solvent system where DMSD is soluble when hot but poorly soluble when cold is ideal.[7] 1b. A common purification method involves washing the crude product with a solvent in which DMSD is insoluble, such as hot n-hexane, to remove soluble impurities.[3][] 1c. Crystallization from anhydrous ether or hexane (B92381) has been reported to yield high-purity product.[4]
2. Solution is Not Saturated: Too much solvent was used to dissolve the crude product.2a. Carefully evaporate the excess solvent to the point of saturation (when the solution becomes slightly cloudy) and then allow it to cool slowly.[7][8]
3. Cooling Too Rapidly: Fast cooling can lead to the formation of small crystals or an oil.3a. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[7][9]
Product Purity is Low (<95%) 1. Incomplete Neutralization of HCl (Dichlorosilane Route): Residual acid catalyzes condensation.1a. Ensure a sufficient amount of base (e.g., triethylamine (B128534), aniline) is used to neutralize all the HCl generated during the hydrolysis of dimethyldichlorosilane.[4][10]
2. Ineffective Purification: The purification method did not adequately remove oligomeric siloxanes.2a. Repeat the recrystallization or washing procedure. Washing with hot n-hexane is effective as DMSD is insoluble while many oligomers are soluble.[3]
3. Hygroscopic Nature: The product has absorbed atmospheric moisture, which can affect purity analysis and stability.[11]3a. Handle and store the purified, dry product under an inert, dry atmosphere (e.g., in a desiccator or glovebox).[]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing high-purity this compound?

A1: The most significant challenge is preventing its self-condensation into linear and cyclic polysiloxanes.[4] this compound is highly susceptible to condensation, a reaction catalyzed by both acids and bases.[3] Therefore, maintaining neutral pH and strictly anhydrous conditions during the workup and purification stages is critical to obtaining the monomer in high purity.[4]

Q2: Which synthetic route is better: hydrolysis of dimethyldichlorosilane or dimethyldimethoxysilane?

A2: Both routes are common. The hydrolysis of dimethyldichlorosilane is vigorous and produces corrosive hydrochloric acid (HCl) as a byproduct, which must be neutralized.[4][10] The hydrolysis of dimethyldimethoxysilane is a milder alternative that avoids the generation of HCl, making the reaction control simpler.[3][4] The choice often depends on the availability of starting materials and the scale of the reaction.

Q3: My final product appears to be a viscous liquid instead of a white solid. What happened?

A3: This indicates that significant condensation has occurred, resulting in the formation of silicone oligomers and polymers.[5] This is typically caused by the presence of acidic or basic catalysts or exposure to moisture at elevated temperatures during workup.[3] To obtain the crystalline solid, you must rigorously control the pH and minimize water exposure after the initial hydrolysis step.

Q4: What are the best solvents for purifying this compound?

A4: Purification is typically achieved by crystallization or washing. A common technique is to wash the crude solid with hot n-hexane. This compound is insoluble in hot n-hexane, while many non-polar, oligomeric impurities are soluble and get washed away.[3][] For recrystallization, solvents like anhydrous ether or hexane have been successfully used to yield high-purity crystals.[4]

Q5: How should I store pure this compound?

A5: this compound is a hygroscopic and temperature-sensitive solid.[11] It is also sensitive to traces of acid or base, which can cause condensation even during storage.[3] For long-term stability, it should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C is recommended).[12] Using quartz or acid-washed glass containers is advisable to avoid catalysis from alkali in standard glass.[3]

Q6: What analytical techniques are recommended for purity assessment?

A6: For structural confirmation and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is highly informative.[4] For quantitative analysis of purity and detection of trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable.[1][13] Note that for direct GC-MS analysis, the DMSD sample must be in a dry organic solvent to prevent on-column condensation.[1]

Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Reference(s)
Molecular Formula C₂H₈O₂Si[12]
Molar Mass 92.17 g/mol [12]
Appearance White to off-white crystalline solid[][11]
Melting Point 101 °C[][12]
Boiling Point 122.2 ± 23.0 °C (Predicted)[12]
Purity (Post-Purification) >95% to ≥99%[4]
Storage Conditions Hygroscopic, Temperature Sensitive, -20°C[11][12]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Dimethyldichlorosilane

This protocol describes a common method for synthesizing this compound followed by purification.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Triethylamine (NEt₃) or Aniline

  • Diethyl ether (anhydrous)

  • Deionized water

  • n-Hexane

  • Magnesium sulfate (B86663) (anhydrous)

  • Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: Assemble a three-necked flask with a dropping funnel, a condenser (with a drying tube), and a magnetic stirrer. Place the flask in an ice water bath to maintain a temperature of approximately 0°C.[]

  • Reaction: Charge the flask with a solution of dimethyldichlorosilane in anhydrous diethyl ether.

  • Hydrolysis: Prepare a solution of water and triethylamine (as an HCl acceptor) in diethyl ether. Add this solution dropwise to the stirred dimethyldichlorosilane solution at 0°C.[][10] A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for a specified duration while maintaining the low temperature.[]

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the solid precipitate with a small amount of anhydrous diethyl ether.[]

  • Workup: Combine the filtrate and the washings. Transfer the solution to a separatory funnel. If an aqueous layer is present, separate it. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure until a semi-solid or crystalline crude product is obtained.[3]

  • Purification: Wash the crude product with hot n-hexane. DMSD is insoluble in this solvent, while many siloxane impurities will be removed.[3] Filter the hot mixture to isolate the purified solid.

  • Drying: Dry the final product, a white crystalline solid, in a vacuum oven to remove any residual solvent.[3][]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Reaction Setup (3-Neck Flask, 0°C) B 2. Dropwise Addition (Water + Base in Ether) to (CH3)2SiCl2 in Ether A->B C 3. Stirring (Reaction Completion) B->C D 4. Filtration (Remove Hydrochloride Salt) C->D Reaction Mixture E 5. Drying (Organic Phase over MgSO4) D->E F 6. Concentration (Rotary Evaporation) E->F G 7. Washing (with hot n-Hexane) F->G Crude Product H 8. Filtration (Isolate Pure Solid) G->H I 9. Vacuum Drying H->I J High-Purity DMSD I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathways DMDCS Dimethyldichlorosilane (CH3)2SiCl2 DMSD This compound (DMSD) (CH3)2Si(OH)2 DMDCS->DMSD Hydrolysis Water 2 H2O HCl - 2 HCl Polymers Polydimethylsiloxanes (Linear & Cyclic Oligomers) DMSD->Polymers Self-Condensation (Side Reaction) Catalyst Acid or Base Catalyst Cond_Water - H2O

Caption: Key reaction pathways in the synthesis of this compound.

References

Technical Support Center: Optimizing Dimethylsilanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of dimethylsilanediol (B41321).

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incorrect pH: The reaction is highly sensitive to pH. Acidic or basic conditions promote the self-condensation of this compound into linear and cyclic polysiloxanes.[1]Maintain a neutral pH (around 7.0) throughout the reaction and purification process. Use distilled, deionized water and acid-washed glassware to avoid introducing acidic or basic contaminants.[1]
Incomplete Hydrolysis: The hydrolysis of the starting material (e.g., dimethyldichlorosilane or dimethyldimethoxysilane) may not have gone to completion.Ensure dropwise addition of water to control the exothermic reaction and maintain the optimal temperature. For dimethyldialkoxysilanes, heating under reflux may be necessary to drive the reaction to completion.[2][3]
Product Loss During Workup: this compound is soluble in water and can be lost during aqueous extraction phases.Minimize the use of aqueous washes. If extraction is necessary, consider saturating the aqueous layer with a salt like NaCl to decrease the solubility of the product.[4]
Product is Contaminated with Polydimethylsiloxane (B3030410) (PDMS) Presence of Acidic or Basic Impurities: Traces of acid (e.g., HCl byproduct from dichlorosilane (B8785471) hydrolysis) or base can catalyze the condensation of this compound into PDMS.[5]Thoroughly neutralize any acidic byproducts. For example, wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[3] Ensure all glassware is meticulously cleaned to remove any residual acids or bases.[1]
Prolonged Reaction or High Temperatures: Extended reaction times or excessive heat can favor the formation of more thermodynamically stable polysiloxanes.Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.[4] Avoid unnecessarily high temperatures during both the reaction and purification steps.
Difficulty in Product Isolation and Purification Oily Product Instead of Crystalline Solid: This is often due to the presence of oligomeric siloxanes which inhibit crystallization.Purify the crude product by recrystallization from a suitable solvent system, such as a 1:1 mixture of ether and hexane.[2] Washing the crude product with a non-polar solvent like n-hexane can also help remove oily impurities.[6]
Formation of an Emulsion During Extraction: This can make phase separation difficult and lead to product loss.To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂). This reaction involves the substitution of the chlorine atoms with hydroxyl groups from water. An alternative and often cleaner method is the hydrolysis of dimethyldialkoxysilanes, such as dimethyldimethoxysilane or dimethyldiethoxysilane, which avoids the production of corrosive HCl.[2]

Q2: How critical is temperature control during the hydrolysis of dimethyldichlorosilane?

A2: Temperature control is crucial. The hydrolysis of dimethyldichlorosilane is a highly exothermic reaction.[5] It is essential to maintain a low temperature (typically below 25°C) during the addition of water to prevent rapid, uncontrolled reaction and to minimize the formation of condensation byproducts.[3]

Q3: What is the optimal pH for this compound synthesis and why?

A3: The optimal pH is neutral (approximately 7.0). This compound is very sensitive to both acids and bases, which catalyze its rapid condensation into polysiloxanes.[1] Conducting the hydrolysis in neutral water is key to isolating the monomeric diol.

Q4: My final product appears to be an oil or a waxy solid instead of crystals. What could be the cause?

A4: This is a common issue and usually indicates the presence of linear and cyclic polydimethylsiloxane impurities, which can hinder crystallization. This contamination is often a result of non-neutral pH or excessive heat during the reaction or workup. A thorough purification by recrystallization is necessary to obtain the pure, crystalline this compound.

Q5: What are the best practices for storing purified this compound?

A5: Due to its tendency to self-condense, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, keeping it in an evacuated glass tube immersed in liquid nitrogen has been shown to be effective.[1] It is also advisable to avoid storage in standard soft glass containers, as the alkali in the glass can promote condensation.[1]

Q6: What analytical techniques are suitable for assessing the purity of this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing the purity of this compound and identifying any volatile siloxane impurities.[7][8] High-performance liquid chromatography (HPLC) with a refractive index detector is also an effective technique for quantification.[9]

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. The data is compiled from various sources and is intended to be illustrative of general trends.

Table 1: Effect of pH on this compound Yield

pHApproximate Yield (%)Observations
< 5Low (< 20%)Significant formation of polysiloxanes.
6 - 8High (> 80%)Optimal range for isolating the monomer.
> 9Low (< 30%)Rapid condensation to polysiloxanes.

Table 2: Influence of Temperature on the Hydrolysis of Dimethyldichlorosilane

Temperature (°C)Purity of Crude Product (%)Observations
0 - 10> 90%Slow, controlled reaction; minimal side products.
10 - 2570 - 90%Manageable reaction rate with good yield.
> 25< 60%Vigorous reaction, increased formation of oligomers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Dimethyldichlorosilane

Materials:

  • Dimethyldichlorosilane

  • Diethyl ether

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Normal hexane

  • Ice

Procedure:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a thermometer, a pressure-equalizing dropping funnel, and a magnetic stirrer. Place the flask in an ice bath.

  • Add 20 mL of dimethyldichlorosilane and 40 mL of diethyl ether to the flask. Cool the mixture to below 15°C.

  • Add 40 mL of water to the dropping funnel.

  • Slowly add the water dropwise to the stirred solution in the flask, ensuring the temperature does not exceed 25°C. This addition should take approximately 20 minutes.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Carefully transfer the reaction mixture to a 250 mL separatory funnel.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until no further effervescence is observed.

  • Wash the combined organic extracts with two 15 mL portions of normal hexane.

  • Transfer the organic layer to a 250 mL conical flask and dry it over anhydrous magnesium sulfate.

  • Remove the drying agent by gravity filtration.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the product by recrystallization from a mixture of ether and hexane.[3]

Protocol 2: Synthesis of this compound via Hydrolysis of Dimethyldimethoxysilane

Materials:

  • Dimethyldimethoxysilane

  • Distilled water (neutral pH)

  • n-hexane

Procedure:

  • Ensure all glassware is thoroughly cleaned with a cleaning solution, rinsed extensively with distilled water, and dried to remove any acidic or basic residues. Using quartz equipment is preferable.[1]

  • In a clean flask, prepare a mixture of 10 grams of dimethyldimethoxysilane and 40 grams of neutral distilled water (pH=7).

  • Heat the mixture at reflux temperature. After approximately 10 minutes, a clear solution should be obtained.

  • Immediately cool the solution to room temperature.

  • Transfer the solution to a clean crystallizing dish and allow the water to evaporate at room temperature. A gentle stream of dry nitrogen can be passed over the surface to facilitate evaporation.

  • A semi-solid residue will be obtained. Wash this residue twice with 50 mL portions of hot n-hexane to remove soluble impurities, leaving the insoluble this compound.

  • For further purification, boil the crystals for three minutes with approximately 40 mL of n-hexane.

  • Filter the hot mixture to isolate the pure, insoluble this compound.

  • Transfer the purified crystals to a glass tube and dry in a vacuum.[6]

Visualizations

reaction_pathway cluster_hydrolysis Hydrolysis cluster_condensation Side Reaction: Condensation Dichlorodimethylsilane Dichlorodimethylsilane This compound This compound Dichlorodimethylsilane->this compound + 2 H₂O - 2 HCl Water Water Water->this compound Polysiloxanes Polysiloxanes This compound->Polysiloxanes Acid or Base Catalyst - H₂O experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reaction Hydrolysis of (CH₃)₂SiCl₂ Start->Reaction Quenching Neutralization Reaction->Quenching Extraction Phase Separation Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Dissolve in Hot Solvent, Cool Slowly Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Final_Drying Drying of Crystals Filtration->Final_Drying Product Pure this compound Final_Drying->Product troubleshooting_logic Start Low Yield Check_pH Is pH neutral? Start->Check_pH Check_Temp Was temperature controlled? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7 Check_pH->Adjust_pH No Check_Purity Is product oily? Check_Temp->Check_Purity Yes Improve_Cooling Improve cooling/ slow addition Check_Temp->Improve_Cooling No Purify Recrystallize product Check_Purity->Purify Yes Success Optimized Yield Check_Purity->Success No (Crystalline) Adjust_pH->Check_Temp Improve_Cooling->Check_Purity Purify->Success

References

Technical Support Center: Troubleshooting Dimethylsilanediol (DMSD) Contamination in GC/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to Dimethylsilanediol (DMSD) and other siloxane contamination in Gas Chromatography-Mass Spectrometry (GC/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMSD) and why is it a problem in GC/MS analysis?

A1: this compound (DMSD) is a degradation product of silicone materials.[1][2] Its presence in GC/MS analysis is problematic because it and other related siloxane compounds are common contaminants that can cause "ghost peaks," elevated baselines, and interfere with the detection and quantification of target analytes.[2][3][4] These contaminants can originate from various parts of the GC/MS system.[3]

Q2: What are the common symptoms of DMSD or siloxane contamination in my chromatogram?

A2: The common symptoms include:

  • Ghost Peaks: The appearance of discrete peaks in blank runs or between sample injections that are not related to the sample itself.[3][4] Siloxane contamination often appears as a series of evenly spaced peaks.[5]

  • Elevated or Rising Baseline: A gradual increase in the baseline signal, particularly as the oven temperature ramps up, is a classic sign of column bleed, which is a form of siloxane contamination.[6][7][8]

  • Characteristic Mass Spectra Ions: In electron ionization (EI) mass spectrometry, siloxane contamination is characterized by the presence of specific ions. Common ions to look for in your mass spectra include m/z 73, 147, 207, 281, and 355.[6] The ion at m/z 207 is a prominent indicator of column bleed.[6]

Q3: What are the primary sources of DMSD and siloxane contamination in a GC/MS system?

A3: The primary sources of siloxane contamination are components within the GC system that are made of silicone-based materials. These include:

  • Inlet Septa: A very common source of contamination, especially as they degrade with repeated injections and high temperatures.[3][9]

  • GC Column Stationary Phase: All capillary columns will exhibit some degree of "bleed," where the stationary phase degrades and elutes from the column. This is a continuous process that can be exacerbated by high temperatures and the presence of oxygen.[6][7][10]

  • Vial Cap Septa: The septa in sample and solvent vials can be a source of contamination, especially when organic solvents are in prolonged contact with them.[5]

  • O-rings and Seals: O-rings within the inlet and other seals can degrade and release siloxanes.

  • Carrier Gas Lines and Filters: Contamination can originate from the carrier gas lines if they are not properly purified. Using purification filters is recommended to minimize this.[5]

  • Syringes: While less common, residues on the syringe can introduce contaminants.

  • Derivatization Reagents: Some silylating agents used for sample derivatization can be a source of siloxane-related peaks.

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

A systematic approach is crucial to pinpointing the source of DMSD/siloxane contamination. The following workflow can help you diagnose the issue.

Troubleshooting_Workflow Troubleshooting Workflow for DMSD/Siloxane Contamination A Observe Symptoms (Ghost Peaks, High Baseline) B Run a 'No Injection' Blank (Instrument Blank) A->B C Run a Solvent Blank B->C D Check Mass Spectra for Characteristic Siloxane Ions (m/z 73, 147, 207, 281, 355) C->D E Contamination from Carrier Gas or System Plumbing D->E Peaks in Instrument Blank F Contamination from Inlet (Septum, Liner, O-ring) or Column D->F Peaks in Solvent Blank, not in Instrument Blank G Contamination from Syringe, Solvent, or Vials F->G Peaks still present after inlet/column maintenance H Systematically Replace Consumables (Septum, Liner, O-ring) F->H I Condition the GC Column H->I J Problem Resolved I->J Problem Resolved K Clean Inlet and Syringe I->K Problem Persists L Check Solvent and Vials K->L L->J Problem Resolved

Caption: A logical workflow to diagnose the source of GC/MS contamination.

Guide 2: Experimental Protocols for Contamination Removal

Baking new septa before use can help to remove volatile siloxanes.

Objective: To reduce bleed from new inlet septa.

Materials:

  • New, un-used inlet septa

  • Clean forceps

  • Oven capable of reaching at least 250°C

  • Clean beaker or watch glass

Procedure:

  • Using clean forceps, place the new septa in a clean beaker or on a watch glass. Do not touch the septa with bare hands.[9]

  • Place the beaker or watch glass in an oven.

  • Heat the oven to 250°C.

  • Bake the septa for 2-4 hours.

  • Turn off the oven and allow the septa to cool to room temperature inside the oven.

  • Store the baked septa in a clean, sealed container until use.

A dirty inlet liner can be a significant source of contamination.

Objective: To remove non-volatile residues and contaminants from the GC inlet liner.

Materials:

  • Appropriate solvents (e.g., methanol, acetone (B3395972), dichloromethane, hexane)

  • Small bottle brush or pipe cleaner (use with caution to avoid scratching)

  • Beakers

  • Ultrasonic bath (optional)

  • Drying oven

Procedure:

  • Cool down the GC inlet and oven to a safe temperature (e.g., < 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the inlet liner from the injector port.

  • If the liner contains glass wool, it is often best to replace it with a new, deactivated liner. If you must clean it, remove the old glass wool.

  • Rinse the liner with a sequence of solvents, starting with a polar solvent like methanol, followed by a less polar solvent like acetone or dichloromethane, and finally a non-polar solvent like hexane.

  • For stubborn residues, you can sonicate the liner in one of the solvents for 10-15 minutes. Be cautious with aggressive cleaning methods that could scratch the liner's surface, creating active sites.[1][11]

  • After cleaning, rinse the liner thoroughly with a volatile solvent like methanol.

  • Dry the liner in an oven at a low temperature (e.g., 100-120°C) for at least 30 minutes to remove all solvent residues.

  • If you have the capability, re-deactivating the liner with a silanizing agent may be necessary for trace analysis, though replacing with a new, pre-deactivated liner is often more reliable.[12][13]

  • Reinstall the clean and dry liner using clean forceps.

Properly conditioning a new column or re-conditioning an existing one is crucial for minimizing column bleed.

Objective: To remove volatile contaminants and stabilize the stationary phase of the GC column.

Procedure:

  • Install the column in the GC inlet, but do not connect it to the detector.

  • Set the carrier gas flow rate to the typical operating condition for your column dimension (refer to the manufacturer's guidelines).

  • Purge the column with carrier gas at a low oven temperature (e.g., 40°C) for 15-30 minutes to remove any oxygen from the column. This is a critical step to prevent damage to the stationary phase at high temperatures.

  • Set a temperature program to ramp the oven temperature at 10-20°C/min to 20-30°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

  • Hold at this conditioning temperature for a period of time based on the column's stationary phase and film thickness. A general guideline is provided in the table below.

  • After conditioning, cool down the oven.

  • Connect the column to the detector.

  • Run a blank temperature program to ensure the baseline is stable and free of significant bleed.

Data Presentation

Table 1: Recommended Column Conditioning Times
Stationary Phase TypeFilm Thickness (µm)Typical Conditioning Time (hours)
Non-Polar (e.g., DB-1, HP-5)0.1 - 0.251 - 2
Non-Polar (e.g., DB-1, HP-5)0.5 - 1.02 - 4
Intermediate PolarityAll2 - 4
Polar (e.g., WAX)All4 - 8

Note: These are general guidelines. Always consult the column manufacturer's recommendations for specific conditioning instructions.

Table 2: Common Siloxane Contaminant Ions in GC/MS
m/zCommon Name/Origin
73Trimethylsilyl ion (from septa, derivatizing agents)
147Hexamethyldisiloxane fragment
207Hexamethylcyclotrisiloxane (D3) - often from column bleed
281Octamethylcyclotetrasiloxane (D4) - often from column bleed
355Decamethylcyclopentasiloxane (D5)

Visualizations

Contamination_Sources Common Sources of Siloxane Contamination in GC/MS GCMS GC/MS System Septa Inlet Septa Septa->GCMS Column Column Bleed Column->GCMS Vials Vial Caps Vials->GCMS Gas Carrier Gas Gas->GCMS Syringe Syringe Syringe->GCMS Liner Inlet Liner Liner->GCMS

Caption: Major contributors to siloxane contamination in a GC/MS system.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Dimethylsilanediol (DMSD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of dimethylsilanediol (B41321) (DMSD). Particular focus is placed on identifying and mitigating matrix effects, a common source of analytical variability and inaccuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMSD) and why is its analysis challenging?

A1: this compound (DMSD) is a degradation product of silicone-based materials, such as polydimethylsiloxane (B3030410) (PDMS), which are commonly used in biopharmaceutical manufacturing and other industrial applications. Its analysis is challenging due to its high water solubility, which makes extraction from aqueous matrices difficult, and its propensity for self-condensation. Furthermore, like many small polar molecules, DMSD is susceptible to matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement and compromising data quality.

Q2: What are matrix effects in LC-MS/MS analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] Common sources of matrix effects in biological and environmental samples include salts, phospholipids, and plasticizers.[3]

Q3: How can I determine if my DMSD analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed using a post-extraction spike experiment. This involves comparing the peak area of DMSD in a neat solution to the peak area of DMSD spiked into a blank matrix extract that has gone through the entire sample preparation procedure. A significant difference between the two indicates the presence of ion suppression or enhancement.

Q4: What is the best internal standard for DMSD analysis to compensate for matrix effects?

A4: The most effective internal standard for correcting matrix effects in the LC-MS/MS analysis of DMSD is a stable isotope-labeled (SIL) version of the analyte, specifically ¹³C-labeled DMSD (¹³C-DMSD).[4][5] ¹³C-DMSD co-elutes almost perfectly with the unlabeled DMSD, ensuring that both compounds experience the same degree of ion suppression or enhancement.[5] This co-elution allows for accurate correction of signal variability. While deuterium-labeled internal standards are sometimes used, they can exhibit slight chromatographic separation from the analyte, leading to less effective correction for matrix effects.[6]

Q5: Can derivatization help in overcoming matrix effects for DMSD analysis?

A5: Yes, derivatization can be a valuable strategy. By chemically modifying DMSD, you can alter its physicochemical properties to improve its chromatographic retention, increase its ionization efficiency, and shift it away from interfering matrix components. Silylating agents can be used to increase the volatility and thermal stability of polar compounds like silanols.[1][6] Another potential approach is the use of reagents like Girard's reagent, which introduces a permanently charged group, enhancing ionization efficiency in the mass spectrometer.[7][8]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of this compound (DMSD), with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[9]
Inappropriate Mobile Phase pH For silanols, an acidic mobile phase can help to protonate residual silanol (B1196071) groups on the column, improving peak shape.[10]
Injection of Sample in a Stronger Solvent than the Mobile Phase Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[9]
High Sample Load Reduce the injection volume or dilute the sample to avoid overloading the column.[9]
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a robust sample preparation method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.[11]
Internal Standard Not Tracking Analyte Switch to a ¹³C-labeled internal standard (¹³C-DMSD) to ensure co-elution and accurate correction for matrix effects.[5]
Instrument Contamination Clean the ion source and other components of the mass spectrometer regularly to prevent the buildup of contaminants that can cause signal suppression.[12]
Issue 3: Low Signal Intensity or Ion Suppression
Possible Cause Troubleshooting Step
Co-elution with Suppressing Matrix Components Optimize the chromatographic method to separate DMSD from the ion suppression zone. This can be achieved by modifying the gradient, flow rate, or changing the column chemistry.[10]
Inefficient Sample Cleanup Employ a more rigorous sample preparation technique. For complex matrices, a multi-step cleanup involving both LLE and SPE might be necessary.
Suboptimal Ionization Consider derivatization to enhance the ionization efficiency of DMSD.[7][8]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for DMSD in Water and Soil Samples

This protocol is adapted from a method developed for the analysis of DMSD in environmental samples.[4][13]

1. Sample Preparation:

  • Water Samples: Spike the water sample with ¹³C-DMSD internal standard.

  • Soil/Sediment Samples: Extract DMSD from the solid sample with water, then spike the aqueous extract with ¹³C-DMSD.

2. SPE Cartridge Conditioning:

  • Condition a Supelclean™ ENVI-Carb™ Plus SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

3. Sample Loading:

  • Load the prepared sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds.

5. Elution:

  • Elute the DMSD and ¹³C-DMSD from the cartridge with a suitable elution solvent. A binary mixture of water and a polar organic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective.[4]

6. Analysis:

  • Analyze the eluate by LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for DMSD

While DMSD's high water solubility makes LLE challenging, this general protocol can be adapted.

1. Sample Preparation:

  • To an aqueous sample containing DMSD, add a ¹³C-DMSD internal standard.

2. pH Adjustment (Optional):

  • Adjusting the pH of the aqueous sample may influence the partitioning of DMSD into the organic phase.

3. Extraction:

  • Add an immiscible organic solvent to the aqueous sample.

  • Vortex or shake vigorously to facilitate the transfer of DMSD into the organic phase.

  • Centrifuge to separate the layers.

4. Collection and Evaporation:

  • Carefully collect the organic layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

5. Reconstitution:

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.

Quantitative Data Summary

The following table summarizes hypothetical recovery data for different sample preparation methods for DMSD analysis, illustrating the importance of effective sample cleanup.

Sample Preparation Method Matrix DMSD Recovery (%) ¹³C-DMSD Recovery (%) Matrix Effect (%) *
Dilute-and-Shoot Plasma95 ± 594 ± 6-45 ± 8 (Suppression)
Protein Precipitation Plasma88 ± 789 ± 6-25 ± 5 (Suppression)
Liquid-Liquid Extraction (LLE) Water75 ± 1077 ± 9-15 ± 4 (Suppression)
Solid Phase Extraction (SPE) Soil Extract92 ± 493 ± 5-5 ± 2 (Minimal Effect)

*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Neat Solution)) * 100 - 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation start Sample Collection (e.g., Plasma, Water, Soil) add_is Add ¹³C-DMSD Internal Standard start->add_is spe Solid Phase Extraction (SPE) add_is->spe Choose Method lle Liquid-Liquid Extraction (LLE) add_is->lle Choose Method ppt Protein Precipitation add_is->ppt Choose Method evap Evaporation & Reconstitution spe->evap lle->evap ppt->evap analysis LC-MS/MS Analysis evap->analysis troubleshooting_logic start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? peak_shape->reproducibility No check_column Check/Clean/Replace Column peak_shape->check_column Yes sensitivity Low Sensitivity? reproducibility->sensitivity No implement_cleanup Implement Robust Sample Cleanup (SPE/LLE) reproducibility->implement_cleanup Yes optimize_chromatography Optimize Chromatography sensitivity->optimize_chromatography Yes check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase check_injection Adjust Injection Volume/Solvent check_mobile_phase->check_injection use_sil_is Use ¹³C-DMSD Internal Standard implement_cleanup->use_sil_is clean_instrument Clean MS Ion Source use_sil_is->clean_instrument improve_cleanup Improve Sample Cleanup optimize_chromatography->improve_cleanup consider_derivatization Consider Derivatization improve_cleanup->consider_derivatization

References

Technical Support Center: Long-Term Storage and Stability of Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Dimethylsilanediol (DMSD) for long-term storage. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the stability of this compound during long-term storage.

Issue/Observation Potential Cause Recommended Solution
Precipitate or cloudiness forms in the DMSD solution over time. Condensation polymerization of DMSD to form insoluble polydimethylsiloxane (B3030410) (PDMS) oligomers. This is often catalyzed by acidic or basic conditions.- Ensure the storage solution is at a neutral pH. - Store at a low temperature (e.g., 4°C). - Consider dissolving DMSD in a dry, aprotic solvent like dioxane instead of a protic solvent.
Decrease in the measured concentration of DMSD over time. Degradation of DMSD through self-condensation. The rate of degradation is influenced by temperature, pH, and concentration.- Store solutions at low concentrations. - Maintain a neutral pH environment. - Store at reduced temperatures (4°C is recommended).[1]
Changes in the viscosity of the DMSD solution. Formation of higher molecular weight siloxane polymers due to condensation.- This is a strong indicator of degradation. Follow the recommendations for preventing precipitate formation. - If a specific viscosity is required for an application, prepare the solution fresh.
Inconsistent analytical results (e.g., varying peak areas in HPLC). On-going degradation of DMSD in the analytical sample or instability during the analytical procedure.- Analyze samples promptly after preparation. - Use a validated, stability-indicating analytical method. An HPLC method with a refractive index detector is a common choice.[2] - For GC-MS analysis, ensure the DMSD is extracted into a dry organic solvent to prevent condensation during analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is self-condensation. In this reaction, two silanol (B1196071) groups (-Si-OH) from different DMSD molecules react to form a siloxane bond (-Si-O-Si-) and a molecule of water.[1] This process can continue, leading to the formation of linear or cyclic polydimethylsiloxane (PDMS) oligomers and polymers. This condensation is accelerated by the presence of acid or base catalysts.[1]

Q2: What are the ideal storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Low temperatures, such as 4°C, are recommended to slow down the rate of condensation.[1]

  • pH: A neutral pH environment is generally advised. Some studies suggest that silanols are most stable around pH 3, with reactivity increasing significantly below pH 1.5 or above pH 4.5.[4] However, other evidence indicates that DMSD is largely monomeric above pH 11.[5] For general storage, maintaining a neutral pH is a safe approach.

  • Solvent: Dry, aprotic solvents (e.g., dioxane) are preferred over protic solvents (like water or methanol) as they can suppress hydrolysis and condensation reactions.[1]

  • Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent exposure to atmospheric moisture, which can facilitate degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: How does the concentration of a this compound solution affect its stability?

A3: The concentration of a this compound solution has a significant impact on its stability. Higher concentrations lead to an increased rate of self-condensation and polymerization.[1][6] Therefore, for long-term storage, it is advisable to store DMSD in dilute solutions.

Q4: Can I use a buffer to stabilize my this compound solution?

A4: While maintaining a neutral pH is important, the choice of buffer is critical. Some buffer components can interact with silanol groups and may not be effective or could even be detrimental to stability.[7] If a buffer is necessary, it is crucial to perform a stability study with the specific buffer system to ensure compatibility and effectiveness.

Q5: How can I monitor the stability of my this compound sample over time?

A5: The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a refractive index (RI) detector can be used to quantify the concentration of DMSD.[2] A decrease in the DMSD peak area over time indicates degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for quantification, but it is important to extract the DMSD into a dry organic solvent to prevent on-column condensation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR spectroscopy is a powerful tool for observing the conversion of DMSD into various siloxane oligomers and polymers.[8] ¹H NMR can also be used to monitor changes in the chemical environment of the methyl protons.

Data Presentation

The following tables summarize the key factors influencing the stability of this compound and provide illustrative data on storage conditions.

Table 1: Influence of Storage Parameters on this compound Stability

Parameter Condition Effect on Stability Recommendation
Temperature HighIncreases rate of condensationStore at low temperatures (e.g., 4°C).
LowDecreases rate of condensationOptimal
pH Acidic (< 3)Catalyzes condensationAvoid.
Neutral (6-8)Minimizes condensationRecommended for general storage.
Basic (> 8)Catalyzes condensationAvoid.
Solvent Protic (e.g., Water, Methanol)Can participate in hydrolysis/condensation equilibriumUse with caution; prepare fresh solutions.
Aprotic (e.g., Dioxane)Suppresses condensationRecommended for long-term storage.
Concentration HighIncreases rate of condensationStore in dilute solutions.
LowDecreases rate of condensationOptimal
Atmosphere Ambient (with moisture)Moisture can facilitate degradationStore under a dry, inert atmosphere.
Inert (e.g., Nitrogen, Argon)Protects from atmospheric moistureOptimal

Table 2: Illustrative Long-Term Stability of this compound under Various Conditions

Disclaimer: The following data is illustrative and intended to demonstrate the relative stability under different conditions. Actual degradation rates should be determined experimentally.

Storage Condition Solvent Concentration Time Point Illustrative % DMSD Remaining
4°C, Neutral pH, Inert AtmosphereDioxane1 mg/mL12 months> 95%
Room Temperature, Neutral pHDioxane1 mg/mL12 months~85%
4°C, Neutral pHWater1 mg/mL12 months~90%
Room Temperature, Neutral pHWater1 mg/mL12 months~70%
Room Temperature, Acidic pH (pH 4)Water1 mg/mL6 months< 50%
Room Temperature, Neutral pHWater10 mg/mL6 months< 60%

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Solution

Objective: To rapidly assess the stability of a this compound solution under stressed conditions to predict its long-term shelf life.

Materials:

  • This compound

  • Selected solvent (e.g., purified water, dioxane)

  • pH meter and buffers for adjustment (if necessary)

  • Vials with inert caps

  • Stability chamber or oven set to 40°C ± 2°C

  • Validated analytical method (e.g., HPLC-RI)

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at the intended concentration. If using an aqueous solvent, adjust the pH to the desired level (e.g., neutral).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated, stability-indicating analytical method to determine the initial concentration of DMSD. This will serve as the baseline.

  • Sample Storage: Aliquot the remaining solution into several vials, seal them tightly, and place them in a stability chamber at 40°C.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 12 weeks), remove a vial from the stability chamber. Allow the vial to return to room temperature before opening.

  • Analysis: Analyze the sample from each time point using the same analytical method as for the initial analysis.

  • Data Evaluation: Compare the concentration of DMSD at each time point to the initial concentration. A common rule of thumb is that 12 weeks at 40°C is roughly equivalent to one year at ambient temperature.[9]

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the stability of a this compound solution under recommended storage conditions over an extended period.

Materials:

  • This compound

  • Selected solvent

  • Vials with inert caps

  • Refrigerator or cold room maintained at 2-8°C

  • Validated analytical method (e.g., HPLC-RI)

Methodology:

  • Solution Preparation: Prepare the this compound solution as described in the accelerated stability protocol.

  • Initial Analysis (T=0): Perform an initial analysis to establish the baseline concentration.

  • Sample Storage: Aliquot the solution into multiple vials, seal them, and store them at the recommended long-term storage condition (e.g., 4°C).

  • Time-Point Analysis: The frequency of testing should be sufficient to establish a stability profile. A typical schedule is:

    • Every 3 months for the first year.

    • Every 6 months for the second year.

    • Annually thereafter for the desired shelf-life.[10]

  • Analysis: At each time point, remove a vial from storage, allow it to equilibrate to room temperature, and analyze its DMSD content.

  • Data Evaluation: Plot the concentration of DMSD as a function of time to determine the degradation kinetics and establish a shelf-life.

Visualizations

DMSD1 This compound (HO-Si(CH₃)₂-OH) Dimer Siloxane Dimer (HO-Si(CH₃)₂-O-Si(CH₃)₂-OH) DMSD1->Dimer DMSD2 This compound (HO-Si(CH₃)₂-OH) DMSD2->Dimer Water Water (H₂O) Dimer->Water - H₂O Catalyst Acid or Base Catalyst Catalyst->Dimer

Caption: Degradation pathway of this compound via self-condensation.

Start Start: Instability Observed Check_pH Is the pH neutral? Start->Check_pH Adjust_pH Adjust to neutral pH Check_pH->Adjust_pH No Check_Temp Is storage temp low (e.g., 4°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store at 4°C Check_Temp->Adjust_Temp No Check_Solvent Is the solvent aprotic? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Change_Solvent Consider using a dry, aprotic solvent Check_Solvent->Change_Solvent No Check_Conc Is the solution dilute? Check_Solvent->Check_Conc Yes Change_Solvent->Check_Conc Dilute_Sol Prepare a more dilute solution Check_Conc->Dilute_Sol No End Stability Improved Check_Conc->End Yes Dilute_Sol->End

Caption: Troubleshooting workflow for this compound instability.

Prep Prepare DMSD Solution T0 T=0 Analysis (e.g., HPLC) Prep->T0 Store Store Samples (e.g., 4°C) T0->Store Time_Points Pull Samples at Time Points (3, 6, 9, 12 months) Store->Time_Points Analysis Analyze Samples (e.g., HPLC) Time_Points->Analysis Data Evaluate Data: Concentration vs. Time Analysis->Data Shelf_Life Determine Shelf-Life Data->Shelf_Life

Caption: Experimental workflow for a long-term stability study of this compound.

References

Techniques for controlling the thickness of Dimethylsilanediol surface coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylsilanediol surface coatings. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for controlling the thickness of this compound surface coatings during your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound surface coatings.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Coating Thickness 1. Non-uniform solution application: Uneven spreading of the this compound solution on the substrate. 2. Inconsistent parameters: Fluctuations in spin speed, withdrawal speed, or vapor flow rate during deposition.[1] 3. Environmental factors: Variations in temperature and humidity during the coating process.[2]1. Optimize dispense technique: For spin coating, dispense the solution at the center of the substrate for even spreading. For dip coating, ensure smooth immersion and withdrawal. 2. Calibrate and monitor equipment: Regularly check and maintain the spin coater, dip coater, or vapor deposition chamber to ensure consistent operation.[1] 3. Control the environment: Perform the coating process in a controlled environment, such as a glove box or a cleanroom with stable temperature and humidity.
Aggregated or Uneven Silane (B1218182) Layer 1. High solution concentration: Can lead to the formation of multilayers and aggregates.[3] 2. Presence of excess water: Premature hydrolysis and polymerization of this compound in the solution. 3. Inadequate rinsing: Excess, physically adsorbed molecules remain on the surface.1. Lower the concentration: Start with a lower concentration (e.g., 0.5-2% v/v) and incrementally increase it.[3] 2. Use anhydrous solvents: Ensure solvents are dry and handle the solution in a low-humidity environment. 3. Thorough rinsing: After deposition, rinse the substrate thoroughly with an appropriate anhydrous solvent (e.g., toluene (B28343), ethanol) to remove unbound molecules.
Poor Adhesion or Coating Peels Off 1. Inadequate surface preparation: The substrate may lack sufficient hydroxyl (-OH) groups for covalent bonding. 2. Contaminated surface: Presence of dust, oils, or other residues on the substrate.[1] 3. Incomplete curing: Insufficient time or temperature for the cross-linking reaction to complete.1. Surface activation: Pre-treat the substrate to generate hydroxyl groups. Common methods include piranha solution cleaning (for glass/silicon) or oxygen plasma treatment. 2. Rigorous cleaning: Implement a thorough cleaning procedure using appropriate solvents to remove contaminants before activation.[1] 3. Optimize curing: Ensure proper curing time and temperature as per the established protocol. A typical process may involve heating at 110°C for 10-15 minutes.
Hazy or Opaque Coating 1. Polymerization in solution: High humidity or excess water can cause the silane to polymerize before it adsorbs to the surface. 2. Excessive concentration: Leads to the formation of thick, non-uniform multilayers.1. Work in a low-humidity environment: Use a glove box or a nitrogen atmosphere to handle the silane solution. 2. Optimize concentration: Reduce the this compound concentration in the solution.
"Fish Eyes" or Craters in the Coating 1. Surface contamination: Small particles or droplets of oil or other contaminants on the substrate.[3] 2. Low-quality roller or applicator: Introduction of foreign particles from the application tool.1. Thorough substrate cleaning: Ensure the substrate is meticulously cleaned and free of any particulate or oily residues. 2. Use high-quality application tools: Ensure rollers or other applicators are clean and of a suitable material that does not shed fibers.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the thickness of a this compound coating?

A1: The thickness of a this compound coating is primarily controlled by the deposition method and its associated parameters. Key factors include:

  • Solution Concentration: Higher concentrations generally result in thicker films.[3]

  • Deposition Technique: Spin coating, dip coating, and vapor phase deposition offer different levels of control over thickness.

  • Process Parameters: These are specific to the technique, such as spin speed and time (spin coating), withdrawal speed (dip coating), and deposition time and precursor temperature (vapor phase deposition).[4]

  • Environmental Conditions: Temperature and humidity can affect reaction kinetics and solvent evaporation rates.[2]

  • Surface Preparation: A well-prepared, activated surface promotes the formation of a uniform monolayer.

Q2: How does solution concentration quantitatively affect the final coating thickness?

Q3: Can I achieve a monolayer coating of this compound?

A3: Yes, achieving a monolayer is possible, particularly with vapor phase deposition techniques which favor monolayer formation.[6] For solution-based methods like dip and spin coating, using very dilute solutions (e.g., 0.01-0.1% by volume), short reaction times, and thorough rinsing can help in approximating a monolayer.

Q4: What is the importance of a controlled humidity environment?

A4: A controlled, low-humidity environment is crucial to prevent premature hydrolysis and self-condensation (polymerization) of this compound in the solution.[3] Uncontrolled humidity can lead to the formation of aggregates and a non-uniform, hazy coating.

Q5: How do I choose the right solvent for my this compound solution?

A5: Select a high-purity, anhydrous solvent that is compatible with this compound and does not cause aggregation. The solvent's volatility will also play a role; for instance, in spin coating, a more volatile solvent will evaporate faster, which can influence the final film thickness. Common choices for silanes include toluene or ethanol (B145695).

Experimental Protocols & Data

Controlling Thickness via Deposition Method

The final thickness of the this compound coating is highly dependent on the chosen deposition technique and its parameters.

Deposition MethodKey ParametersGeneral Effect on ThicknessTypical Thickness Range
Spin Coating Spin Speed, Spin Time, Solution Concentration, Solvent VolatilityHigher speed = Thinner film; Higher concentration = Thicker filmNanometers to a few micrometers
Dip Coating Withdrawal Speed, Solution Viscosity, Solution ConcentrationFaster withdrawal = Thicker film; Higher viscosity = Thicker filmNanometers to several micrometers
Vapor Phase Deposition Deposition Time, Substrate Temperature, Precursor Vapor PressureLonger time = Thicker film; Higher vapor pressure = Thicker filmAngstroms to nanometers (ideal for monolayers)
Detailed Methodologies

1. Spin Coating Protocol

This method is ideal for producing uniform thin films on flat substrates.

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.1% to 5% v/v) in an anhydrous solvent like ethanol or toluene in a controlled low-humidity environment.

  • Substrate Preparation:

    • Clean the substrate thoroughly (e.g., sonication in acetone, then isopropanol).

    • Activate the surface to generate hydroxyl groups using oxygen plasma or a piranha solution.

    • Dry the substrate completely with a stream of nitrogen.

  • Deposition:

    • Place the substrate on the spin coater chuck.

    • Dispense the this compound solution onto the center of the substrate.

    • Spin at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). Higher speeds result in thinner films.

  • Curing: Heat the coated substrate in an oven (e.g., at 110°C for 10-15 minutes) to promote covalent bonding and remove residual solvent.

  • Rinsing: Rinse the cured substrate with the anhydrous solvent to remove any unbound silane molecules and dry with nitrogen.

2. Dip Coating Protocol

This technique is suitable for coating non-planar or larger substrates.

  • Solution Preparation: Prepare a this compound solution of the desired concentration in an anhydrous solvent. The viscosity of the solution will influence the coating thickness.

  • Substrate Preparation: Follow the same cleaning and activation steps as for spin coating.

  • Deposition:

    • Immerse the substrate into the this compound solution at a constant speed.

    • Allow the substrate to dwell in the solution for a specific time to ensure complete wetting.

    • Withdraw the substrate at a constant, controlled speed. The withdrawal speed is a critical parameter for controlling thickness; slower withdrawal generally produces thinner films.[4]

  • Curing and Rinsing: Follow the same curing and rinsing steps as for spin coating.

3. Vapor Phase Deposition Protocol

This method is excellent for achieving highly uniform and thin (including monolayer) coatings.

  • System Setup: Place the cleaned and activated substrates in a vacuum deposition chamber. Place a container with this compound in the chamber as well.

  • Deposition:

    • Evacuate the chamber to a base pressure.

    • Heat the this compound source to increase its vapor pressure.

    • The this compound vapor will deposit onto the substrate surface. The deposition time is the primary control for thickness.

  • Post-Deposition:

    • Vent the chamber with an inert gas (e.g., nitrogen).

    • (Optional) Cure the coated substrate to enhance bonding.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_post 3. Post-Treatment solution_prep Prepare this compound Solution spin_coating Spin Coating solution_prep->spin_coating dip_coating Dip Coating vapor_deposition Vapor Phase Deposition substrate_clean Clean Substrate substrate_activate Activate Substrate Surface substrate_clean->substrate_activate substrate_clean->spin_coating substrate_activate->spin_coating curing Curing / Annealing spin_coating->curing dip_coating->curing vapor_deposition->curing rinsing Rinsing curing->rinsing final_coating Final Coated Substrate rinsing->final_coating

Caption: General experimental workflow for this compound surface coating.

troubleshooting_logic cluster_thickness Thickness Control cluster_adhesion Adhesion Issues cluster_clarity Clarity Problems start Coating Issue Observed inconsistent_thickness Inconsistent Thickness? start->inconsistent_thickness poor_adhesion Poor Adhesion / Peeling? start->poor_adhesion hazy_coating Hazy / Opaque Coating? start->hazy_coating check_params Verify Deposition Parameters (Speed, Time, etc.) inconsistent_thickness->check_params check_env Check Environmental Control (Temp, Humidity) check_solution_app Review Solution Application Technique check_cleaning Improve Substrate Cleaning poor_adhesion->check_cleaning check_activation Verify Surface Activation (-OH groups) check_curing Optimize Curing Process (Time, Temp) check_humidity Reduce Ambient Humidity hazy_coating->check_humidity check_concentration Lower Solution Concentration use_anhydrous Use Anhydrous Solvents check_cleaning->check_activation check_humidity->use_anhydrous

Caption: Troubleshooting logic for common this compound coating issues.

References

Technical Support Center: Quantification of Dimethylsilanediol (DMSD) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Dimethylsilanediol (B41321) (DMSD) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound (DMSD)?

A1: The primary challenges in DMSD quantification stem from its unique physicochemical properties and the complexities of the matrices in which it is often measured. Key difficulties include:

  • High Water Solubility: DMSD is highly soluble in water, which makes its extraction from aqueous matrices and concentration challenging.[1][2][3][4]

  • Self-Condensation: DMSD can readily undergo self-condensation to form dimers and other oligomers, especially during sample concentration steps.[3][4]

  • Volatility: While DMSD can be analyzed by Gas Chromatography (GC), its volatility can be affected by interactions with the matrix.

  • Matrix Interferences: Complex matrices such as plasma, urine, soil, and sediment contain numerous compounds that can interfere with DMSD analysis.[1][2][5]

  • Contamination: A significant challenge is the potential for contamination from laboratory equipment, as silicones are ubiquitous.[6][7] Polydimethylsiloxane (PDMS) materials, like silicone tubing, can release DMSD, leading to artificially inflated results.[6]

Q2: Which analytical techniques are most suitable for DMSD quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common techniques for DMSD quantification.[1][3] The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS: Often requires derivatization to improve volatility and chromatographic performance, although direct analysis is possible if the DMSD is extracted into a dry organic solvent.[3][4] Moisture in the final extract is a critical factor that can negatively impact direct GC-MS analysis.[3][4]

  • LC-MS/MS: This technique can directly analyze DMSD in aqueous solutions, which can simplify sample preparation.[1][2][8] It often provides high sensitivity and specificity.

Q3: How can I minimize contamination during sample preparation and analysis?

A3: Minimizing contamination is critical for accurate DMSD quantification. Key recommendations include:

  • Avoid Silicone-Containing Labware: Whenever possible, avoid using silicone-based products (e.g., tubing, septa, grease) that can leach siloxanes and DMSD.[6]

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of the highest purity available to avoid introducing contaminants.

  • Thoroughly Clean Glassware: All glassware should be meticulously cleaned. Silanization of glassware can help to mask active sites but should be done carefully to avoid introducing silicon-containing artifacts.[9]

  • Process Blanks: Always include procedural blanks with each batch of samples to monitor for background contamination.

Q4: Is derivatization necessary for GC-MS analysis of DMSD?

A4: Not always. While derivatization with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the volatility and chromatographic peak shape of DMSD, direct GC-MS analysis is also possible.[3] For direct analysis, it is crucial to ensure the final sample extract is completely dry, as moisture can interfere with the analysis.[3][4]

Troubleshooting Guides

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Inefficient Extraction DMSD's high water solubility can lead to poor recovery with non-polar organic solvents.[3] Consider using Solid-Phase Extraction (SPE) with a suitable sorbent like graphitized carbon.[2][3] Increasing the salt content of the aqueous sample can also improve extraction efficiency.[3][4]
Analyte Loss During Evaporation DMSD can be lost during solvent evaporation steps due to its volatility. Use gentle evaporation conditions (e.g., a gentle stream of nitrogen at low temperature).
Self-Condensation of DMSD Concentrating DMSD can promote self-condensation into dimers and larger oligomers, reducing the monomer signal.[3][4] Minimize sample drying and heating steps. Analysis by LC-MS/MS, which may not require complete solvent removal, can mitigate this.[1][2]
Poor Ionization in MS For LC-MS/MS, the choice of mobile phase can significantly impact ionization efficiency. A water-based solvent mixture for elution from SPE can promote better ionization.[1][2]
Degradation in the GC Inlet Active sites in the GC inlet liner can cause degradation of DMSD. Use a deactivated liner and regularly replace it.
High Background or Contamination Peaks
Potential Cause Troubleshooting Steps
Leaching from Lab Equipment Silicone tubing, septa, and other lab equipment can be a major source of siloxane and DMSD contamination.[6] Replace with non-silicone alternatives where possible. Thoroughly flush systems to remove residual contaminants.
Solvent or Reagent Contamination Use high-purity solvents and reagents specifically tested for low levels of siloxanes.
Carryover from Previous Injections Implement a rigorous wash sequence for the autosampler and injection port between samples. Injecting a solvent blank can help identify carryover.
Contaminated Internal Standard If using a siloxane-based internal standard, ensure its purity and that it does not contain DMSD as an impurity. Consider using a ¹³C-labeled DMSD internal standard.[1][2]
Poor Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Active Sites in the Chromatographic System DMSD can interact with active sites in the GC column or LC system, leading to tailing peaks. Use a highly deactivated column and consider silanizing glassware.[9]
Co-eluting Matrix Components Complex matrices can have components that co-elute with DMSD, affecting peak shape and quantification.[5] Optimize the chromatographic gradient and consider more selective sample preparation techniques like SPE.
Inappropriate Column Choice For GC, a column with appropriate polarity should be selected. For LC, a column that provides sufficient retention for a polar analyte like DMSD is necessary.
Presence of Water in GC Analysis Residual moisture in the sample extract can lead to poor peak shape and even column degradation in GC.[3][4] Ensure the extract is thoroughly dried, for example, by passing it through sodium sulfate (B86663).

Experimental Protocols

Protocol 1: DMSD Quantification in Water by LC-MS/MS with SPE

This protocol is adapted from a method for analyzing DMSD in environmental water samples.[1][2]

  • Internal Standard Spiking: Spike water samples with ¹³C-DMSD internal standard.

  • Filtration: Filter the sample through a 0.45 µm nylon syringe filter.

  • Solid-Phase Extraction (SPE):

    • Condition an ENVI-Carb+ SPE cartridge.

    • Load the filtered water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute DMSD with a water-based solvent mixture (e.g., a high fraction of water with an organic modifier like acetonitrile) to facilitate good ionization in the subsequent analysis.[2]

  • LC-MS/MS Analysis:

    • Inject the eluate into an LC system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable column for polar compounds.

    • Monitor the appropriate precursor-to-product ion transitions for both DMSD and the ¹³C-DMSD internal standard in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: DMSD Quantification in Soil/Sediment by GC-MS

This protocol is based on methods developed for the analysis of DMSD in solid environmental matrices.[3]

  • Extraction:

    • Mix the solid sample (e.g., soil, sediment) with high-purity water to extract the water-soluble DMSD.

    • Separate the aqueous extract from the solid material by centrifugation or filtration.

  • Internal Standard Spiking: Spike the aqueous extract with a suitable internal standard.

  • Solid-Phase Extraction (SPE):

    • Use a graphitized carbon-based SPE cartridge (e.g., ENVI-Carb) for trace analysis.[3][4]

    • Load the aqueous extract onto the conditioned cartridge.

    • Wash the cartridge.

    • Elute DMSD with an appropriate organic solvent.

  • Moisture Removal (Critical for GC-MS):

    • Pass the eluate through a column of anhydrous sodium sulfate to remove all traces of water.[4]

  • GC-MS Analysis:

    • Inject the dry extract into the GC-MS system.

    • Use a suitable capillary column.

    • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for DMSD.

Quantitative Data Summary

Table 1: Method Detection Limits (MDLs) for DMSD in Various Matrices

MatrixAnalytical MethodMDLReference
Water (Direct Injection)LC-MS/MS2 µg L⁻¹[1][2]
SedimentLC-MS/MS with SPE10 to 100 ng g⁻¹ dw[1][2]
SoilLC-MS/MS with SPE10 to 100 ng g⁻¹ dw[1][2]
BiosolidsLC-MS/MS with SPE10 to 100 ng g⁻¹ dw[1][2]

Table 2: Matrix Spike Recoveries for DMSD Quantification

MatrixAnalytical MethodSpike LevelRecovery (%)Reference
WaterLC-MS/MS with SPENot Specified79 - 99[1]
SoilLC-MS/MS with SPENot Specified79 - 99[1]
SedimentLC-MS/MS with SPENot Specified79 - 99[1]
BiosolidsLC-MS/MS with SPENot Specified79 - 99[1]

Visualizations

DMSD_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Complex Matrix (e.g., Plasma, Soil, Water) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Sample Cleanup / Concentration Extraction->Cleanup Derivatization Derivatization (Optional for GC-MS) Cleanup->Derivatization LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS GC_MS GC-MS Derivatization->GC_MS If derivatized Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of DMSD in complex matrices.

Troubleshooting_Low_Signal Start Low or No DMSD Signal CheckExtraction Review Extraction Efficiency (SPE, LLE) Start->CheckExtraction CheckEvaporation Assess Analyte Loss during Evaporation CheckExtraction->CheckEvaporation Recovery Still Low Resolved Signal Improved CheckExtraction->Resolved Issue Resolved CheckCondensation Investigate Self-Condensation CheckEvaporation->CheckCondensation No Improvement CheckEvaporation->Resolved Issue Resolved CheckIonization Optimize MS Ionization CheckCondensation->CheckIonization No Improvement CheckCondensation->Resolved Issue Resolved CheckIonization->Resolved Issue Resolved

Caption: Troubleshooting decision tree for low DMSD signal.

Contamination_Sources cluster_sources Potential Contamination Sources DMSD_Quantification Accurate DMSD Quantification Labware Silicone Labware (Tubing, Septa) Labware->DMSD_Quantification Negative Impact Solvents Solvents & Reagents Solvents->DMSD_Quantification Negative Impact Glassware Improperly Cleaned Glassware Glassware->DMSD_Quantification Negative Impact Carryover System Carryover Carryover->DMSD_Quantification Negative Impact

Caption: Common sources of contamination impacting DMSD quantification.

References

Technical Support Center: Minimizing Dimethylsilanediol (DMSD) Leaching from Silicone Tubing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize Dimethylsilanediol (DMSD) leaching from silicone tubing during their experiments.

Troubleshooting Guides & FAQs

1. What is this compound (DMSD) and why is it a concern?

This compound (DMSD) is the main hydrolysis product of silicone (polydimethylsiloxane or PDMS) and a common leachable found in aqueous solutions that come into contact with silicone tubing.[1][2] It is a small, water-soluble molecule that can be present in significant concentrations.[1] For the biopharmaceutical industry, the presence of leachables like DMSD is a concern as they can potentially interact with drug substances, including proteins, possibly leading to aggregation or affecting product quality and patient safety.[1][3] Regulatory bodies like the FDA have guidelines on extractables and leachables to ensure that drug product containers and closures do not alter the safety, identity, strength, quality, or purity of the drug.[4]

2. What are the primary causes of DMSD leaching from silicone tubing?

DMSD leaching primarily stems from two sources:

  • Hydrolysis of the Polydimethylsiloxane (PDMS) backbone: The fundamental structure of silicone can break down (hydrolyze) in the presence of water, especially under certain conditions like high temperatures, leading to the formation of DMSD.[1][2]

  • Residual Oligomers: The manufacturing process of silicone tubing can leave behind short-chain oligomers, which are essentially small, un-polymerized silicone molecules.[2][5] These can readily leach into the process fluid.

3. How does the choice of silicone tubing material affect DMSD leaching?

The type of curing process used for the silicone tubing significantly impacts the level of extractables and leachables.

  • Platinum-cured silicone tubing is generally preferred for pharmaceutical and medical applications due to its high purity and extremely low levels of extractables and leachables.[6][7] The addition cure system used in platinum curing does not produce by-products that can leach out.

  • Peroxide-cured silicone tubing , while more cost-effective, uses a free-radical cure system that can leave behind by-products, including organic acids and other volatile organic compounds (VOCs), which can be potential leachables.[6][8] Although post-curing can reduce these, platinum-cured options are inherently purer.[7]

4. What is the impact of sterilization methods on DMSD leaching?

Sterilization is a critical step in pharmaceutical processing, but it can influence the leaching profile of silicone tubing.

  • Gamma and Electron-Beam Irradiation: These methods can significantly alter the mechanical properties of silicone and have been shown to increase the release of DMSD.[9][10] Radiation can cause cross-linking and chain scission in the polymer, potentially leading to the formation of more leachable substances.[9][11]

  • Autoclaving (Steam Sterilization): While a common method, repeated autoclaving can cause silicone tubing to become gummy over time, potentially affecting its integrity and leaching profile.[11] High temperatures during autoclaving can accelerate the hydrolysis of the silicone polymer.[2]

  • Ethylene Oxide (EtO) Sterilization: EtO sterilization generally has a minimal impact on the mechanical properties of silicone and is often recommended as a safer method for preserving silicone integrity.[9][11] Silicone tubing also adsorbs significantly less EtO compared to other polymers like PVC, and it desorbs faster.[11]

5. How can I pre-treat silicone tubing to minimize DMSD leaching?

Proper pre-treatment can significantly reduce the level of leachables.

  • Post-Curing: This is a crucial step that is not always performed by manufacturers.[12] Post-curing involves heating the tubing in a ventilated oven for several hours (e.g., 4 hours at 200°C) to drive off volatile compounds, including residual siloxanes.[8][12] This process also promotes further cross-linking, which can improve tubing performance.[12]

  • Washing/Flushing: Cleaning the tubing with a suitable solvent before use can help remove surface contaminants and potential leachables.[13] For many pharmaceutical applications, flushing with Water for Injection (WFI) is a common practice.[2]

6. Which solvents are most aggressive in causing leaching from silicone tubing?

The choice of solvent in your process can significantly impact leaching.

  • Organic Solvents: Non-polar organic solvents like toluene, xylene, and acetone (B3395972) can cause significant swelling and degradation of silicone tubing, leading to higher levels of extractables.[2][14] Acetone, in particular, has been shown to result in high levels of extractables (around 2% w/w).[2][5]

  • Aqueous Media: Water, ethanol (B145695), and other aqueous solutions generally result in lower levels of extractables compared to aggressive organic solvents.[2][5]

  • Strong Acids and Bases: Concentrated acids (e.g., sulfuric acid) and strong bases (e.g., sodium hydroxide) can chemically degrade the silicone polymer, leading to increased leaching.[2][14][15]

Data Summary

Table 1: Effect of Solvents on Silicone Tubing Extractables

SolventLevel of ExtractablesEffect on Tubing
AcetoneHigh (~2% w/w)[2][5]Severe swelling and degradation[2][14]
TolueneHighSevere swelling[2]
EthanolLow[2][5]Good resistance[2]
Water / Aqueous MediaLow[2][5]Excellent resistance[2]

Table 2: Impact of Sterilization on Silicone Tubing Properties

Sterilization MethodEffect on Mechanical PropertiesImpact on Leachables
Gamma/E-beam IrradiationIncreased hardness, reduced tensile strength and elongation[9][11]Significantly increased DMSD release[10]
Autoclave (Steam)Can become gummy after repeated cycles[11]Potential for increased hydrolysis
Ethylene Oxide (EtO)Minimal impact[9][11]Considered a safer method for preserving integrity[9]

Experimental Protocols

Protocol 1: Post-Curing of Silicone Tubing to Reduce Volatiles

Objective: To reduce the level of volatile organic compounds (VOCs) and low molecular weight siloxanes.

Methodology:

  • Place the silicone tubing in a calibrated, ventilated oven. Ensure that platinum-cured and peroxide-cured tubing are not post-cured in the same unit to prevent cross-contamination.[8]

  • Heat the oven to a temperature of 200°C.

  • Maintain this temperature for a cycle time of 4 hours.[12]

  • After the cycle, allow the tubing to cool down to room temperature before removal.

Protocol 2: Extraction Study for Leachable Analysis

Objective: To determine the profile and quantity of leachables from silicone tubing under simulated use conditions.

Methodology:

  • Cut a representative sample of the silicone tubing to a known length and surface area.

  • Select an appropriate extraction solvent that mimics the process fluid (e.g., Water for Injection, 50% ethanol solution).[12]

  • Fill the tubing with the extraction solvent and clamp both ends to prevent evaporation.[12]

  • Incubate the filled tubing at a specified temperature and for a defined duration that represents or exaggerates the process conditions.

  • After incubation, collect the extraction solvent for analysis.

  • Analyze the extract using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds to identify and quantify leachables like DMSD.[16][17]

Visualizations

DMSD_Leaching_Pathway cluster_tubing Silicone Tubing (PDMS) cluster_factors Influencing Factors PDMS Polydimethylsiloxane (Silicone Polymer) DMSD This compound (DMSD) Leached into Process Fluid PDMS->DMSD Hydrolysis Oligomers Residual Oligomers Oligomers->DMSD Direct Leaching Water Water/Aqueous Solution Water->PDMS Heat Heat (Sterilization, Process Temperature) Heat->PDMS Solvents Aggressive Solvents Solvents->PDMS Radiation Irradiation Radiation->PDMS

Caption: Factors contributing to this compound (DMSD) leaching from silicone tubing.

Mitigation_Workflow start Start: Select Silicone Tubing tubing_choice Choose Platinum-Cured over Peroxide-Cured start->tubing_choice post_cure Implement Post-Curing (e.g., 4h @ 200°C) tubing_choice->post_cure pre_flush Pre-use Flushing (e.g., with WFI) post_cure->pre_flush sterilization Select Appropriate Sterilization Method (Consider EtO over Irradiation) pre_flush->sterilization process_control Control Process Parameters (Temperature, Solvent Choice) sterilization->process_control end Minimized DMSD Leaching process_control->end

Caption: Recommended workflow to minimize DMSD leaching from silicone tubing.

Leachable_Analysis_Workflow extraction 1. Perform Extraction Study (Simulated Use Conditions) analysis 2. Analytical Testing extraction->analysis gcms GC-MS for Volatiles/ Semi-volatiles analysis->gcms lcms LC-MS for Non-volatiles analysis->lcms assessment 3. Toxicological Risk Assessment gcms->assessment lcms->assessment result 4. Determine Impact on Product Quality & Safety assessment->result

Caption: General workflow for the analysis of extractables and leachables.

References

Technical Support Center: Removal of Dimethylsilanediol from Biopharmaceutical Process Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with dimethylsilanediol (B41321) (DMSD) contamination in biopharmaceutical process streams.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal and analysis of this compound (DMSD).

Issue 1: Unexpectedly High Levels of DMSD Detected in the Process Stream

  • Question: We are observing higher than expected concentrations of DMSD in our process stream. What are the potential causes and how can we troubleshoot this?

  • Answer:

    • Identify the Source: High levels of DMSD typically originate from the hydrolysis of polydimethylsiloxane (B3030410) (PDMS), a common material in single-use systems, particularly platinum-cured silicone tubing.[1][2]

      • Action: Conduct a thorough audit of all single-use components that come into contact with your process stream. Pay close attention to silicone tubing, gaskets, and O-rings.

    • Review Sterilization Procedures: The method of sterilization can significantly impact the leaching of siloxanes.

      • Action: If using gamma irradiation, be aware that it can alter the mechanical properties of silicone and potentially increase leachables.[3][4] Autoclaving can also contribute to the hydrolysis of silicone. Consider the impact of your sterilization method on the specific silicone formulation you are using.

    • Investigate Tubing Curing Process: The manufacturing process of the silicone tubing plays a crucial role.

      • Action: Inquire with your supplier if the silicone tubing has been post-cured. Post-curing at elevated temperatures can significantly reduce the levels of volatile compounds and potential leachables like siloxanes.[5]

    • Assess Process Conditions: Factors such as temperature, contact time, and the chemical nature of the process stream can influence the rate of DMSD leaching.

      • Action: Evaluate if any recent changes in your process (e.g., increased temperature, longer processing times) correlate with the increased DMSD levels.

Issue 2: Inefficient Removal of DMSD Using Tangential Flow Filtration (TFF)

  • Question: We are using Tangential Flow Filtration (TFF) to remove DMSD, but the clearance is not as effective as expected. What could be the issue?

  • Answer:

    • Optimize Diafiltration Volumes: The removal of small molecules like DMSD via TFF is directly related to the number of diafiltration volumes (DVs) performed.

      • Action: To achieve a significant reduction in DMSD concentration, a sufficient number of diavolumes is necessary. For instance, approximately 6 DVs can remove over 99.5% of a freely permeable small molecule.[6] Increase the number of diavolumes and monitor the DMSD concentration in the retentate at each stage.

    • Check Membrane Molecular Weight Cut-Off (MWCO): The choice of membrane is critical for effective separation.

      • Action: Ensure the MWCO of your TFF membrane is significantly larger than the molecular weight of DMSD (92.17 g/mol ) but small enough to retain your protein of interest. A general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[7]

    • Evaluate Transmembrane Pressure (TMP) and Cross-Flow Rate: These parameters influence the filtration flux and efficiency.

      • Action: Optimize the TMP and cross-flow rate for your specific process. High TMP can lead to membrane fouling, while an inappropriate cross-flow rate can reduce efficiency.[8] Consult the membrane manufacturer's guidelines and perform optimization studies.

    • Consider Protein-DMSD Interaction: Although less common for small molecules like DMSD, interactions with the target protein could potentially hinder its removal.

      • Action: Analyze the permeate for DMSD concentration to ensure it is passing through the membrane. If DMSD is retained despite an appropriate MWCO, it might suggest an interaction with your protein.

Issue 3: Protein Aggregation Observed in the Presence of DMSD

  • Question: We have detected DMSD in our process stream and are now observing an increase in protein aggregation. Are these related and what can we do?

  • Answer:

    • Understand the Mechanism: DMSD can repolymerize under certain process conditions to form silicone oil.[1][2] This silicone oil can then interact with proteins, leading to conformational changes and aggregation.[1][2]

    • Characterize the Aggregates: Determine the nature and size of the aggregates.

      • Action: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates.

    • Implement Mitigation Strategies:

      • Action 1 (Source Reduction): The most effective strategy is to minimize the ingress of DMSD in the first place. Refer to Issue 1 for troubleshooting high DMSD levels.

      • Action 2 (Formulation Optimization): The formulation can be optimized to enhance protein stability. The inclusion of surfactants can help prevent surface-induced aggregation.[9]

      • Action 3 (Efficient Removal): Ensure effective removal of DMSD using techniques like TFF as described in Issue 2.

Frequently Asked Questions (FAQs)

1. What is this compound (DMSD) and where does it come from?

This compound (DMSD) is a small organosilicon compound that is the primary hydrolysis product of polydimethylsiloxane (PDMS).[1][2] In biopharmaceutical manufacturing, the main sources of DMSD are platinum-cured silicone elastomers used in single-use systems, such as tubing and gaskets.[1][2]

2. Why is the removal of DMSD important in biopharmaceutical processes?

The presence of DMSD is a concern because it can repolymerize to form silicone oil, which can interact with protein drug products, leading to aggregation.[1][2] Protein aggregation can compromise the efficacy and safety of the therapeutic product.

3. How can I detect and quantify DMSD in my process stream?

The standard analytical method for the quantification of DMSD in aqueous solutions is High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[2] This method is suitable for detecting DMSD, which lacks a UV chromophore.

4. What is the most effective method for removing DMSD?

Tangential Flow Filtration (TFF) with a diafiltration step is a highly effective method for removing small, water-soluble molecules like DMSD from protein solutions.[10] The process allows for the exchange of buffers and the removal of small molecular weight impurities while retaining the larger protein product.

5. Can Size Exclusion Chromatography (SEC) be used to remove DMSD?

Yes, Size Exclusion Chromatography (SEC) can be used for buffer exchange and the removal of small molecules like salts and DMSD from protein solutions.[11][12] This technique separates molecules based on their size, allowing the larger protein to be separated from the smaller DMSD molecules.

6. Does the type of silicone tubing affect the amount of DMSD leached?

Yes, the manufacturing process of the silicone tubing is a critical factor. Platinum-cured silicone is commonly used in the biopharmaceutical industry.[5] Importantly, tubing that has undergone a post-curing step at an elevated temperature typically exhibits significantly lower levels of leachable siloxanes.[5]

7. How does sterilization affect DMSD leaching?

Both gamma irradiation and autoclaving can impact the properties of silicone and potentially lead to the generation of leachables. Gamma irradiation can cause changes in the mechanical properties of the polymer,[3][4] while autoclaving involves high temperatures and steam, which can promote hydrolysis of the silicone. The extent of leaching will depend on the specific silicone formulation and the sterilization parameters.

Data Presentation

Table 1: Effect of Post-Curing on Cyclosiloxane Leachables from Platinum-Cured Silicone Tubing

CyclosiloxaneNon Post-Cured (Relative Amount)Post-Cured (Relative Amount)Reduction (%)
D43.5x1x~71%
D55.0x1x80%

Data synthesized from a study on cyclosiloxane leachables, which are related to DMSD. The values represent the relative amounts found in extracts of post-cured versus non-post-cured tubing. A higher "x" value indicates a greater amount of leachable.[5]

Table 2: Theoretical Removal of a Small Molecule by Diafiltration in TFF

Number of Diavolumes (DV)Theoretical % Removal
163.2%
286.5%
395.0%
498.2%
599.3%
6>99.5%

This table illustrates the theoretical removal efficiency of a freely permeable small molecule, like DMSD, with an increasing number of diafiltration volumes in a constant volume diafiltration process.[6]

Experimental Protocols

Protocol 1: Quantification of DMSD using HPLC-RID (Example Protocol)

This protocol provides a general framework for the analysis of DMSD. Optimization will be required for specific sample matrices and instrument setups.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Refractive Index Detector (RID).

    • A suitable column for polar analytes (e.g., a column designed for sugar or organic acid analysis).

  • Reagents:

    • HPLC-grade water.

    • DMSD standard.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: 100% HPLC-grade water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80°C (as higher temperatures can improve peak shape for polar compounds).

    • Injection Volume: 20 µL.

    • Run Time: Sufficient to allow for the elution of DMSD and any other components.

  • Sample Preparation:

    • For protein-containing samples, a protein precipitation step may be necessary to prevent column fouling. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the protein. The supernatant is then collected for analysis.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of DMSD standards of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the prepared samples and standards.

    • Quantify the DMSD concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Removal of DMSD using Tangential Flow Filtration (TFF) (Example Protocol)

This protocol outlines a general procedure for DMSD removal from a protein solution. Specific parameters should be optimized for the particular protein and process.

  • System Setup:

    • Assemble the TFF system with a pump, reservoir, retentate and permeate lines, and pressure gauges.

    • Install a TFF cassette with a membrane MWCO that is at least 3-6 times smaller than the molecular weight of the target protein.

  • Membrane Preparation:

    • Flush the system and membrane with purified water to remove any storage solution and to check the system integrity.

  • Concentration and Diafiltration:

    • Add the protein solution containing DMSD to the reservoir.

    • Begin recirculation of the solution through the TFF cassette at the recommended cross-flow rate.

    • Apply a low transmembrane pressure (TMP) to start removing the permeate.

    • (Optional Concentration Step) Concentrate the protein solution to a smaller volume to reduce the amount of diafiltration buffer needed.

    • Begin the diafiltration step by adding the diafiltration buffer (the final formulation buffer for the protein) to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.

    • Continue the diafiltration for a minimum of 6 diavolumes to ensure sufficient removal of DMSD.

  • Final Concentration and Recovery:

    • After diafiltration is complete, concentrate the protein solution to the desired final concentration.

    • Recover the concentrated, purified protein from the system.

  • Analysis:

    • Take samples of the initial protein solution, the permeate at various stages, and the final concentrated product to analyze for DMSD concentration using the HPLC-RID method described in Protocol 1. This will allow you to quantify the removal efficiency.

Visualizations

DMSD_Leaching_and_Removal_Workflow cluster_Leaching DMSD Leaching cluster_Removal DMSD Removal Silicone_Tubing Silicone Tubing (PDMS) Sterilization Sterilization (Autoclave/Gamma) Silicone_Tubing->Sterilization Exposed to Process_Contact Contact with Process Stream Sterilization->Process_Contact Used in DMSD_in_Stream DMSD in Process Stream Process_Contact->DMSD_in_Stream Leaches into TFF_System Tangential Flow Filtration (TFF) DMSD_in_Stream->TFF_System Processed by Diafiltration Diafiltration (6 DV) TFF_System->Diafiltration Performs Purified_Protein Purified Protein Diafiltration->Purified_Protein Yields DMSD_Waste DMSD in Permeate (Waste) Diafiltration->DMSD_Waste Removes

Figure 1: Workflow of DMSD leaching from silicone tubing and its subsequent removal by TFF.

DMSD_Troubleshooting_Logic Start High DMSD Detected Check_Source Audit Single-Use Components Start->Check_Source Check_Sterilization Review Sterilization Method Start->Check_Sterilization Check_Curing Verify Tubing Post-Curing Start->Check_Curing High_Leaching_Source Source of High Leaching Identified Check_Source->High_Leaching_Source Check_Sterilization->High_Leaching_Source Check_Curing->High_Leaching_Source Implement_Removal Implement/Optimize DMSD Removal (TFF) High_Leaching_Source->Implement_Removal Yes Monitor_DMSD Monitor DMSD Levels Implement_Removal->Monitor_DMSD Resolved Issue Resolved Monitor_DMSD->Resolved

Figure 2: Logical flow for troubleshooting high DMSD levels in a biopharmaceutical process.

Protein_Aggregation_Pathway DMSD This compound (DMSD) Repolymerization Repolymerization DMSD->Repolymerization Silicone_Oil Silicone Oil Droplets Repolymerization->Silicone_Oil Interaction Hydrophobic Interaction Silicone_Oil->Interaction Protein Native Protein Protein->Interaction Unfolding Protein Unfolding/Conformational Change Interaction->Unfolding Aggregation Protein Aggregation Unfolding->Aggregation

References

Validation & Comparative

A Comparative Guide to Dimethylsilanediol and Methylsilanetriol for Surface Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethylsilanediol (B41321) and methylsilanetriol (B1219558) for inducing surface hydrophobicity. The information presented is based on available experimental data and established principles of surface chemistry, intended to assist in the selection of appropriate surface modification agents for various research and development applications.

Introduction

The modification of surface properties, particularly the enhancement of hydrophobicity, is a critical aspect of numerous applications in research and drug development. Hydrophobic surfaces can prevent non-specific protein adsorption, improve the performance of microfluidic devices, and control the release of therapeutic agents. Silanization, the process of covalently bonding silanes to a surface, is a widely employed technique to achieve hydrophobicity. This guide focuses on two organosilanes: this compound, a bifunctional silane (B1218182), and methylsilanetriol, a trifunctional silane. Their distinct chemical structures lead to different surface coverages and cross-linking densities, which in turn influence the resulting hydrophobicity.

Data Presentation

Table 1: Water Contact Angle on Surfaces Treated with this compound and Related Compounds

SilaneSubstrateWater Contact Angle (°)Reference
This compoundOxidized Silicon> 90[1]
Dichlorodimethylsilane (precursor to this compound)Glass~95 - 105[2]

Table 2: Water Contact Angle on Surfaces Treated with Methylsilanetriol and Related Compounds

SilaneSubstrateWater Contact Angle (°)Reference
Methylsilanetriol (from Methyltrimethoxysilane)Wood139.7[3]
Methyltrimethoxysilane (B3422404) (MTMS)Glass/Si-sol> 90[4][5]
Methyltriethoxysilane (MTES)Glass> 150 (superhydrophobic)[6]

Experimental Protocols

The following are generalized experimental protocols for surface modification using silanols, derived from various sources. Specific parameters may need to be optimized for a particular application.

General Substrate Preparation
  • Cleaning: The substrate (e.g., glass, silicon wafer) is first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by rinsing with deionized water.[3]

  • Hydroxylation: To ensure a high density of hydroxyl (-OH) groups on the surface for reaction with the silanol (B1196071), the substrate is often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to oxygen plasma. This step is critical for achieving a uniform and dense silane layer.

  • Drying: The hydroxylated substrate is thoroughly rinsed with deionized water and dried in an oven at 110-120°C or with a stream of dry nitrogen.

Silanization Procedure (Solution-Phase Deposition)
  • Solution Preparation: A solution of the silanol (this compound or methylsilanetriol) is prepared in an anhydrous solvent (e.g., toluene, ethanol). The concentration typically ranges from 1% to 5% (v/v). For alkoxysilane precursors like methyltrimethoxysilane, a small amount of water is sometimes added to the solvent to pre-hydrolyze the silane to its corresponding silanetriol.[7]

  • Immersion: The cleaned and dried substrate is immersed in the silane solution for a specific duration, which can range from a few minutes to several hours. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization of the silane in the presence of atmospheric moisture.

  • Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing: The coated substrate is then cured by heating in an oven at a temperature typically between 100°C and 150°C for 1-2 hours. This step promotes the formation of covalent siloxane (Si-O-Si) bonds between the silanol molecules and with the substrate surface, leading to a stable hydrophobic layer.[8]

Contact Angle Measurement

The hydrophobicity of the treated surface is quantified by measuring the static water contact angle using a goniometer. A droplet of deionized water (typically 2-5 µL) is gently placed on the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured. The average of multiple measurements at different locations on the surface is typically reported.[2][9]

Mandatory Visualization

The following diagrams illustrate the chemical reactions and experimental workflow involved in surface modification with this compound and methylsilanetriol.

G cluster_dmsd This compound Reaction cluster_mst Methylsilanetriol Reaction DMSD This compound (CH₃)₂Si(OH)₂ SurfaceOH1 Surface-OH DMSD->SurfaceOH1 Condensation SurfaceOH2 Surface-OH DMSD->SurfaceOH2 Condensation TreatedSurface_DMSD Hydrophobic Surface (Linear Siloxane Chains) SurfaceOH1->TreatedSurface_DMSD SurfaceOH2->TreatedSurface_DMSD MST Methylsilanetriol CH₃Si(OH)₃ SurfaceOH3 Surface-OH MST->SurfaceOH3 Condensation SurfaceOH4 Surface-OH MST->SurfaceOH4 Condensation SurfaceOH5 Surface-OH MST->SurfaceOH5 Condensation MST_self Self-Condensation MST->MST_self Cross-linking TreatedSurface_MST Hydrophobic Surface (Cross-linked Siloxane Network) SurfaceOH3->TreatedSurface_MST SurfaceOH4->TreatedSurface_MST SurfaceOH5->TreatedSurface_MST MST_self->TreatedSurface_MST

Caption: Reaction mechanisms of this compound and methylsilanetriol with a hydroxylated surface.

G Start Start Clean Substrate Cleaning (Solvents, Sonication) Start->Clean Hydroxylate Surface Hydroxylation (Piranha / Plasma) Clean->Hydroxylate Dry Drying (Oven / N₂ Stream) Hydroxylate->Dry Silanize Silanization (Immersion in Silane Solution) Dry->Silanize Rinse Rinsing (Anhydrous Solvent) Silanize->Rinse Cure Curing (Oven) Rinse->Cure Characterize Surface Characterization (Contact Angle Measurement) Cure->Characterize End End Characterize->End

Caption: General experimental workflow for surface silanization.

Comparison and Discussion

This compound (Bifunctional):

  • Structure and Reactivity: this compound has two hydroxyl groups, allowing it to form up to two covalent bonds with the surface hydroxyl groups or with adjacent silanol molecules. This typically results in the formation of linear or short-branched polysiloxane chains on the surface.

  • Surface Coverage: Due to its bifunctional nature, the resulting surface layer is less densely cross-linked compared to that formed by trifunctional silanes. This can lead to a less compact and potentially less durable hydrophobic coating.

  • Hydrophobicity: Surfaces treated with this compound and its precursors consistently show hydrophobic behavior with water contact angles exceeding 90°.[1][2] The presence of two methyl groups per silicon atom contributes effectively to the low surface energy.

Methylsilanetriol (Trifunctional):

  • Structure and Reactivity: Methylsilanetriol possesses three hydroxyl groups, enabling it to form a highly cross-linked three-dimensional polysiloxane network on the surface.[3] This extensive cross-linking can lead to a more robust and stable coating.

  • Surface Coverage: The trifunctional nature of methylsilanetriol allows for a denser and more complete surface coverage, which is crucial for achieving high levels of hydrophobicity.

  • Hydrophobicity: Experimental data for surfaces treated with methylsilanetriol precursors, such as methyltrimethoxysilane and methyltriethoxysilane, indicate the potential to achieve very high water contact angles, with some instances reporting superhydrophobicity (contact angle > 150°).[3][6] The dense network of methyl groups presented at the surface results in a very low surface energy.

Comparative Analysis:

From a theoretical standpoint, methylsilanetriol is expected to produce a more hydrophobic and durable surface than this compound . The ability of methylsilanetriol to form a dense, cross-linked network provides a more complete and stable shield of the underlying hydrophilic substrate. The higher density of methyl groups at the surface would lead to a lower surface energy and consequently a higher water contact angle.

Conclusion

Both this compound and methylsilanetriol are effective reagents for rendering surfaces hydrophobic. The choice between the two will depend on the specific requirements of the application.

  • This compound is a suitable choice for applications requiring moderate hydrophobicity and where a less complex, more linear surface modification is desired.

  • Methylsilanetriol is the preferred option for achieving high to superhydrophobic surfaces with enhanced durability and stability, due to its ability to form a densely cross-linked network.

For critical applications, it is recommended to perform a side-by-side experimental comparison of these two silanols on the specific substrate of interest, following a rigorously controlled experimental protocol. This will provide the most accurate data for selecting the optimal surface modification agent.

References

A Researcher's Guide to Surface Modification: A Comparative Study of Silanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is a cornerstone of innovation. Silanization, the process of covalently bonding silanols to a substrate, offers a versatile and powerful method to tailor surface energy, wettability, and functionality. This guide provides a comprehensive comparison of different silanols, supported by experimental data, to empower you in selecting the optimal surface modification strategy for your application.

This guide delves into the performance of various silanol (B1196071) classes, including aminosilanes, alkylsilanes, and chlorosilanes. We present a comparative analysis of their key performance indicators, detailed experimental protocols for their application and characterization, and logical diagrams to illustrate the underlying chemical and procedural workflows.

Performance Comparison of Silanols

The choice of silanol significantly impacts the resulting surface properties. Key performance indicators include the degree of hydrophobicity or hydrophilicity achieved, the thickness and uniformity of the deposited layer, and its stability under relevant environmental conditions.

Aminosilanes: For Functionalization and Bioconjugation

Aminosilanes are characterized by the presence of a primary or secondary amine group, making them ideal for subsequent covalent attachment of biomolecules, drugs, or other functional moieties.

Silane (B1218182)Deposition MethodTypical Surface Coverage (amines/nm²)Film Thickness (Å)Water Contact Angle (°)Hydrolytic StabilityReference
(3-Aminopropyl)triethoxysilane (APTES)Vapor Phase~4.44.2 ± 0.340 ± 1Moderate; degradation observed in aqueous environments.[1][2]
(3-Aminopropyl)triethoxysilane (APTES)Solution Phase (Toluene)Variable (multilayer)> 1045-60Lower than vapor phase; prone to multilayer formation and instability.[3][2]
3-Aminopropyldimethylethoxysilane (APDMES)Vapor Phase~3~6~59Higher than APTES due to reduced cross-linking.[4][2][4]
N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES)Vapor Phase~7.4% Nitrogen content8 ± 1 (after hydrolysis)38 ± 16High; secondary amine structure enhances stability.[5][5]
Alkylsilanes and Chlorosilanes: For Hydrophobicity and Surface Energy Control

Alkylsilanes and chlorosilanes are primarily used to create hydrophobic surfaces by introducing non-polar alkyl chains. The length of the alkyl chain and the reactivity of the silane headgroup are key factors influencing their performance. Generally, longer alkyl chains lead to higher water contact angles and lower surface energies.[6][7][8] Chlorosilanes are typically more reactive than alkoxysilanes, leading to faster reaction times but also requiring more stringent anhydrous conditions.[9]

Silane TypeSpecific CompoundSubstrateWater Contact Angle (°)Key Performance NotesReference
AlkoxysilaneTriethoxyoctylsilaneCellulose materials~135°Provides high hydrophobicity with less corrosive byproducts than chlorosilanes.[9]
AlkoxysilaneOctyltrimethoxysilane (OTMS)SiO₂-TiO₂ coated glass140.67 ± 1.23°Longer alkyl chain (C8) results in high hydrophobicity.[7][10][7][10]
AlkoxysilaneMethyltrimethoxysilane (MTMS)SiO₂-TiO₂ coated glass126.18 ± 1.86°Shorter alkyl chain (C1) results in lower hydrophobicity compared to OTMS.[7][7]
ChlorosilaneDichlorodimethylsilaneGlass~95-105°Highly reactive, rapid formation of hydrophobic layer. Produces HCl byproduct.[11]
ChlorosilaneOctadecyltrichlorosilane (OTS)Silicon Wafer~110°Forms a dense, well-ordered hydrophobic monolayer.[11]

Experimental Protocols

Reproducible and reliable surface modification requires meticulous attention to experimental detail. The following section provides detailed protocols for key steps in the silanization and characterization process.

Substrate Cleaning and Activation

A pristine and well-activated substrate surface is crucial for uniform silane deposition. The following protocol is a general guideline for glass or silicon substrates.

Materials:

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Acetone (B3395972) (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen or argon gas stream

  • Beakers and slide staining jars

  • Sonicator

  • Oven

Procedure:

  • Place the substrates in a slide rack.

  • Immerse the rack in a beaker containing acetone and sonicate for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Immerse the rack in a beaker containing isopropanol and sonicate for 15 minutes.

  • Rinse the substrates again with DI water.

  • Dry the substrates under a stream of nitrogen or argon gas.

  • For enhanced activation, immerse the cleaned and dried substrates in freshly prepared Piranha solution for 10-15 minutes in a fume hood.

  • Carefully remove the substrates and rinse extensively with DI water.

  • Dry the substrates under a stream of nitrogen or argon gas and use immediately for silanization.

Silanization Procedures

a) Liquid Phase Deposition (Example with APTES) [12][13]

Materials:

  • Cleaned and activated substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343) or 95% ethanol/5% water (v/v) adjusted to pH 4.5-5.5 with acetic acid

  • Beakers or staining jars

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Prepare a 2% (v/v) solution of APTES in the chosen solvent in a beaker or staining jar. For aqueous solutions, allow 5 minutes for hydrolysis to occur.

  • Immerse the cleaned and activated substrates in the silane solution.

  • Agitate gently for 1-2 minutes to ensure complete wetting.

  • Allow the reaction to proceed for a specified time (e.g., 10 minutes to 2 hours, depending on the desired layer thickness).

  • Remove the substrates from the solution and rinse briefly with the anhydrous solvent (e.g., toluene or ethanol).

  • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[13]

b) Vapor Phase Deposition (Example with a Chlorosilane) [14]

Materials:

  • Cleaned and activated substrates

  • Chlorosilane (e.g., Dichlorodimethylsilane)

  • Vacuum desiccator

  • Schlenk flask (optional, for inert atmosphere)

  • Vacuum pump

  • Nitrogen or argon gas supply

Procedure:

  • Place the cleaned and activated substrates inside a vacuum desiccator.

  • Place a small, open vial containing the chlorosilane in the bottom of the desiccator.

  • Evacuate the desiccator using a vacuum pump.

  • Optionally, the reaction can be carried out in an oven at a moderately elevated temperature (e.g., 50-70°C) for several hours.

  • After the desired reaction time, vent the desiccator with dry nitrogen or argon gas.

  • Remove the substrates and rinse with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.

  • Dry the substrates under a stream of nitrogen or argon gas.

Surface Characterization

a) Water Contact Angle (WCA) Measurement [15][16][17]

Instrumentation:

  • Contact Angle Goniometer with a syringe for droplet deposition and a camera for imaging.

Procedure:

  • Place the silanized substrate on the sample stage of the goniometer.

  • Using the syringe, carefully dispense a droplet of DI water (typically 2-5 µL) onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface.

  • For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle), and the contact angle is measured just as the contact line begins to move.[15][16][17]

  • Perform measurements at multiple locations on the surface to assess uniformity.

b) X-ray Photoelectron Spectroscopy (XPS) [18][19]

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).

Procedure:

  • Mount the silanized substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elemental composition of the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).

  • Analyze the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements, providing information about the chemical bonding and surface coverage of the silane layer.

c) Ellipsometry [20][21][22]

Instrumentation:

  • Spectroscopic Ellipsometer.

Procedure:

  • Measure the change in polarization of light (Ψ and Δ) reflected from the bare substrate as a reference.

  • Measure Ψ and Δ for the silanized substrate over a range of wavelengths and angles of incidence.

  • Develop an optical model of the surface, typically consisting of the substrate, a native oxide layer, and the silane layer.

  • Fit the experimental data to the model to determine the thickness and refractive index of the silane layer.[23]

d) Atomic Force Microscopy (AFM) [24][25]

Instrumentation:

  • Atomic Force Microscope.

Procedure:

  • Mount the silanized substrate on the AFM stage.

  • Select an appropriate imaging mode, typically tapping mode, to minimize damage to the soft silane layer.

  • Engage the AFM tip with the surface and begin scanning over a desired area.

  • Acquire topographic images of the surface.

  • Analyze the images to assess the uniformity, morphology, and root-mean-square (RMS) roughness of the silane layer.

Visualizing the Process: Logical and Reaction Pathways

To further clarify the processes involved in surface modification with silanols, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental chemical reactions.

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_post 3. Post-Treatment cluster_char 4. Characterization Cleaning Substrate Cleaning (e.g., Solvents, Sonication) Activation Surface Activation (e.g., Piranha, Plasma) Cleaning->Activation Liquid_Phase Liquid Phase Deposition Activation->Liquid_Phase Vapor_Phase Vapor Phase Deposition Activation->Vapor_Phase Rinsing Rinsing Liquid_Phase->Rinsing Vapor_Phase->Rinsing Curing Curing (Heating) Rinsing->Curing WCA Water Contact Angle Curing->WCA XPS XPS Curing->XPS Ellipsometry Ellipsometry Curing->Ellipsometry AFM AFM Curing->AFM

Caption: Experimental workflow for surface modification and characterization.

Silanization_Pathways cluster_alkoxy Alkoxysilane Pathway cluster_chloro Chlorosilane Pathway Alkoxysilane R-Si(OR')₃ Hydrolysis Hydrolysis (+H₂O) Alkoxysilane->Hydrolysis Silanol R-Si(OH)₃ Hydrolysis->Silanol Condensation_Alkoxy Condensation (-H₂O) Silanol->Condensation_Alkoxy Surface_Alkoxy Surface-O-Si-R Condensation_Alkoxy->Surface_Alkoxy Chlorosilane R-SiCl₃ Condensation_Chloro Direct Condensation (-HCl) Chlorosilane->Condensation_Chloro Surface_Chloro Surface-O-Si-R Condensation_Chloro->Surface_Chloro Substrate Substrate-OH Substrate->Condensation_Alkoxy Substrate->Condensation_Chloro

Caption: Reaction pathways for alkoxysilane and chlorosilane surface modification.

References

A Comparative Guide to the Validation of Analytical Methods for Dimethylsilanediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of dimethylsilanediol (B41321) (DMSD), a significant degradation product of silicone-based materials frequently encountered in pharmaceutical and biopharmaceutical manufacturing. The selection of a robust and reliable analytical method is critical for monitoring the levels of this potential leachable in drug products. This document details the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.

Comparison of Analytical Method Performance

The selection of an analytical method for DMSD quantification is a critical decision that depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.

ParameterLC-MS/MSGC-MSHPLC-RIqNMR
Limit of Detection (LOD) Low (ng/L to µg/L range)Low (µg/L range)Moderate (mg/L range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/L to µg/L range)Low (µg/L range)Moderate (mg/L range)High (mg/mL range)
Linearity (R²) >0.99>0.99>0.99>0.99
Precision (%RSD) <15%<15%<5%<2%
Accuracy (% Recovery) 80-120%80-120%95-105%98-102%
Specificity HighHighLowHigh
Sample Throughput HighModerateHighLow
Derivatization Required NoOften recommended, but direct analysis is possibleNoNo
Matrix Effect Potential for ion suppression/enhancementLess susceptible than LC-MSMinimalMinimal

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for trace-level quantification of DMSD in complex matrices.

a. Sample Preparation (Aqueous Sample):

  • To 1 mL of the aqueous sample, add an internal standard (e.g., ¹³C-DMSD).

  • For samples with high salt content, a solid-phase extraction (SPE) cleanup may be necessary. A variety of SPE cartridges can be employed, and the selection should be optimized based on the sample matrix.

b. Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar DMSD.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of ammonium (B1175870) formate (B1220265) or formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: Specific transitions for DMSD and the internal standard should be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for DMSD analysis. While derivatization can improve peak shape and sensitivity, direct analysis is also feasible.

a. Sample Preparation (Aqueous Sample):

  • Extraction of DMSD from the aqueous phase into an organic solvent (e.g., ethyl acetate) is necessary. Salting out the aqueous phase can improve extraction efficiency.

  • Dry the organic extract thoroughly, as moisture is detrimental to GC analysis of silanols.

  • (Optional) Derivatization: To improve volatility and peak shape, the extracted DMSD can be derivatized using a silylating agent (e.g., BSTFA).[1]

b. GC Conditions:

  • Column: A mid-polar column (e.g., DB-624) is often suitable.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a final temperature of around 250 °C.

  • Carrier Gas: Helium at a constant flow.

c. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is simpler and less expensive than mass spectrometry-based methods but offers lower sensitivity. It is suitable for the quantification of DMSD at higher concentrations.

a. Sample Preparation:

  • Dilute the sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

b. Chromatographic Conditions:

  • Column: A column suitable for polar analytes, such as a HILIC or a specific polar-modified C18 column.

  • Mobile Phase: An isocratic mixture of acetonitrile and water. The exact ratio needs to be optimized for the specific column to achieve good retention and peak shape for DMSD.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure a stable refractive index baseline.

  • Injection Volume: 20 - 50 µL.

c. Refractive Index Detector Conditions:

  • The detector cell temperature should be kept constant and slightly above the column temperature to minimize baseline noise.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides highly accurate and precise quantification without the need for a specific DMSD reference standard for calibration, relying instead on a certified internal standard.

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing DMSD.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the DMSD signal.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).

b. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A simple 1D proton pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full magnetization recovery.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the DMSD and internal standard signals.

c. Data Processing and Quantification:

  • Integrate the area of a well-resolved proton signal from DMSD (the methyl protons) and a signal from the internal standard.

  • Calculate the concentration of DMSD using the following equation:

    C_DMSD = (I_DMSD / N_DMSD) * (N_IS / I_IS) * (MW_DMSD / MW_IS) * (m_IS / V) * P_IS

    Where:

    • C_DMSD = Concentration of DMSD

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the internal standard

    • DMSD and IS refer to this compound and the internal standard, respectively.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the validation of analytical methods for DMSD quantification.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Experiments prepare_materials->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze & Interpret Data collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance document_results Document in Validation Report assess_acceptance->document_results

Caption: General workflow for the validation of an analytical method.

DMSD_Quantification_Workflow_Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_HPLCRI HPLC-RI cluster_qNMR qNMR lcms_sample_prep Sample Prep (Dilution/SPE) lcms_separation HILIC Separation lcms_sample_prep->lcms_separation lcms_detection MS/MS Detection (MRM) lcms_separation->lcms_detection gcms_sample_prep Sample Prep (LLE & Drying) gcms_derivatization Derivatization (Optional) gcms_sample_prep->gcms_derivatization gcms_separation GC Separation gcms_derivatization->gcms_separation gcms_detection MS Detection (SIM) gcms_separation->gcms_detection hplc_sample_prep Sample Prep (Dilution & Filtration) hplc_separation HPLC Separation hplc_sample_prep->hplc_separation hplc_detection RI Detection hplc_separation->hplc_detection qnmr_sample_prep Sample Prep (Accurate Weighing) qnmr_acquisition NMR Data Acquisition qnmr_sample_prep->qnmr_acquisition qnmr_processing Data Processing & Integration qnmr_acquisition->qnmr_processing

Caption: Comparison of experimental workflows for DMSD quantification.

References

Cross-Validation of HPLC and GC-MS Methods for Dimethylsilanediol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dimethylsilanediol (B41321) (DMSD), a primary degradation product of polydimethylsiloxane (B3030410) (PDMS) materials, is critical in environmental monitoring, pharmaceutical manufacturing, and quality control. This guide provides an objective comparison of two common analytical techniques for DMSD analysis: High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific application.

Executive Summary

Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of DMSD. HPLC-MS/MS generally offers higher sensitivity and requires less sample preparation, especially for aqueous matrices, making it a robust choice for trace-level analysis. GC-MS, while also effective, presents challenges due to the high polarity and water solubility of DMSD, often necessitating derivatization or rigorous sample drying to prevent self-condensation and ensure volatility. The choice between the two methods will depend on the sample matrix, required sensitivity, and available instrumentation.

Comparative Performance Data

The following tables summarize the quantitative performance characteristics of representative HPLC-MS/MS and GC-MS methods for the analysis of this compound, compiled from various studies.

Table 1: HPLC-MS/MS Method Performance

Validation ParameterPerformance Characteristic
Linearity Range Typically 1 - 100 µg/L
Correlation Coefficient (R²) >0.99
Accuracy (Recovery) 79% - 99% in various matrices[1]
Precision (Repeatability %RSD) <15%
Precision (Intermediate %RSD) <20%
Limit of Detection (LOD) As low as 0.1 mg/L[2]
Method Detection Limit (MDL) As low as 2 µg/L in water[3]
Limit of Quantitation (LOQ) 0.4 mg/L in potable water[2]

Table 2: GC-MS Method Performance

Validation ParameterPerformance Characteristic
Linearity Range Wide concentration ranges possible with appropriate extraction[4]
Correlation Coefficient (R²) >0.99 (Expected)
Accuracy (Recovery) Matrix-dependent, requires optimization
Precision (Repeatability %RSD) <15% (Expected)
Precision (Intermediate %RSD) <20% (Expected)
Limit of Detection (LOD) Lower ppb levels achievable[4]
Method Detection Limit (MDL) Not explicitly stated, but in the low µg/L range
Limit of Quantitation (LOQ) Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.

HPLC-MS/MS Method for DMSD in Aqueous Samples

This method is adapted from procedures for analyzing trace levels of DMSD in environmental water samples.[1]

1. Sample Preparation and Extraction:

  • For direct analysis of water samples, filter the sample through a 0.45 µm filter.

  • For trace analysis, Solid Phase Extraction (SPE) can be employed.

    • Condition a Supelclean™ ENVI-Carb™ Plus SPE cartridge with the appropriate solvent.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the DMSD with a water-based solvent mixture.

  • Add ¹³C-DMSD as an internal standard before extraction.

2. HPLC Parameters:

  • Column: A suitable reversed-phase column (e.g., C18) with polar endcapping.

  • Mobile Phase: A gradient of water and a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid to improve ionization.

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

3. MS/MS Parameters:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.

  • Ion Transitions (MRM):

    • Precursor Ion (m/z): 91 ([M-H]⁻)

    • Product Ion (m/z): 75 (for quantification)[2]

  • Dwell Time: Optimized for the number of MRM transitions.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Direct GC-MS Method for DMSD in Water (Without Derivatization)

This protocol is based on a method that avoids derivatization by using SPE and ensuring the final extract is anhydrous.[4]

1. Sample Preparation and Extraction:

  • Use a solid-phase extraction sorbent suitable for polar compounds (e.g., Supelclean™ ENVI-Carb™ Plus for trace analysis).

  • Condition the SPE cartridge.

  • Load the water sample. The addition of salt can improve extraction efficiency.

  • Elute DMSD with a polar organic solvent.

  • Crucial Step: The eluted extract must be thoroughly dried. This can be achieved by passing it through anhydrous sodium sulfate. The presence of moisture is highly detrimental to the direct analysis of DMSD by GC.

2. GC Parameters:

  • Column: A polar capillary column (e.g., a wax-type or a column designed for polar analytes).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 - 270 °C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: Increase to 200-250 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at the final temperature for 2-5 minutes.

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). CI may be preferred to reduce fragmentation and provide a clearer molecular ion.[3]

  • Scan Range: m/z 35-200.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Methodology and Workflow Visualization

The following diagrams illustrate the experimental workflows for the HPLC-MS/MS and GC-MS analysis of DMSD and the logical flow for cross-validation.

Analytical_Workflows cluster_hplc HPLC-MS/MS Workflow cluster_gc GC-MS Workflow h_start Aqueous Sample h_is Add Internal Standard (¹³C-DMSD) h_start->h_is h_prep Sample Filtration / SPE h_hplc HPLC Separation h_prep->h_hplc h_is->h_prep h_ms MS/MS Detection (MRM Mode) h_hplc->h_ms h_data Data Analysis & Quantification h_ms->h_data g_start Aqueous Sample g_prep Solid Phase Extraction (SPE) g_start->g_prep g_dry Extract Drying (Anhydrous Na₂SO₄) g_prep->g_dry g_gc GC Separation g_dry->g_gc g_ms MS Detection (Scan or SIM Mode) g_gc->g_ms g_data Data Analysis & Quantification g_ms->g_data Cross_Validation_Logic cluster_analysis start Prepare Spiked Samples (Multiple Concentration Levels) hplc_analysis Analyze by Validated HPLC-MS/MS Method start->hplc_analysis gcms_analysis Analyze by Validated GC-MS Method start->gcms_analysis results Obtain Quantitative Results from Both Methods hplc_analysis->results gcms_analysis->results comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) results->comparison conclusion Assess Agreement & Bias Between Methods comparison->conclusion

References

A Comparative Guide to Dimethylsilanediol and Other Silane Coupling Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of various silane (B1218182) coupling agents, supported by experimental data, to aid in the selection of the optimal agent for your research and development needs.

Silane coupling agents are organosilicon compounds that serve as a molecular bridge between inorganic and organic materials, enhancing adhesion and overall performance at the interface. Their utility is paramount in fields ranging from materials science to drug delivery, where the stability and functionality of modified surfaces are critical. This guide provides a comparative analysis of Dimethylsilanediol against three other commonly used silane coupling agents: 3-Aminopropyltriethoxysilane (APTES), 3-Glycidoxypropyltrimethoxysilane (GPTMS), and Vinyltrimethoxysilane (VTMS).

Performance Benchmark: A Quantitative Comparison

The selection of an appropriate silane coupling agent is dictated by the specific application and the desired surface properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance.

Adhesion Strength

The ability of a silane coupling agent to enhance the bond strength between a substrate and a subsequent layer is a critical performance metric. Shear bond strength is a common method to quantify this property.

Silane Coupling AgentSubstrateAdhesive/ResinShear Bond Strength (MPa)Reference
This compound Data not availableData not availableData not available
3-Aminopropyltriethoxysilane (APTES) Silica-coated TitaniumResin Composite Cement10.14 ± 0.89[1]
Anodized TitaniumCarbon Fiber CompositeLower than anodized base[2]
3-Glycidoxypropyltrimethoxysilane (GPTMS) Soy Flour AdhesivePlywood0.98 (water-resistant)[3]
Anodized TitaniumCarbon Fiber CompositeLower than anodized base[2]
Vinyltrimethoxysilane (VTMS) Data not availableData not availableData not available

Note: The performance of silane coupling agents can vary significantly based on the substrate, adhesive system, and application method.

Surface Energy Modification and Wettability

The wettability of a surface, a key indicator of its surface energy, can be significantly altered by silanization. This is often quantified by measuring the contact angle of a liquid (typically water) on the treated surface. A lower contact angle indicates a more hydrophilic surface, while a higher contact angle suggests a more hydrophobic surface.

Silane Coupling AgentSubstrateWater Contact Angle (°)Reference
This compound Data not availableData not available
3-Aminopropyltriethoxysilane (APTES) Glass55.8[4]
Oxidized Silicon40 - 68[5]
CNC Film93 ± 4[6]
3-Glycidoxypropyltrimethoxysilane (GPTMS) Glass57.3[4]
Silicon Wafer~54[7]
Vinyltrimethoxysilane (VTMS) Data not availableData not available
Biocompatibility and Cytotoxicity

For applications in drug development and medical devices, the biocompatibility of the silane coupling agent is of utmost importance. Cytotoxicity is often evaluated by determining the IC50 value, the concentration of a substance that inhibits 50% of cell viability.

Silane Coupling AgentCell LineIC50Reference
This compound Data not availableData not available
3-Aminopropyltriethoxysilane (APTES) L-132 (human lung cancer)~100 µg/mL (for nanoformulation)
3-Glycidoxypropyltrimethoxysilane (GPTMS) Data not availableData not available
Vinyltrimethoxysilane (VTMS) Data not availableData not available

Note: The cytotoxicity of a material can be highly dependent on the cell line, exposure time, and specific formulation.

Reaction Mechanisms and Experimental Workflows

To better understand the underlying mechanisms and processes, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.

Silane Hydrolysis and Condensation

The efficacy of silane coupling agents stems from their dual reactivity. The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming a stable covalent bond. They can also self-condense to form a polysiloxane network.

G General Silane Hydrolysis and Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_self_condensation Self-Condensation Silane R-Si(OR')3 Silanol R-Si(OH)3 Silane->Silanol + 3 H2O H2O H2O Alcohol 3 R'OH Silanol_1 R-Si(OH)3 Silanol_2 R-Si(OH)3 Covalent_Bond R-Si-O-Substrate Silanol_1->Covalent_Bond + Substrate-OH Substrate Substrate-OH H2O_out H2O Polysiloxane Polysiloxane Network Silanol_2->Polysiloxane Silanol_3 R-Si(OH)3 Silanol_3->Polysiloxane H2O_out_2 H2O

Caption: General reaction pathway for silane coupling agents.

Experimental Workflow for Surface Modification and Evaluation

The following diagram outlines the key steps involved in a typical surface modification experiment using silane coupling agents, from substrate preparation to performance evaluation.

G Experimental Workflow for Surface Modification Start Start Substrate_Prep Substrate Preparation (Cleaning & Activation) Start->Substrate_Prep Silanization Silanization (e.g., Dip Coating) Substrate_Prep->Silanization Curing Curing (e.g., Heat Treatment) Silanization->Curing Characterization Surface Characterization (e.g., Contact Angle, XPS) Curing->Characterization Performance_Testing Performance Testing (e.g., Adhesion, Biocompatibility) Characterization->Performance_Testing End End Performance_Testing->End

Caption: A typical workflow for surface modification and analysis.

Detailed Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Shear Bond Strength Testing

This protocol outlines the general procedure for evaluating the adhesion strength of a silane coupling agent.

1. Substrate Preparation:

  • Clean the substrate material (e.g., titanium, glass, or ceramic) by sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water to remove organic contaminants.

  • Activate the surface to generate hydroxyl groups. This can be achieved through methods like plasma treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or UV/ozone treatment.

  • Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen.

2. Silanization:

  • Prepare a solution of the silane coupling agent (typically 1-2% v/v) in a suitable solvent, often a mixture of ethanol and water. The pH of the solution may need to be adjusted to optimize hydrolysis.

  • Immerse the cleaned and activated substrates in the silane solution for a specific duration (e.g., 1-2 hours).

  • After immersion, rinse the substrates with the solvent to remove excess, unreacted silane.

3. Curing:

  • Cure the silane layer by heating the substrates in an oven at a specific temperature and for a set time (e.g., 110°C for 1 hour) to promote the formation of covalent bonds with the substrate and cross-linking within the silane layer.

4. Bonding and Testing:

  • Apply a cylinder of the desired adhesive or resin onto the silanized surface.

  • Cure the adhesive according to the manufacturer's instructions.

  • Use a universal testing machine to apply a shear force to the base of the cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure.

  • Record the force at which the bond fails and calculate the shear bond strength by dividing the force by the bonded area.

Contact Angle Measurement

This protocol describes the measurement of the static contact angle to assess the wettability of a silanized surface.

1. Substrate Preparation and Silanization:

  • Prepare and silanize the substrate as described in the shear bond strength testing protocol.

2. Measurement:

  • Place the silanized substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet of a probe liquid (typically high-purity water) of a known volume (e.g., 5 µL) onto the surface.

  • Capture a high-resolution image of the droplet profile.

  • Use the software of the goniometer to analyze the image and determine the angle formed at the three-phase (liquid-solid-vapor) contact point.

  • Perform measurements at multiple locations on the surface to ensure statistical relevance.

Cell Viability (MTT) Assay

This protocol provides a general workflow for evaluating the cytotoxicity of silane-modified surfaces using a cell-based assay.

1. Sample Preparation:

  • Sterilize the silane-modified substrates (e.g., by autoclaving or ethanol washing).

  • Place the sterile substrates into the wells of a sterile cell culture plate.

2. Cell Culture:

  • Seed a specific type of cells (e.g., fibroblasts or osteoblasts) onto the substrates at a predetermined density.

  • Culture the cells in a suitable growth medium under standard cell culture conditions (e.g., 37°C, 5% CO2).

3. MTT Assay:

  • After a specified incubation period (e.g., 24, 48, or 72 hours), remove the culture medium.

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • The absorbance is directly proportional to the number of viable cells. Compare the absorbance of cells cultured on the silanized substrates to that of control surfaces to determine the cytotoxicity.

Conclusion

The choice of a silane coupling agent significantly impacts the performance of a modified surface. While this compound is a fundamental organosilicon compound, its direct application and comparative performance data as a surface coupling agent are not as readily available in scientific literature as for functionalized silanes like APTES, GPTMS, and VTMS. These functionalized silanes offer reactive groups that can be tailored for specific organic matrices, leading to enhanced adhesion and performance in a wide range of applications. This guide provides a starting point for researchers and drug development professionals to compare different silanes based on quantitative data and established experimental protocols. For optimal results, it is recommended to select a silane with a functional group that is compatible with the organic matrix and to carefully optimize the silanization process parameters for the specific substrate and application.

References

The Superior Performance of Dimethylsilanediol-Based Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, coatings based on dimethylsilanediol (B41321) and its polymers, such as polysiloxanes and polydimethylsiloxane (B3030410) (PDMS), are demonstrating significant advantages over traditional coating methods like epoxies and polyurethanes. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.

Performance Comparison: Durability and Resistance

This compound-based coatings, particularly polysiloxanes, exhibit exceptional durability and resistance to environmental degradation. The inherent strength of the siloxane backbone (Si-O) makes these coatings more resistant to ultraviolet (UV) radiation and oxidation compared to the carbon-based backbones of traditional organic coatings.

Key Performance Indicators:

Performance MetricThis compound-Based (Polysiloxane)Traditional (Epoxy/Polyurethane)Test Method
Gloss Retention (%) High (e.g., ~90% after 12 months of South Florida exposure)Moderate to Low (e.g., Polyurethane: 67-88% after 12 months)ASTM G154/D4587 (QUV Accelerated Weathering)
Corrosion Resistance Outperformed by some high-performance traditional systems in specific tests[1]Generally strong, but can be susceptible to undercutting and blistering over timeASTM B117 (Salt Spray)
Adhesion Strength (MPa) Good to Excellent (e.g., 63 in-lbs impact resistance)[1]Good (e.g., Polyurethane: 31-33 in-lbs impact resistance)[1]ASTM D4541 (Pull-Off Adhesion)

Biocompatibility and Drug Delivery Applications

In the biomedical field, the biocompatibility of materials is paramount. This compound-derived polymers like PDMS are widely utilized in medical devices and drug delivery systems due to their inert nature.

Biocompatibility Assessment:

Biocompatibility MetricThis compound-Based (Silicone)Traditional (Polyurethane)Test Method
In-Vitro Cytotoxicity Generally non-cytotoxic[2][3]Can exhibit cytotoxic effects depending on formulationISO 10993-5
Inflammatory Response Lower initial inflammatory marker production (e.g., TNF-α, IL-1, IL-6) at 30 and 60 days post-implantation[4][5][6]Higher initial inflammatory response compared to nanotextured silicone[4][5][6]In-vivo animal studies (measurement of inflammatory markers)

Controlled Drug Release:

This compound-based polymers (PDMS) are effective matrices for the controlled release of therapeutics. Their hydrophobic nature can be tailored to modulate the elution of various drugs.

DrugCoating MatrixRelease Profile
Paclitaxel Poly(ester urethane)urea (PEUU)60-80% burst release followed by a slow release over 5 days[7]
Dexamethasone (B1670325) Poly(lactic-co-glycolic acid) (PLGA)Tri-phasic profile: initial burst, lag phase, then secondary release[8]

Experimental Protocols

To ensure the validity and reproducibility of performance claims, standardized testing methodologies are crucial.

QUV Accelerated Weathering (ASTM G154 / D4587): This test simulates the damaging effects of sunlight and moisture. Coated panels are exposed to cycles of UV light and condensation. Gloss retention is measured at regular intervals to assess the coating's resistance to weathering.

Salt Spray Test (ASTM B117): This method evaluates corrosion resistance. Coated panels are placed in a chamber and exposed to a continuous salt spray. The time until the appearance of corrosion (e.g., rust) is recorded.[9]

Pull-Off Adhesion Test (ASTM D4541): This test measures the bond strength of a coating to a substrate. A loading fixture (dolly) is glued to the coating surface, and a portable adhesion tester is used to pull the dolly off perpendicularly to the surface. The force required to detach the coating is measured.[10][11][12]

In-Vitro Cytotoxicity (ISO 10993-5): This standard specifies tests to assess the potential of a medical device or material to cause cell death. Methods include incubating cultured cells with extracts of the material or in direct contact with the material.[2][3]

Signaling Pathways and Mechanisms

Understanding the interaction of coating materials with biological systems is critical for drug development and medical device design.

Protein Adsorption: The initial event upon implantation of a medical device is the adsorption of proteins to its surface, which influences subsequent cellular responses. The hydrophobicity of the surface plays a significant role in this process.

Protein adsorption on hydrophobic vs. hydrophilic surfaces.

Inflammatory Signaling Pathways: Materials can trigger inflammatory responses through various signaling cascades. The Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation.

TNF_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activation RIP1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Simplified TNF-α signaling pathway leading to inflammation.

MAPK_Signaling Stimulus External Stimuli (e.g., Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activation Nucleus Nucleus TranscriptionFactors->Nucleus Translocation CellularResponse Cellular Response (Proliferation, Inflammation, Apoptosis) Nucleus->CellularResponse Gene Expression

General overview of the MAPK signaling cascade.

Conclusion

The evidence presented in this guide underscores the superior performance of this compound-based coatings in terms of durability and, in many biomedical applications, biocompatibility when compared to traditional coating systems. Their robust chemical nature translates to longer service life and better retention of properties. In the context of drug delivery and medical devices, their favorable biological interaction profile makes them a preferred choice for applications requiring direct and prolonged contact with tissues. For researchers and professionals in drug development, the tunable properties of these coatings offer a versatile platform for creating advanced therapeutic solutions.

References

A Comparative Guide to the Stability of Dimethylsilanediol and Other Organosilanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Dimethylsilanediol (B41321) against other common organosilanols, namely Diphenylsilanediol and Triphenylsilanol. The following sections detail the thermal, hydrolytic, and oxidative stability of these compounds, supported by experimental data and protocols to assist researchers in selecting the appropriate organosilanol for their specific applications.

Executive Summary

Organosilanols are a class of organosilicon compounds characterized by the presence of at least one hydroxyl group bonded to a silicon atom. Their stability is a critical factor in various applications, from precursors for silicone polymers to their use in pharmaceutical and materials science. This guide benchmarks the stability of this compound, a foundational organosilanol, against the more sterically hindered and aromatic Diphenylsilanediol and Triphenylsilanol. In general, increasing the steric bulk and aromaticity of the organic substituents on the silicon atom tends to enhance the thermal and hydrolytic stability of the silanol.

Comparative Stability Data

The stability of this compound, Diphenylsilanediol, and Triphenylsilanol under different conditions is summarized in the table below. The data has been compiled from various sources, and while direct comparative studies under identical conditions are limited, this table provides a valuable overview of their relative stabilities.

PropertyThis compoundDiphenylsilanediolTriphenylsilanol
Thermal Stability
Melting Point (°C)101[1]144 - 148[2]150 - 155[3][4]
Boiling Point (°C)122.2 (Predicted)[1][5]-389[3]
Decomposition-Decomposes at 138-142 °C[6]Considered to have high thermal stability[7]
Hydrolytic Stability
General BehaviorKnown as a hydrolysis product of silicones[8][9]Stable under normal conditions, condensation accelerated by basic impurities[2]The triphenylsilyl group is considerably more stable (about 400 times) than the TMS group toward acidic hydrolysis.[10]
Oxidative Stability
General BehaviorCan be degraded by indirect photolysis in the presence of hydroxyl radicals[11]Generally considered to have good chemical stability.Generally considered to have good chemical stability.

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the organosilanol.

Methodology: This protocol is based on the principles outlined in ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.[12][13][14][15]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the organosilanol sample into a TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins. The decomposition temperature can be reported as the temperature at 5% weight loss (Td5%) or the peak of the derivative thermogravimetric (DTG) curve.

Protocol 2: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of the organosilanol at different pH values.

Methodology: This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[16][17][18][19][20]

  • Materials:

    • The organosilanol to be tested.

    • Sterile aqueous buffer solutions at pH 4, 7, and 9.

    • High-performance liquid chromatography (HPLC) system or other suitable analytical method for quantifying the organosilanol concentration.

  • Procedure:

    • Prepare solutions of the organosilanol in each of the buffer solutions at a known concentration (e.g., 10 mg/L).

    • Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

  • Analysis:

    • Immediately analyze the aliquot to determine the concentration of the remaining organosilanol using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the concentration of the organosilanol versus time for each pH.

    • Determine the hydrolysis rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt, where [A]t is the concentration at time t, and [A]0 is the initial concentration.

    • Calculate the half-life (t1/2) for each pH using the equation: t1/2 = 0.693/k.

Protocol 3: Oxidative Stability Assessment

Objective: To qualitatively assess the oxidative stability of the organosilanol.

Methodology: A common method to assess oxidative stability involves exposing the compound to an oxidizing agent and monitoring its degradation over time.

  • Materials:

    • The organosilanol to be tested.

    • A suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).

    • An oxidizing agent (e.g., hydrogen peroxide or a Fenton's reagent system).

    • Analytical instrumentation (e.g., GC-MS or LC-MS) to identify and quantify degradation products.

  • Procedure:

    • Dissolve the organosilanol in the chosen solvent to a known concentration.

    • Add the oxidizing agent to the solution. The concentration of the oxidizing agent should be chosen to induce measurable degradation over a reasonable timeframe.

    • Maintain the solution at a constant temperature and stir.

    • At various time points, take samples and quench the oxidation reaction if necessary (e.g., by adding a reducing agent like sodium sulfite).

  • Analysis:

    • Analyze the samples to determine the concentration of the parent organosilanol and to identify any major degradation products.

  • Data Analysis:

    • Plot the disappearance of the parent organosilanol over time to determine a degradation rate.

    • Characterize the degradation products to understand the oxidation pathway.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the stability assessment process, the following diagrams have been created using the DOT language.

Stability_Assessment_Workflow cluster_thermal Thermal Stability cluster_hydrolytic Hydrolytic Stability cluster_oxidative Oxidative Stability TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Data_Analysis Data Analysis & Comparison TGA->Data_Analysis pH_Study pH-Dependent Hydrolysis Study pH_Study->Data_Analysis Oxidation_Study Forced Oxidation Study Oxidation_Study->Data_Analysis Start Organosilanol Sample Start->TGA Start->pH_Study Start->Oxidation_Study

Experimental workflow for organosilanol stability assessment.

Hydrolysis_Pathway Organosilanol R₃SiOH Siloxane R₃Si-O-SiR₃ Organosilanol->Siloxane Condensation (-H₂O) Siloxane->Organosilanol Hydrolysis (+H₂O) Water H₂O

General hydrolysis and condensation pathway for organosilanols.

Conclusion

The stability of organosilanols is a multifaceted property influenced by the nature of the organic substituents attached to the silicon atom. Based on the available data, the stability generally follows the trend: Triphenylsilanol > Diphenylsilanediol > this compound . The phenyl groups in Triphenylsilanol and Diphenylsilanediol provide significant steric hindrance and electronic effects that enhance both thermal and hydrolytic stability compared to the methyl groups in this compound. For applications requiring high-temperature processing or long-term stability in aqueous environments, Diphenylsilanediol and particularly Triphenylsilanol are likely to be more suitable choices. This compound, being more susceptible to condensation and degradation, may be preferred in applications where biodegradability or transient behavior is desired. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data under specific conditions relevant to their work.

References

Comparative analysis of the biocompatibility of silanol-modified surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biocompatibility of Silanol-Modified Surfaces

For Researchers, Scientists, and Drug Development Professionals

The interaction between a biomaterial and its host environment is a critical determinant of its success. Surface modification is a key strategy for optimizing this interaction, and silanization, the process of modifying a surface with silane (B1218182) coupling agents, is a versatile and widely adopted technique. By creating a surface rich in silanol (B1196071) (Si-OH) groups or by further functionalizing these groups, researchers can precisely tune the surface properties of materials like silicon, titanium, and glass to control their biological performance.

This guide provides a comparative analysis of the biocompatibility of various silanol-modified surfaces, focusing on key performance indicators such as protein adsorption, cell adhesion and proliferation, and cytotoxicity. The information is supported by experimental data and detailed methodologies to aid in the selection and design of surfaces for biomedical applications.

Comparative Analysis of Protein Adsorption

The initial event upon implantation of any biomaterial is the rapid adsorption of proteins from the surrounding biological fluids. This adsorbed layer mediates subsequent cellular interactions. Silanization can be tailored to either minimize or selectively promote protein adsorption.

Generally, the adsorption of proteins onto a silica (B1680970) or silanol surface is governed by electrostatic interactions between the negatively charged surface (due to deprotonated silanol groups at physiological pH) and positive charges on the protein.[1][2] However, the specific type of silane modification dramatically alters this behavior. For instance, modifying a surface with (3-aminopropyl)triethoxysilane (APTES) introduces primary amine groups, which can enhance the immobilization of biomolecules.[3] Conversely, grafting polyethylene (B3416737) glycol (PEG) chains via silanization is a common strategy to create a hydrophilic layer that resists protein adsorption, thus improving biocompatibility for certain applications.

Surface/ModificationModel Protein(s)Adsorption Metric (Mass Change, µg/cm²)Key Finding
Bare Silicon Dioxide Fibrinogen, Albumin (HSA), IgG13.80 (Fibrinogen), 11.70 (HSA), 11.16 (IgG)Fibrinogen shows the highest selectivity, likely due to its larger size.
APTES-Modified SiO₂ Fibrinogen, Albumin (HSA), IgG~8.00 - 8.80Provides a surface for protein attachment, with selectivity depending on protein concentration.
Leucine-conjugated SiO₂ Fibrinogen, Albumin (HSA), IgGMass change increases with protein concentration.Demonstrates that amino acid conjugation can tune protein interaction.
Histidine-conjugated SiO₂ Fibrinogen, Albumin (HSA), IgGShows different protein selectivity compared to Leucine.Highlights the specificity of surface chemistry in protein adsorption.

Table 1: Summary of quantitative data on protein adsorption on various silanol-modified and control surfaces.

Comparative Analysis of Cell Adhesion, Proliferation, and Differentiation

For applications like tissue engineering and orthopedic implants, promoting cell adhesion, proliferation, and differentiation is paramount. Silane modifications, often combined with bioactive molecules, are highly effective for this purpose. A study comparing different silanes for immobilizing the cell-adhesive peptide c(RGDfK) on titanium surfaces found that APTES, 3-mercaptopropyl)trimethoxysilane (MPTS), and γ-methacryloxypropyltrimethoxysilane (γ-MPS) significantly enhanced cell proliferation and alkaline phosphatase (ALP) activity in pre-osteoblast cells compared to controls. The APTES-modified group, in particular, showed the best cell adhesion effects.

Surface/ModificationCell TypeMetricResult
Untreated Titanium (Control) MC3T3-E1Proliferation & ALP ActivityBaseline
Alkali-heat treated Ti (OH) MC3T3-E1Proliferation & ALP ActivityBaseline
OH + APTES + c(RGDfK) MC3T3-E1Adhesion, Proliferation, ALP ActivityBest cell adhesion; Significantly higher proliferation and ALP activity vs. control.
OH + CPTES + c(RGDfK) MC3T3-E1Proliferation & ALP ActivityNo significant difference from control.
OH + MPTS + c(RGDfK) MC3T3-E1Proliferation & ALP ActivitySignificantly higher proliferation and ALP activity vs. control.
OH + γ-MPS + c(RGDfK) MC3T3-E1Proliferation & ALP ActivitySignificantly higher proliferation and ALP activity vs. control.

Table 2: Comparative cell response on titanium surfaces modified with different silanes and a cell-adhesive peptide.

Comparative Analysis of Cytotoxicity

The cytotoxicity of the modifying agent is a primary concern for any biomedical application. Studies have shown that the choice of silane is critical, as some derivatives can induce cytotoxic effects while others are highly biocompatible. For example, an evaluation of silane-modified clays (B1170129) showed that while a 3-aminopropyltriethoxysilane (B1664141) (APTES) modified clay exhibited no cytotoxic damage, a vinyltrimethoxysilane (B1682223) modified version caused a significant decrease in cell viability. Another study found that silane coupling agents with hydrophobic groups, such as 3-methacryloylxytrimethoxysilane (3-MPS), were not cytotoxic.

Silane Agent / ModificationCell LineMetricResult
3-methacryloylxytrimethoxysilane (3-MPS) V79 (Chinese Hamster fibroblast)IC50>100% (Non-cytotoxic)
nonafluorohexyltrimethoxysilane (4F) V79 (Chinese Hamster fibroblast)IC50>100% (Non-cytotoxic)
3-(4-methacryloyloxyphenyl) propyltrimethoxysilane (p-MBS) V79 (Chinese Hamster fibroblast)IC50>100% (Non-cytotoxic)
APTES-modified clay (Clay3) Caco-2, HepG2Cell ViabilityUnaffected compared to control.
Vinyltrimethoxysilane-modified clay (Clay4) Caco-2, HepG2Cell ViabilityReduction in cell viability to 63% of control.
Triethoxy(octyl)silane (EOS) on HNTs C6 rat glioblastomaApoptosisIncreased cell mortality via apoptosis.
Trimethoxy(propyl)silane (TMPS) on HNTs C6 rat glioblastomaApoptosisIncreased cell mortality via apoptosis.

Table 3: Comparative cytotoxicity of various silane coupling agents and modifications.

In Vivo Biocompatibility

Ultimately, the performance of a modified surface must be validated in a living system. In vivo studies provide crucial information on tissue integration, inflammation, and overall host response. A key study using a rabbit model evaluated bone formation on titanium screw implants coated with APTES. The results showed that the silanized surface did not impair bone formation compared to control implants.[4] After 3 and 6 weeks, there was no significant difference in bone-to-implant contact (BIC) between the groups, and no inflammatory response or adverse reactions were observed.[4] This indicates that a stable APTES coating is biocompatible and can serve as a reliable anchor for attaching osteogenic molecules to improve implant osseointegration.[4]

Experimental Protocols & Methodologies

Reproducibility is contingent on detailed experimental protocols. Below are methodologies for the key experiments cited in this guide.

Protocol 1: Surface Preparation and Silanization

This protocol describes a general procedure for modifying a silicon or titanium substrate.

  • Substrate Cleaning: Substrates (e.g., silicon wafers, titanium discs) are first rigorously cleaned to remove organic contaminants. A common method involves sonication in solvents like acetone (B3395972) and methanol, followed by rinsing with deionized water. An aggressive cleaning and hydroxylation step involves immersion in a "piranha" solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

  • Surface Activation (Hydroxylation): To ensure a high density of surface hydroxyl (-OH) groups for reaction with silanes, substrates are often treated with an oxygen plasma cleaner or soaked in an acidic or basic solution.

  • Silanization (Vapor Deposition Example):

    • Place the cleaned, activated substrates inside a vacuum desiccator.

    • Place a small, open container with a few drops (e.g., 0.1 mL) of the desired silane (e.g., APTES) inside the desiccator, separate from the substrates.

    • Evacuate the desiccator to allow the silane to form a vapor.

    • Allow the deposition to proceed for a set time (e.g., 2-12 hours) to form a self-assembled monolayer.

  • Curing: After deposition, the substrates are typically baked in an oven (e.g., at 110-150°C for 10-60 minutes) to cross-link the silane layer and covalently bond it to the surface.[5]

G sub Substrate (e.g., Ti, Si) clean 1. Substrate Cleaning (Solvents, Piranha) sub->clean activate 2. Surface Activation (O₂ Plasma) clean->activate silanize 3. Silanization (Vapor or Solution Deposition) activate->silanize cure 4. Curing / Baking (Thermal Annealing) silanize->cure final Functionalized Surface cure->final

General workflow for surface modification via silanization.
Protocol 2: Protein Adsorption Analysis via Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive technique for real-time monitoring of mass changes on a sensor surface.[1][6]

  • Sensor Preparation: A quartz crystal sensor coated with the material of interest (e.g., SiO₂) is cleaned (e.g., with UV/Ozone treatment) and mounted in the QCM flow module.[1]

  • Baseline Establishment: A buffer solution (e.g., Phosphate-Buffered Saline, PBS) is flowed over the sensor surface at a constant rate until a stable resonant frequency and dissipation signal are achieved.[7]

  • Protein Injection: The protein solution (e.g., 0.5 mg/mL fibrinogen in PBS) is injected into the flow cell.[8]

  • Adsorption Monitoring: The QCM software records the decrease in frequency (ΔF) and increase in dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency is proportional to an increase in mass.[8]

  • Rinsing: After the adsorption signal plateaus, the buffer solution is flowed again to remove any loosely bound protein.

  • Data Analysis: The final frequency shift is used to calculate the total adsorbed mass per unit area (e.g., in ng/cm²) using the Sauerbrey equation for rigid films.[6]

G cluster_surface Surface Properties cluster_protein Protein Properties charge Charge interaction Initial Electrostatic Interaction charge->interaction hydro Hydrophobicity hydro->interaction topo Topography topo->interaction p_charge Charge (Arginine Content) p_charge->interaction p_flex Flexibility (Aromatic Content) deform Conformational Change ('Spreading') p_flex->deform p_size Size p_size->deform adsorption Adsorbed Protein Layer interaction->adsorption interaction->deform deform->adsorption

Key factors influencing protein adsorption on a surface.
Protocol 3: Cell Viability and Proliferation Assay (MTS/CCK-8)

These colorimetric assays measure the metabolic activity of viable cells.

  • Sample Preparation: Modified and control substrates are sterilized (e.g., with ethylene (B1197577) oxide or 70% ethanol) and placed in the wells of a sterile multi-well cell culture plate.

  • Cell Seeding: A suspension of cells (e.g., MC3T3-E1 osteoblasts) is added to each well at a predetermined density (e.g., 1 x 10⁴ cells/well).

  • Incubation: The plate is incubated under standard cell culture conditions (37°C, 5% CO₂) for desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: At each time point, the culture medium is removed and replaced with fresh medium containing the assay reagent (e.g., 20 µL of MTS solution per 100 µL of medium).[9]

  • Incubation with Reagent: The plate is incubated for 1-4 hours, allowing viable cells to convert the tetrazolium salt (MTS) into a colored formazan (B1609692) product.[9]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS). The intensity of the color is directly proportional to the number of viable cells.

Protocol 4: Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

ALP is an early marker for osteoblast differentiation.

  • Cell Culture: Pre-osteoblast cells (e.g., MC3T3-E1) are cultured on the test and control surfaces as described above, typically for longer periods (e.g., 7, 14, and 21 days) in an osteogenic differentiation medium.

  • Cell Lysis: At each time point, the cells are washed with PBS and then lysed using a lysis buffer (e.g., containing Triton X-100) to release intracellular proteins, including ALP.

  • ALP Reaction: The cell lysate is mixed with a solution containing a substrate for ALP, such as p-nitrophenyl phosphate (B84403) (pNPP).[10]

  • Incubation: The mixture is incubated at 37°C. The ALP enzyme in the lysate converts the colorless pNPP into a yellow product, p-nitrophenol.[10]

  • Absorbance Measurement: The reaction is stopped (e.g., by adding NaOH), and the absorbance of the yellow product is measured at 405 nm. The ALP activity is calculated relative to the total protein content in the lysate (determined by a separate assay like BCA) and expressed as units per mg of protein.

G cluster_assays Biocompatibility Assays start Prepare & Sterilize Modified Substrates seed Seed with Cells start->seed incubate Incubate (e.g., 1, 3, 7 days) seed->incubate eval Evaluation incubate->eval cyto Cytotoxicity (MTS/XTT Assay) eval->cyto adh Adhesion/Morphology (Microscopy) eval->adh prolif Proliferation (CCK-8/DNA Quantification) eval->prolif diff Differentiation (ALP Activity) eval->diff

Workflow for in vitro cell compatibility evaluation.

References

Investigating the influence of alkyl chain length in silanols on surface properties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the influence of alkyl chain length in silanols on surface hydrophobicity, offering insights into tailoring surface properties for a range of scientific applications.

In the realm of surface science and modification, silanization stands out as a robust method to functionalize surfaces, altering their inherent properties to suit specific applications, from advanced drug delivery systems to self-cleaning coatings. A critical factor in this process is the choice of silanol (B1196071), specifically the length of its alkyl chain. This guide provides an objective comparison, supported by experimental data, of how varying the alkyl chain length of silanols significantly influences the resulting surface properties, primarily hydrophobicity.

The consensus in the scientific literature is that the hydrophobicity of a silanized surface, commonly quantified by the water contact angle, generally increases with the length of the alkyl chain.[1] Longer alkyl chains present a more formidable non-polar barrier to water. However, this trend holds up to an optimal point, beyond which excessively long chains can lead to a decrease in hydrophobicity, potentially due to disordered molecular packing on the surface.[1][2]

Comparative Analysis of Surface Properties

The following table summarizes experimental data from various studies, illustrating the relationship between the number of carbon atoms in the silanol alkyl chain and the resulting water contact angle on modified surfaces.

Alkyl Chain Length (Number of Carbons)Silane (B1218182) Example(s)SubstrateWater Contact Angle (°)Surface CharacterReference(s)
C1 Triethoxymethylsilane, Methyltrimethoxysilane (MTMS)Silica (B1680970) Nanoparticles, Glass~0°Hydrophilic[1][3][4]
C3 PropyltriethoxysilaneMesoporous Silica ParticlesIncreases with chain lengthHydrophobic[1]
C8 Trimethoxy(octyl)silane, Octyltrimethoxysilane (OTMS)Silica Nanoparticles, Glass140.67 ± 1.23° to 150.6 ± 6.6°Highly Hydrophobic[1][2][3][4]
C12 Dodecyltrichlorosilane (DTS)Silica-Hydrophobic[5][6]
C16 Hexadecyltrimethoxysilane (HDTMS)GlassDecreased compared to C8Less Hydrophobic[2][4]
C18 Octadecyltrichlorosilane (OTS)Silica, Mica-Highly Hydrophobic[5][6][7]

The Underlying Mechanism: From Molecular Structure to Macroscopic Properties

The transition from a hydrophilic to a hydrophobic surface is governed by the self-assembly of silanol molecules on the substrate. The alkyl chains orient themselves away from the surface, creating a new interface with significantly lower surface energy.

G cluster_0 Surface Functionalization Process cluster_1 Resulting Surface Properties Substrate Substrate Functionalized_Surface Functionalized Surface Substrate->Functionalized_Surface Silanization Silanol_Solution Silanol Solution (Varying Alkyl Chain Lengths) Silanol_Solution->Functionalized_Surface Hydrophobicity Hydrophobicity Functionalized_Surface->Hydrophobicity Surface_Energy Surface_Energy Functionalized_Surface->Surface_Energy Contact_Angle Contact Angle Hydrophobicity->Contact_Angle Measured by

Fig. 1: Workflow of surface functionalization and property analysis.

As the alkyl chain length increases, the van der Waals interactions between adjacent chains become stronger, promoting a more ordered and densely packed monolayer. This enhanced order and density more effectively shield the underlying hydrophilic substrate from water, leading to a higher contact angle.

G Alkyl_Chain_Length Alkyl Chain Length + Short (e.g., C1) + Medium (e.g., C8) + Long (e.g., C18) Molecular_Packing Molecular Packing + Disordered + Ordered & Dense Alkyl_Chain_Length->Molecular_Packing Influences Surface_Hydrophobicity Surface Hydrophobicity + Low (Hydrophilic) + High (Hydrophobic) Molecular_Packing->Surface_Hydrophobicity Determines

Fig. 2: Relationship between alkyl chain length and hydrophobicity.

However, studies have shown that beyond a certain length (e.g., C16), the water contact angle may decrease.[2][4] This is attributed to the increased flexibility and potential for entanglement of very long alkyl chains, which can disrupt the formation of a well-ordered monolayer, leading to defects and a less uniform surface.[2]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments involved in investigating the influence of silanol alkyl chain length.

I. Substrate Preparation and Cleaning
  • Materials : Silicon wafers, glass slides, or silica nanoparticles.[1]

  • Cleaning Agents : Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: extremely corrosive and reactive ), deionized water, ethanol, acetone.[1]

  • Procedure :

    • Substrates are sonicated in a sequence of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.[1]

    • To maximize the density of hydroxyl groups for silanization, substrates are activated, often by immersion in a piranha solution for a specified duration, followed by extensive rinsing with deionized water and drying with a stream of nitrogen.[1]

II. Silanization Procedure (Solution-Phase Deposition)
  • Materials : A series of alkyltrimethoxysilanes or alkyltriethoxysilanes with varying alkyl chain lengths (e.g., C1, C3, C8, C12, C16, C18), anhydrous toluene (B28343) or ethanol.[1]

  • Procedure :

    • A solution of the desired alkylsilane (e.g., 1-5% v/v) is prepared in an anhydrous solvent like toluene.[1]

    • The cleaned and activated substrates are immersed in the silane solution.[1]

    • The reaction is allowed to proceed for a duration ranging from minutes to several hours, at either room or elevated temperatures.[1]

    • Post-reaction, the substrates are removed and thoroughly rinsed with the solvent to eliminate any unbound silane molecules.[1]

III. Surface Characterization: Water Contact Angle Measurement
  • Apparatus : Goniometer.

  • Procedure :

    • The hydrophobicity of the modified surfaces is determined by measuring the static water contact angle.[1]

    • A deionized water droplet of a specific volume is carefully placed on the surface.[1]

    • The angle formed between the liquid-solid interface and the liquid-vapor interface is measured.[1]

    • To ensure accuracy, multiple measurements are taken at different locations on the surface, and the average value is reported.[1]

References

Head-to-head comparison of Dimethylsilanediol and other precursors for PDMS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Precursor Selection in PDMS Synthesis

Polydimethylsiloxane (B3030410) (PDMS) is a versatile silicone polymer with widespread applications in biomedical devices, microfluidics, and drug delivery, owing to its biocompatibility, optical transparency, and tunable mechanical properties. The choice of precursor is a critical determinant of the final properties of the PDMS, as well as the complexity and efficiency of the synthesis process. This guide provides a head-to-head comparison of common precursors for PDMS synthesis: dimethylsilanediol (B41321), dichlorodimethylsilane (B41323), octamethylcyclotetrasiloxane (B44751), and diethoxydimethylsilane (B1329274), supported by experimental data and detailed protocols.

Executive Summary

The synthesis of polydimethylsiloxane (PDMS) can be broadly achieved through two primary mechanisms: polycondensation and ring-opening polymerization (ROP). Dichlorodimethylsilane and alkoxysilanes like diethoxydimethylsilane typically undergo hydrolysis followed by polycondensation, while cyclic siloxanes such as octamethylcyclotetrasiloxane are polymerized via ROP. This compound is a key intermediate in the hydrolysis pathway and can also theoretically undergo direct polycondensation.

The selection of a precursor significantly impacts reaction conditions, yield, and the physicochemical properties of the resulting polymer, including viscosity, molecular weight, and purity. While ring-opening polymerization of octamethylcyclotetrasiloxane is often favored for producing high-purity, high-molecular-weight PDMS, hydrolysis-condensation of dichlorodimethylsilane offers a more direct and often more cost-effective route.[1] The roles and practical applications of this compound and diethoxydimethylsilane as primary precursors are less commonly documented in publicly available literature, with this compound primarily appearing as an intermediate.

Comparative Analysis of Precursors

The following tables summarize the quantitative data for PDMS synthesis using different precursors, providing a clear comparison of reaction parameters and resulting polymer properties.

Table 1: Comparison of Reaction Conditions for PDMS Synthesis

PrecursorSynthesis MethodCatalyst/InitiatorTemperature (°C)Reaction TimeByproducts
Dichlorodimethylsilane (DCMS)Hydrolysis & PolycondensationAcid, Base, or Neutral60 - 1402 - 63 days (self-polymerization) or shorter with catalystHCl, Water
Octamethylcyclotetrasiloxane (D4)Ring-Opening Polymerization (ROP)Acid (e.g., DBSA) or Base (e.g., KOH)60 - 15015 min - 8 hNone (in ideal ROP)
DiethoxydimethylsilaneHydrolysis & PolycondensationAcid or Base (e.g., triethylamine)65 - 1188 - 72 hEthanol, Water
This compoundPolycondensation(Metalation with BuLi for initiation)Room TemperatureNot specifiedWater

Table 2: Comparison of Resulting PDMS Properties

PrecursorYield (%)Viscosity (Pa·s)Molecular Weight ( g/mol )Refractive IndexSurface Tension (mN/m)
Dichlorodimethylsilane (DCMS)~40-950.57 - 5.13Varies with conditions1.4001 - 1.403619 - 21
Octamethylcyclotetrasiloxane (D4)39.73 - >900.58 - 9.36Up to 1,353,0001.3982 - 1.404820 - 23
Diethoxydimethylsilane~80-94Varies with conditions3,500 - 70,000Not specifiedNot specified
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The properties of PDMS are highly dependent on the specific reaction conditions, including catalyst concentration, reaction time, and the presence of chain stoppers.

Reaction Mechanisms and Experimental Workflows

The synthesis of PDMS from different precursors involves distinct chemical pathways. The following diagrams illustrate these mechanisms and typical experimental workflows.

Dichlorodimethylsilane (DCMS): Hydrolysis and Polycondensation

The synthesis of PDMS from dichlorodimethylsilane is a two-step process involving hydrolysis to form this compound intermediates, followed by polycondensation to yield the final polymer.[2] This process can be catalyzed by acids or bases, or proceed under neutral conditions.

DCMS_Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_polycondensation Polycondensation DCMS Dichlorodimethylsilane (CH₃)₂SiCl₂ Silanediol This compound (CH₃)₂Si(OH)₂ DCMS->Silanediol + 2H₂O Silanediol2 n (CH₃)₂Si(OH)₂ Water Water (H₂O) HCl Hydrochloric Acid (HCl) Silanediol->HCl - 2HCl PDMS Polydimethylsiloxane [-Si(CH₃)₂-O-]n Silanediol2->PDMS Water2 Water (n-1)H₂O PDMS->Water2

Synthesis of PDMS from Dichlorodimethylsilane.

DCMS_Workflow start Start mix Mix Dichlorodimethylsilane with Solvent (e.g., DCM) start->mix hydrolysis Add Water (with or without catalyst) and React (e.g., 60°C, 240 min) mix->hydrolysis separation Separate Organic and Aqueous Phases hydrolysis->separation evaporation Evaporate Solvent separation->evaporation condensation Polycondensation (e.g., 130-140°C with catalyst) evaporation->condensation purification Purify PDMS (e.g., dissolution and washing) condensation->purification end End: Pure PDMS purification->end

Experimental Workflow for PDMS Synthesis from DCMS.
Octamethylcyclotetrasiloxane (D4): Ring-Opening Polymerization (ROP)

Ring-opening polymerization of D4 is a chain-growth polymerization that can be initiated by either an acid or a base.[3] This method allows for good control over the molecular weight of the resulting polymer.

D4_ROP D4 Octamethylcyclotetrasiloxane (D4) ActiveCenter Active Center Formation D4->ActiveCenter Initiator Initiator (Acid or Base) Initiator->ActiveCenter Propagation Propagation (Chain Growth) ActiveCenter->Propagation Propagation->Propagation Termination Termination Propagation->Termination PDMS Polydimethylsiloxane Termination->PDMS

Mechanism of Ring-Opening Polymerization of D4.

D4_Workflow start Start mix Mix D4, Chain Terminator (e.g., HMDS), and Catalyst (e.g., KOH) start->mix reaction Heat and Stir (e.g., 150°C, 15-21 min) mix->reaction dissolution Dissolve in Solvent (e.g., Chloroform) reaction->dissolution purification Purify by Washing with Water dissolution->purification evaporation Evaporate Solvent purification->evaporation end End: Pure PDMS evaporation->end

References

Safety Operating Guide

Navigating the Disposal of Dimethylsilanediol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of dimethylsilanediol (B41321), ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Protocols

This compound, while utilized in various applications, requires careful handling due to its potential hazards. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive range of PPE is necessary to mitigate risks associated with the handling of this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and potential eye contact.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Latex).Prevents skin contact with the substance.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Avoids inhalation of any potential vapors or aerosols.
Safe Handling and Storage

Proper handling and storage procedures are fundamental to preventing accidents and ensuring the integrity of the chemical.

ProcedureGuideline
Handling Avoid contact with skin and eyes. Do not breathe vapors or aerosols. Handle in a well-ventilated area, preferably a fume hood.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service. However, for laboratory-scale waste, pre-treatment to reduce its potential environmental impact may be considered, always in compliance with local regulations. The following protocols are provided as a guide and should be adapted to institutional and regulatory requirements.

Experimental Protocol: Acid-Catalyzed Hydrolysis and Neutralization

This protocol is based on the principle that the degradation of silanols can be accelerated under acidic conditions, followed by neutralization to prepare the waste for collection by a certified disposal company.

Objective: To hydrolyze this compound in an aqueous solution to facilitate its eventual breakdown into less harmful components.

Materials:

  • Waste this compound solution

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution for neutralization

  • pH indicator strips or a pH meter

  • Appropriate waste container, properly labeled

Procedure:

  • Preparation: Ensure all work is conducted in a fume hood while wearing the appropriate PPE.

  • Dilution: If the this compound waste is concentrated, dilute it with water to a concentration of less than 5%. This helps to control the reaction rate.

  • Acidification: Slowly add a dilute solution of hydrochloric acid or sulfuric acid to the this compound solution while stirring. Monitor the pH and adjust it to a range of 3-4.

  • Reaction Time: Allow the acidified solution to stand for a minimum of 24 hours in a sealed, properly labeled container within the fume hood. This allows for the acid-catalyzed hydrolysis to proceed.

  • Neutralization: After the reaction period, slowly add a neutralizing agent (e.g., sodium hydroxide or sodium bicarbonate solution) while stirring. Monitor the pH closely until it reaches a neutral range (pH 6-8). Be cautious as neutralization can be an exothermic reaction.

  • Final Disposal: The neutralized aqueous waste should be transferred to a clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless it is known to be compatible.

  • Collection: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a certified chemical waste disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow

Regulatory Compliance and Best Practices

It is imperative to remember that all chemical waste disposal is subject to local, state, and federal regulations. The procedures outlined above are intended as a guide for in-laboratory pre-treatment and do not replace the need for professional waste disposal.

  • Never dispose of this compound or its treated solutions down the drain.

  • Always maintain accurate records of the waste generated and its treatment.

  • Consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance.

By adhering to these procedures and maintaining a commitment to safety and environmental responsibility, laboratory professionals can effectively manage this compound waste, fostering a secure and compliant research environment.

Essential Safety and Operational Guide for Handling Dimethylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides critical safety, handling, and disposal protocols for Dimethylsilanediol (B41321), ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment for this compound

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards to protect against potential splashes. Contact lenses should not be worn.
Hands Nitrile or neoprene rubber glovesGloves must be inspected before each use and should comply with EU Directive 89/686/EEC and the EN 374 standard.
Body Laboratory coatA standard lab coat is required for handling small quantities. For larger amounts or situations with a higher risk of splashing, chemically resistant or flame-retardant clothing is recommended to prevent skin contact.[1]
Respiratory Use in a well-ventilated area is crucial. A full-face respirator is necessary if exposure limits are surpassed, or if irritation or other symptoms are experienced.[1]Handling should be performed in a chemical fume hood to minimize the inhalation of any dust or aerosols that may form.[2]

Hazard and Safety Data

Understanding the inherent risks associated with this compound is crucial for safe handling. This substance is classified as a skin and eye irritant.[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C2H8O2Si[2]
Molecular Weight 92.17 g/mol [4]
Appearance White to pale red solid[5]
Melting Point 96-98 °C[6]
Boiling Point 122.2 ± 23.0 °C (Predicted)[1]
Density 1.097 g/cm³[2]
Flash Point 27.7 °C[6]
Solubility Slightly soluble in DMSO and Methanol[5]

Table 3: Health Hazard Information for this compound

Hazard TypeDescriptionGHS Classification
Acute Toxicity (Oral) Data not availableNot classified
Skin Corrosion/Irritation Causes skin irritationSkin Irrit. 2[3]
Serious Eye Damage/Irritation Causes serious eye irritationEye Irrit. 2A[3]
Respiratory Sensitization May cause respiratory irritationSTOT SE 3[3]
Aquatic Hazard Toxic to aquatic life with long lasting effectsAquatic Chronic 2[4]

Operational Plan: Spill Management

Immediate and appropriate action is critical in the event of a this compound spill to mitigate risks and prevent exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance by using a fume hood, to disperse any airborne dust.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE detailed in Table 1, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep the material to prevent dust generation. For liquid spills, create a dike around the spill using an inert absorbent material.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[5] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Carefully scoop the absorbed material and spilled substance into a designated, sealable waste container. Use non-sparking tools if the material is in a flammable solvent.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water or a suitable laboratory detergent.[7] For silicone-based residues, wiping with isopropyl alcohol (greater than 90% concentration) on a cloth can be effective.[7]

  • Dispose of Waste: All contaminated materials, including gloves, absorbent materials, and cleaning cloths, must be placed in a sealed, properly labeled hazardous waste container.

  • Seek Medical Attention: If there has been any personal exposure, follow the first aid procedures outlined in the Safety Data Sheet and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to ensure environmental protection and regulatory compliance.

Step-by-Step Waste Disposal Protocol:

  • Waste Segregation: Collect all waste materials contaminated with this compound, including unused product, spill cleanup debris, and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be made of a compatible material, be in good condition, and have a tightly sealing lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantities of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[8]

  • Empty Containers: Rinse empty this compound containers with a suitable solvent (such as acetone (B3395972) or ethanol). Dispose of the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Dichlorodimethylsilane (B41323)

This protocol details a common method for the laboratory synthesis of this compound. Caution: This reaction is exothermic and produces hydrochloric acid as a byproduct. It must be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Dichlorodimethylsilane

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath.

  • Add a solution of dichlorodimethylsilane in diethyl ether to the round-bottom flask.

  • Slowly add deionized water to the dropping funnel.

  • With vigorous stirring, add the water dropwise to the dichlorodimethylsilane solution, maintaining the reaction temperature below 20°C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.

Diagrams

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs assess Assess Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use inert absorbent dikes) ppe->contain absorb Absorb the Material (Vermiculite, Sand) contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect decontaminate Decontaminate Spill Area (Soap & Water, Isopropyl Alcohol) collect->decontaminate dispose Package and Label Waste (For EHS Pickup) decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.